AZD7009
Beschreibung
an anti-arrhythmia agent; no further info available 10/2006
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
864368-79-6 |
|---|---|
Molekularformel |
C23H34N4O5 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
tert-butyl N-[2-[7-[(2S)-3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C23H34N4O5/c1-23(2,3)32-22(29)25-8-9-26-12-20-14-27(15-21(13-26)31-20)11-18(28)16-30-19-6-4-17(10-24)5-7-19/h4-7,18,20-21,28H,8-9,11-16H2,1-3H3,(H,25,29)/t18-,20?,21?/m0/s1 |
InChI-Schlüssel |
JRHUUZPSMQIWBQ-PELRDEGISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)C[C@@H](COC3=CC=C(C=C3)C#N)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)CC(COC3=CC=C(C=C3)C#N)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
864368-79-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZD 7009 AZD-7009 AZD7009 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AZD7009: A Deep Dive into its Mechanism of Action for Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7009 is an investigational antiarrhythmic agent that has demonstrated considerable efficacy in the management of atrial fibrillation (AF). Its mechanism of action is characterized by a multi-ion channel blockade, leading to a predominant effect on atrial electrophysiology with a notably low proarrhythmic potential. This technical guide provides an in-depth exploration of the molecular and electrophysiological basis of this compound's action, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.
Core Mechanism of Action: A Mixed Ion Channel Blocker
This compound exerts its antiarrhythmic effects through the modulation of several key cardiac ion channels. This mixed-channel blockade is crucial for its efficacy and safety profile, contributing to both the termination of existing AF episodes and the prevention of their recurrence.[1][2] The primary mechanism involves the synergistic inhibition of multiple potassium and sodium currents, which collectively prolongs the atrial action potential duration (APD) and the effective refractory period (AERP), key factors in suppressing the re-entrant circuits that sustain AF.[1][2]
Signaling Pathway of this compound in Atrial Myocytes
Caption: Signaling pathway of this compound in atrial myocytes.
Quantitative Data: Ion Channel Inhibition and Electrophysiological Effects
The following tables summarize the quantitative data on this compound's inhibitory effects on various cardiac ion channels and its impact on key electrophysiological parameters.
Table 1: Inhibitory Concentrations (IC50) of this compound on Human Cardiac Ion Channels [1][2]
| Ion Channel Current | Gene | IC50 (µM) |
| IKr (rapid delayed rectifier K+ current) | hERG | 0.6 |
| INa (peak sodium current) | Nav1.5 | 8 |
| Late INa (late sodium current) | hNav1.5 | 11 ± 2[3] |
| Ito (transient outward K+ current) | Kv4.3/KChIP2.2 | 24 |
| IKur (ultrarapid delayed rectifier K+ current) | Kv1.5 | 27 |
| ICaL (L-type Ca2+ current) | 90 | |
| IKACh (acetylcholine-activated K+ current) | Kir3.1/Kir3.4 | 166 |
| IKs (slow delayed rectifier K+ current) | KvLQT1/minK | 193 |
Table 2: Electrophysiological Effects of this compound in Preclinical Models
| Parameter | Animal Model | Baseline | This compound Treatment | Percentage Change | Reference |
| Atrial Effective Refractory Period (AERP) | Dilated Rabbit Atria | 50 ± 4.5 ms (B15284909) | 136 ± 6.6 ms (at 3 µM) | +172% | [4] |
| Atrial Fibrillation Inducibility | Dilated Rabbit Atria | 80% | 0% (at 3 µM) | -100% | [4] |
| AF/AFL Cycle Length | Canine Sterile Pericarditis | 121 ± 7.8 ms | 157 ± 9.7 ms | +29.8% | [5] |
| Atrial Refractoriness (at 400 ms cycle length) | Canine Sterile Pericarditis | - | - | +33% | [5] |
| Ventricular Refractoriness (at 400 ms cycle length) | Canine Sterile Pericarditis | - | - | +17% | [5] |
| Atrial Conduction Time (at 200 ms cycle length) | Canine Sterile Pericarditis | - | Increased by 13.2 ± 1.6 ms | - | [5] |
| QT Interval | Canine Sterile Pericarditis | - | - | +9% | [5][6] |
Experimental Protocols
The data presented above were derived from a series of key experiments. The methodologies employed in these studies are detailed below.
In Vitro Ion Channel Electrophysiology
-
Objective: To determine the inhibitory concentration (IC50) of this compound on various human cardiac ion channels.
-
Methodology:
-
Human cardiac ion channels (hERG, Nav1.5, Kv4.3/KChIP2.2, Kv1.5, Kir3.1/Kir3.4, and KvLQT1/minK) were expressed in mammalian cell lines (e.g., CHO-K1).[1][2][3]
-
Whole-cell currents were recorded using the patch-clamp technique.
-
Concentration-response curves were generated by applying increasing concentrations of this compound to determine the IC50 values.[1][2]
-
-
Data Analysis: The IC50 values were calculated by fitting the concentration-response data to a logistic equation.
Isolated Langendorff-Perfused Rabbit Heart Model
-
Objective: To assess the electrophysiological and antiarrhythmic effects of this compound in an in-vitro model of acute atrial dilation, a condition known to promote AF.
-
Methodology:
-
Rabbit hearts were isolated and perfused via the Langendorff apparatus.
-
Atrial dilation was induced by increasing intra-atrial pressure.
-
Atrial effective refractory period (AERP) and AF inducibility were measured at baseline and with increasing concentrations of this compound.[4][7]
-
In a separate set of experiments, sustained AF was induced, and the ability of this compound to terminate the arrhythmia was assessed.[4][7]
-
-
Data Analysis: Changes in AERP and AF inducibility were compared between baseline and drug perfusion. The time to AF termination was also recorded.
Caption: Experimental workflow for the isolated Langendorff-perfused rabbit heart model.
Canine Sterile Pericarditis Model
-
Objective: To evaluate the in-vivo efficacy of this compound in terminating and preventing AF/AFL in a model that mimics the inflammatory conditions often associated with clinical AF.
-
Methodology:
-
Sterile pericarditis was induced in dogs to create a substrate for sustained AF/AFL.[5]
-
Electrophysiological studies were performed during intravenous infusion of this compound.
-
Parameters measured included atrial and ventricular refractoriness, conduction time, and capture threshold.
-
The efficacy of this compound in terminating induced AF/AFL and preventing its re-induction was assessed.[5][8]
-
Simultaneous multisite biatrial mapping was used to study the mechanism of arrhythmia termination.[5]
-
-
Data Analysis: Electrophysiological parameters before and after this compound administration were compared. The success rate of AF/AFL termination and prevention of re-induction was calculated.
Atrial-Predominant Action and Low Proarrhythmic Potential
A key feature of this compound is its predominant effect on the atria compared to the ventricles.[5][6] This atrial selectivity is thought to contribute to its favorable safety profile, particularly the low risk of Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia often associated with drugs that prolong the QT interval.[1][2]
The inhibition of the late sodium current by this compound is believed to be a critical factor in its low proarrhythmic potential.[1][2][3] By counteracting the excessive APD prolongation that can be induced by IKr blockade, especially in Purkinje fibers and mid-myocardial cells, this compound mitigates the risk of early afterdepolarizations (EADs), which are known triggers for TdP.[1][3] In fact, studies have shown that this compound can suppress EADs induced by selective IKr blockers.[1][3]
Caption: Logical relationship of this compound's low proarrhythmic potential.
Clinical Implications and Future Directions
Clinical trials have demonstrated the potential of intravenous this compound for the rapid conversion of persistent atrial fibrillation.[9] The development of both intravenous and oral formulations was underway, highlighting its potential for both acute and long-term management of AF.[10] Although the clinical development of this compound was discontinued (B1498344) for non-cardiovascular reasons, the extensive preclinical and early clinical data provide a valuable blueprint for the development of future antiarrhythmic drugs with a similar mechanism of action.[11] The concept of a mixed ion channel blocker with atrial-predominant effects and a mechanism to mitigate proarrhythmic risk remains a highly promising strategy in the ongoing quest for safer and more effective treatments for atrial fibrillation.
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. ovid.com [ovid.com]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. Recent advances in pharmacotherapy of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
The Discovery and Development of AZD7009: A Multi-Channel Blocker for Atrial Fibrillation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AZD7009 is a novel antiarrhythmic agent investigated for the management of atrial fibrillation (AF).[1] Characterized by its mixed ion channel blocking properties, this compound has demonstrated a predominant effect on atrial electrophysiology, combining high antiarrhythmic efficacy with a low proarrhythmic potential in preclinical and early clinical studies.[2][3] This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical investigations, and outlining the experimental protocols used in its evaluation.
Introduction
Atrial fibrillation is the most common sustained cardiac arrhythmia and a significant cause of morbidity and mortality.[2][4] The primary therapeutic goal in AF management is the restoration and maintenance of sinus rhythm, often achieved by prolonging the atrial action potential duration (APD) and effective refractory period (ERP).[4][5] While Class III antiarrhythmic agents that selectively block the rapid delayed rectifier potassium current (IKr) can achieve this, they are associated with a risk of Torsades de Pointes (TdP), a life-threatening ventricular tachyarrhythmia.[2][4] this compound was developed as a multi-ion channel blocker to achieve atrial-selective electrophysiological effects, thereby maximizing antiarrhythmic efficacy while minimizing ventricular proarrhythmic risk.[2][3]
Mechanism of Action
This compound exerts its antiarrhythmic effects through a synergistic blockade of multiple cardiac ion channels, leading to a delay in repolarization and an increase in refractoriness, particularly in atrial tissue.[2][4] This multi-channel inhibition is believed to be the foundation of its high efficacy and favorable safety profile.[2]
Ion Channel Inhibition Profile
This compound inhibits a range of voltage-gated ion channels, with a notable potency for the hERG channel, which is responsible for the IKr current.[2][4] Its inhibitory activity extends to sodium and other potassium channels, contributing to its unique electrophysiological signature.[2][6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on Human Cardiac Ion Channels
| Ion Channel | Current | IC50 (µM) | Reference |
| hERG | IKr | 0.6 | [2][4] |
| Nav1.5 | INa | 8 | [2][4] |
| Kv4.3/KChIP2.2 | Ito | 24 | [2][4] |
| Kv1.5 | IKur | 27 | [1][2][4] |
| Kir3.1/Kir3.4 | IKACh | 166 | [2][4] |
| KvLQT1/minK | IKs | 193 | [2][4] |
| Cav1.2 | ICaL | 90 | [2][4] |
| hNav1.5 (late) | INa, late | 11 | [7] |
Table 2: Electrophysiological Effects of this compound in Preclinical Models
| Species | Model | Parameter | Concentration/Dose | Baseline | Post-AZD7009 | % Change | Reference |
| Rabbit | Dilated Atria | AERP (ms) | 3 µM | 50 ± 4.5 | 136 ± 6.6 | +172% | [8][9] |
| Rabbit | Dilated Atria | AF Inducibility | 3 µM | 80% | 0% | -100% | [8][9] |
| Dog | Anesthetized | Atrial ERP (ms) | Infusion | - | Increase of 48 ± 7 | - | [10] |
| Dog | Anesthetized | Ventricular ERP (ms) | Infusion | - | Increase of 8 ± 4 | - | [10] |
| Dog | Anesthetized | QT Interval (ms) | Infusion | - | Increase of 2 ± 5.5 | - | [10] |
| Dog | Atrial Tissue (in vitro) | APD90 (ms) | 2 µM | 224 ± 7 | 318 ± 7 | +42% | [10] |
| Dog | Ventricular Tissue (in vitro) | APD90 (ms) | 2 µM | 257 ± 5 | 283 ± 7 | +10% | [10] |
| Dog | Sterile Pericarditis | AF/AFL Cycle Length (ms) | Infusion | 121 ± 7.8 | 157 ± 9.7 | +30% | [3][11] |
| Dog | Sterile Pericarditis | Atrial Refractoriness (CL 400ms) | Infusion | - | - | +33% | [11] |
| Dog | Sterile Pericarditis | Ventricular Refractoriness (CL 400ms) | Infusion | - | - | +17% | [11] |
Table 3: Efficacy of this compound in Terminating Atrial Fibrillation in Preclinical Models
| Species | Model | Termination Rate | Reference |
| Rabbit | Dilated Atria | 6 out of 6 hearts | [8][12] |
| Dog | Sterile Pericarditis | 23 out of 23 episodes | [3][11] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The inhibitory effects of this compound on various human cardiac ion channels were determined using the whole-cell patch-clamp technique.[1][2]
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells were used, stably transfected to express the specific human ion channel of interest (e.g., hERG, hNav1.5, hKv1.5).[1][2][13]
-
Recording Conditions: Whole-cell currents were recorded at 37°C.[13] The composition of the pipette and bath solutions was optimized for the specific ion current being measured.
-
Voltage Protocols: Specific voltage-clamp protocols were applied to elicit the ionic currents and to study the voltage- and frequency-dependence of the block by this compound.
-
Data Analysis: Concentration-response curves were generated by plotting the percentage of current inhibition against the drug concentration. IC50 values were then calculated from these curves.[1]
Ex Vivo Rabbit Heart Model: Langendorff Perfusion
The electrophysiological and antiarrhythmic properties of this compound were investigated in an isolated, Langendorff-perfused rabbit heart model, particularly in the context of atrial dilation, a common feature of AF.[8][9][12]
-
Heart Preparation: Rabbit hearts were isolated and perfused via the aorta with Tyrode's solution.
-
Atrial Dilation: Acute atrial dilation was induced to increase the vulnerability to AF.
-
Electrophysiological Measurements: The atrial effective refractory period (AERP) was measured.
-
AF Induction and Termination: AF was induced by programmed electrical stimulation. The ability of this compound to prevent AF induction and to terminate sustained AF was assessed.[8][12]
In Vivo Dog Model: Anesthetized and Sterile Pericarditis
The effects of this compound were evaluated in anesthetized dogs and in a canine model of sterile pericarditis, which mimics the atrial remodeling seen in persistent AF.[10][11]
-
Drug Administration: this compound was administered intravenously to achieve pseudo steady-state plasma concentrations.[10]
-
In Vivo Electrophysiological Recordings: Atrial and ventricular effective refractory periods (AERP and VERP) and the QT interval were measured.[10]
-
In Vitro Tissue Recordings: Following the in vivo studies, cardiac tissues (atrial, ventricular, Purkinje fibers) were isolated for in vitro microelectrode recordings of action potentials to determine action potential duration (APD) and the maximum upstroke velocity (Vmax).[7][10]
-
Sterile Pericarditis Model: This model was used to assess the efficacy of this compound in terminating and preventing the reinduction of AF/atrial flutter (AFL).[3][11]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Ex vivo rabbit heart experimental workflow.
Clinical Development
This compound progressed to Phase II clinical trials to assess its efficacy and safety in converting AF to sinus rhythm in patients.[14][15] A randomized, double-blind, placebo-controlled study evaluated different intravenous infusion regimens of this compound.[16] The results showed that a 30-minute infusion of 3.25 mg/min was the most effective, converting 50% of patients in that group to sinus rhythm within 90 minutes, compared to 0% in the placebo group.[16] While generally well-tolerated, the study noted a mean increase in the QTc interval of 15% to 20% in the treatment groups, and one patient experienced a non-sustained ventricular tachyarrhythmia with features of TdP.[16]
Conclusion
This compound is a potent multi-ion channel blocker with a predominant effect on atrial electrophysiology. Its mechanism of action, centered on the synergistic inhibition of IKr, INa, and other potassium currents, has demonstrated significant efficacy in terminating and preventing atrial fibrillation in a variety of preclinical models.[2][11][12] Early clinical data supported its potential as a pharmacological agent for the conversion of AF.[16] The development of this compound highlights the therapeutic strategy of targeting multiple ion channels to achieve atrial-selective antiarrhythmic effects, aiming for a better balance between efficacy and proarrhythmic risk. Further research and clinical evaluation would be necessary to fully establish its place in the management of atrial fibrillation.
References
- 1. Blocking characteristics of hKv1.5 and hKv4.3/hKChIP2.2 after administration of the novel antiarrhythmic compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. Mechanisms of Action of Antiarrhythmic Drugs in Atrial Fibrillation | Thoracic Key [thoracickey.com]
- 6. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent this compound: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Efficacy and safety of this compound in the treatment of Atrial Fibrillation [astrazenecaclinicaltrials.com]
- 16. Rapid conversion of persistent atrial fibrillation to sinus rhythm by intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD7009: A Technical Guide to a Mixed Ion Channel Blocker for Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7009 is a novel antiarrhythmic agent investigated for the management of atrial fibrillation (AF). It exhibits a unique pharmacological profile as a mixed ion channel blocker, demonstrating a predominant effect on atrial electrophysiology with a low proarrhythmic potential.[1][2] This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative effects on various ion channels, and the detailed experimental protocols used in its evaluation.
Core Mechanism of Action: A Synergistic Blockade
This compound exerts its antiarrhythmic effects through a synergistic blockade of multiple cardiac ion channels, primarily targeting those involved in atrial repolarization and excitability.[3][4] This mixed ion channel blockade is believed to be the basis for its high antiarrhythmic efficacy and favorable safety profile.[3][4][5] The primary targets of this compound include the rapid delayed rectifier potassium current (IKr) carried by hERG channels, the peak and late components of the fast sodium current (INa) mediated by Nav1.5 channels, and various other potassium currents more specific to the atria, such as the ultra-rapid delayed rectifier potassium current (IKur) and the transient outward potassium current (Ito).[2][3][4]
The combined inhibition of these channels leads to a prolongation of the atrial action potential duration (APD) and an increase in the atrial effective refractory period (AERP), which are key mechanisms for terminating and preventing re-entrant arrhythmias like AF.[3][6][7] Notably, the inhibitory effect on the late sodium current is thought to counteract excessive APD prolongation in ventricular and Purkinje cells, thereby mitigating the risk of proarrhythmias such as Torsades de Pointes (TdP).[3][4]
Quantitative Data on Ion Channel Blockade
The following table summarizes the inhibitory concentrations (IC50) of this compound on various human cardiac ion channels, providing a quantitative basis for its mixed ion channel blocking properties.
| Ion Channel Current | Gene/Subunits | IC50 (µM) | Cell Line | Reference(s) |
| IKr | hERG | 0.6 | CHO K1 | [3][5] |
| INa (peak) | hNav1.5 | 8 | Mammalian Cells | [3][4] |
| INa (peak, 10 Hz) | hNav1.5 | 4.3 | CHO K1 | [5] |
| INa (late) | hNav1.5 | 11 | CHO K1 | |
| IKur | hKv1.5 | 27 | CHO | [3][8] |
| Ito | hKv4.3/KChIP2.2 | 24 | CHO | [3][8] |
| IKs | hKvLQT1/minK | 193 | CHO K1 / Mammalian Cells | [3][4][5] |
| IKACh | hKir3.1/Kir3.4 | 166 | Mammalian Cells | [3][4] |
| ICaL | - | 90 | Rabbit Ventricular Myocytes | [3][4] |
Electrophysiological Effects on Cardiac Tissue
The effects of this compound have been characterized in various preclinical models, demonstrating a consistent atrial-predominant action.
In Vitro Electrophysiology in Canine Cardiac Tissue
| Parameter | Tissue | Concentration (µM) | Baseline | Post-AZD7009 | Reference(s) |
| APD90 | Atrial | 2 | 224 ± 7 ms | 318 ± 7 ms | [6] |
| ERP | Atrial | 2 | 241 ± 7 ms | 378 ± 17 ms | [6] |
| APD90 | Ventricular | 2 | 257 ± 5 ms | 283 ± 7 ms | [6] |
| ERP | Ventricular | 2 | 253 ± 12 ms | 300 ± 11 ms | [6] |
In Vivo Electrophysiology in Anesthetized Dogs
| Parameter | Baseline | Post-AZD7009 (max effect) | Reference(s) |
| Atrial ERP (AERP) | - | ↑ 48 ± 7 ms | [6] |
| Ventricular ERP (VERP) | - | ↑ 8 ± 4 ms | [6] |
| QT Interval | - | ↑ 2 ± 5.5 ms | [6] |
Electrophysiological Effects in a Rabbit Model of Atrial Dilation and AF
| Parameter | Condition | Pre-drug | 3 µM this compound | Reference(s) |
| AERP | Undilated Atria | - | ↑ 65 ± 3.6 ms | [1] |
| AERP | Dilated Atria | 50 ± 4.5 ms | 136 ± 6.6 ms | [1][9] |
| AF Inducibility | Dilated Atria | 80% | 0% | [1][9] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings for Ion Channel Inhibition
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human cardiac ion channels of interest (e.g., hERG, hNav1.5, hKv1.5, hKv4.3/hKChIP2.2, hKvLQT1/minK) were commonly used.[5][8]
-
General Method: The whole-cell configuration of the patch-clamp technique was employed to measure ionic currents.[5][8]
-
Recording Solutions (Exemplar for hERG):
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 130 KCl, 1 MgCl₂, 5 MgATP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.
-
-
Voltage-Clamp Protocols: Specific voltage protocols were applied to activate and measure the target ionic currents. For instance, for hERG, a depolarizing pulse to +20 mV followed by a repolarizing ramp or step to a more negative potential was used to elicit the characteristic tail current. For Nav1.5, use-dependent block was often assessed by applying a train of depolarizing pulses at a specific frequency (e.g., 10 Hz).[5]
In Vitro Cardiac Tissue Electrophysiology
-
Animal Model: Male Beagle dogs were often used for isolating cardiac tissues.[6]
-
Tissue Preparation: Trabeculae from the right atrial appendage and the right ventricle, as well as Purkinje fibers, were dissected and superfused in a tissue bath with Tyrode's solution.
-
Recording Method: Standard glass microelectrodes were used to record transmembrane action potentials.
-
Stimulation: Tissues were stimulated at a defined frequency (e.g., 1 Hz) to elicit action potentials.
-
Data Acquisition: Parameters such as action potential duration at 90% repolarization (APD90) and effective refractory period (ERP) were measured before and after the application of this compound.[6]
Langendorff-Perfused Rabbit Heart Model for Atrial Fibrillation
-
Animal Model: New Zealand White rabbits were used.
-
Preparation: Hearts were isolated and retrogradely perfused via the aorta (Langendorff preparation) with oxygenated Tyrode's solution at 37°C.[1]
-
Tyrode's Solution Composition (in mM): 120 NaCl, 25 NaHCO₃, 4 KCl, 1.8 CaCl₂, 0.5 MgSO₄, 1.8 Na₂HPO₄, 9 glucose, 2 pyruvic acid, and 0.026 EDTA. The solution was gassed with 95% O₂ and 5% CO₂.[1]
-
Atrial Dilation: Acute atrial dilation was induced by increasing the pressure in a balloon inserted into the right atrium to mimic a common clinical condition associated with AF.
-
Electrophysiological Measurements: Atrial effective refractory period (AERP) was measured using programmed electrical stimulation. AF was induced by premature stimuli. The effects of this compound on AERP, AF inducibility, and termination of sustained AF were then assessed.[1][9]
Conclusion
This compound is a potent mixed ion channel blocker with a well-characterized preclinical profile demonstrating predominant effects on atrial electrophysiology. Its synergistic inhibition of multiple ion channels, particularly IKr, INa, IKur, and Ito, contributes to its high efficacy in animal models of atrial fibrillation. The concomitant block of the late sodium current likely plays a crucial role in its favorable safety profile by preventing excessive ventricular repolarization prolongation. The detailed experimental methodologies outlined in this guide provide a foundation for further research and development of novel antiarrhythmic agents with similar mechanisms of action.
References
- 1. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Field and action potential recordings in heart slices: correlation with established in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking characteristics of hKv1.5 and hKv4.3/hKChIP2.2 after administration of the novel antiarrhythmic compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 8. fda.gov [fda.gov]
- 9. The Purkinje cell; 2008 style - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AZD7009
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7009 is an investigational antiarrhythmic agent that has shown promise in the management of atrial fibrillation (AF). Its mechanism of action involves a mixed ion channel blockade, leading to predominant effects on atrial electrophysiology. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Pharmacodynamics: The Electrophysiological Profile of a Mixed Ion Channel Blocker
This compound exerts its antiarrhythmic effects by modulating the function of several key cardiac ion channels. This multi-target approach contributes to its efficacy in terminating and preventing atrial fibrillation while potentially offering a favorable safety profile compared to more selective agents.
The primary pharmacodynamic effect of this compound is the prolongation of the atrial action potential duration (APD) and an increase in the atrial effective refractory period (AERP).[1][2] This is achieved through the synergistic inhibition of multiple potassium and sodium currents.[3]
Mechanism of Action: A Multi-Ion Channel Blocker
This compound's mechanism of action is characterized by its ability to block several cardiac ion channels, with a predominant effect on those involved in atrial repolarization. This mixed ion channel blockade is believed to be the basis for its high antiarrhythmic efficacy.[3] The primary targets of this compound include:
-
Delayed Rectifier Potassium Current (IKr): Blockade of the rapid component of the delayed rectifier potassium current (IKr), mediated by the hERG channel, is a key mechanism for prolonging the action potential duration.
-
Sodium Current (INa): this compound also blocks the sodium current, which can contribute to its antiarrhythmic effects.
-
Ultra-rapid Delayed Rectifier Potassium Current (IKur): Inhibition of IKur, a current predominantly found in the atria, contributes to the atrial-selective effects of this compound.
-
Transient Outward Potassium Current (Ito): Blockade of Ito further modulates the early phase of repolarization.
Inhibition of the late sodium current by this compound may also play a role in its low proarrhythmic potential by counteracting excessive APD prolongation and the development of early afterdepolarizations (EADs) in susceptible cardiac cells.[3]
Quantitative Pharmacodynamic Data
The following table summarizes the in vitro inhibitory activity of this compound on various human cardiac ion channels.
| Ion Channel | Current | IC50 (μM) |
| hERG | IKr | 0.6[3] |
| Nav1.5 | INa | 8[3] |
| Kv4.3/KChIP2.2 | Ito | 24[3] |
| Kv1.5 | IKur | 27[3] |
| Kir3.1/Kir3.4 | IKACh | 166[3] |
| KvLQT1/minK | IKs | 193[3] |
| L-type Ca2+ | ICaL | 90[3] |
Table 1: In vitro inhibitory concentrations (IC50) of this compound on various human cardiac ion channels.
Preclinical studies in animal models have demonstrated the electrophysiological effects of this compound. In a canine model of sterile pericarditis, this compound infusion led to a significant increase in atrial refractoriness with only modest effects on the ventricle.[4] Specifically, at a 400-msec cycle length, atrial and ventricular refractoriness increased by 33% and 17%, respectively.[4] The QT interval, a measure of ventricular repolarization, increased by a modest 9%.[4] Furthermore, this compound prolonged the arrhythmia cycle length from 121 ± 7.8 msec to 157 ± 9.7 msec before terminating atrial fibrillation/flutter episodes.[4]
In anesthetized dogs, this compound produced a concentration-dependent increase in the atrial effective refractory period (AERP) by a maximum of 48 ± 7 milliseconds, while the increases in ventricular effective refractory period (VERP) (8 ± 4 milliseconds) and QT interval (2 ± 5.5 milliseconds) were small and not concentration-dependent.[1] In vitro studies on dog cardiac tissue showed that 2 μM this compound increased the atrial action potential duration at 90% repolarization (APD90) from 224 ± 7 to 318 ± 7 milliseconds and the AERP from 241 ± 7 to 378 ± 17 milliseconds.[1] In contrast, the effects on ventricular tissue were less pronounced, with APD90 increasing from 257 ± 5 to 283 ± 7 milliseconds and VERP from 253 ± 12 to 300 ± 11 milliseconds.[1]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Detailed quantitative pharmacokinetic data for this compound in humans is not extensively available in the public domain. Preclinical and clinical studies have focused more on the pharmacodynamic effects and clinical efficacy of the drug.
Experimental Protocols
The following sections outline the methodologies used in key studies to evaluate the pharmacodynamics of this compound.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The inhibitory effects of this compound on various cardiac ion channels were determined using the whole-cell patch-clamp technique in mammalian cells expressing the specific human ion channels.
-
Cell Preparation: Mammalian cell lines (e.g., CHO-K1) were transfected to express the human cardiac ion channels of interest (hERG, Nav1.5, Kv4.3/KChIP2.2, Kv1.5, Kir3.1/Kir3.4, and KvLQT1/minK).
-
Recording: Whole-cell currents were recorded using an amplifier and digitizer. Borosilicate glass pipettes with a specific resistance were filled with an internal solution and used to form a giga-ohm seal with the cell membrane. The membrane patch was then ruptured to allow for whole-cell recording.
-
Data Analysis: Concentration-response curves were generated by applying increasing concentrations of this compound to the cells, and the IC50 values were calculated by fitting the data to a logistic equation.
Ex Vivo Electrophysiology: Isolated Heart and Tissue Preparations
The electrophysiological effects of this compound on cardiac tissue were investigated using isolated perfused hearts and tissue preparations from animal models such as rabbits and dogs.
-
Isolated Langendorff-Perfused Rabbit Heart: Hearts were isolated and perfused with Tyrode's solution. Atrial and ventricular monophasic action potentials and effective refractory periods were recorded using custom-made electrodes. The effects of this compound were assessed by adding the compound to the perfusate at various concentrations.
-
Canine Atrial and Ventricular Tissue Preparations: Tissues were obtained from dog hearts and superfused with Tyrode's solution. Transmembrane action potentials were recorded using glass microelectrodes. The effects of this compound on action potential duration and other parameters were evaluated at different pacing cycle lengths.
In Vivo Electrophysiology: Animal Models
The antiarrhythmic efficacy and electrophysiological effects of this compound were evaluated in various animal models of atrial fibrillation.
-
Canine Sterile Pericarditis Model: This model was used to induce sustained atrial fibrillation or flutter. Dogs were instrumented for epicardial recording and pacing. This compound was administered intravenously, and its effects on arrhythmia termination, refractoriness, conduction, and capture threshold were studied. Simultaneous multisite biatrial mapping was performed to assess the mechanism of arrhythmia termination.[4]
Visualizations
Signaling Pathway of this compound in a Cardiomyocyte
Caption: Mechanism of action of this compound leading to its antiarrhythmic effect.
Experimental Workflow for In Vitro Patch Clamp Analysis
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Conclusion
This compound is a promising antiarrhythmic agent with a unique pharmacodynamic profile characterized by its mixed ion channel blockade, leading to a predominant effect on atrial electrophysiology. Its ability to prolong atrial refractoriness with limited effects on ventricular repolarization suggests a potential for high antiarrhythmic efficacy with a favorable safety profile. While detailed human pharmacokinetic data remains limited, the available preclinical and clinical evidence supports its continued investigation for the treatment of atrial fibrillation. Further research is warranted to fully elucidate its pharmacokinetic properties and to establish its long-term safety and efficacy in a broader patient population.
References
- 1. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD7009: A Comprehensive Technical Guide to its Interactions with Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD7009 is an antiarrhythmic agent characterized by its predominant electrophysiological effects on the atria, demonstrating high efficacy in managing atrial fibrillation (AF) with a low potential for proarrhythmic events.[1][2] Its mechanism of action is rooted in a mixed ion channel blockade, synergistically targeting multiple currents to modulate the cardiac action potential. This technical guide provides an in-depth analysis of this compound's interactions with key cardiac ion channels, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental evaluation.
Quantitative Analysis of this compound's Cardiac Ion Channel Targets
The pharmacological profile of this compound is defined by its inhibitory effects on a range of cardiac ion channels. The following tables summarize the quantitative data on its potency against various channels, providing a clear comparison of its targets.
Table 1: Inhibitory Potency (IC50) of this compound on Human Cardiac Ion Channels [1][2]
| Ion Channel | Current | Gene | IC50 (µM) | Cell Line |
| hERG | IKr | KCNH2 | 0.6 | Mammalian Cells |
| Nav1.5 | INa | SCN5A | 8 | Mammalian Cells |
| Nav1.5 (late) | INa, late | SCN5A | 11 ± 2 | CHO K1 Cells |
| Kv4.3/KChIP2.2 | Ito | KCND3/KCNIP2 | 24 | Mammalian Cells |
| Kv1.5 | IKur | KCNA5 | 27 | Mammalian Cells |
| L-type Ca2+ | ICaL | CACNA1C | 90 | Rabbit Ventricular Myocytes |
| Kir3.1/Kir3.4 | IKACh | KCNJ3/KCNJ5 | 166 | Mammalian Cells |
| KvLQT1/minK | IKs | KCNQ1/KCNE1 | 193 | Mammalian Cells |
Table 2: Electrophysiological Effects of this compound in Canine Tissues [3]
| Parameter | Tissue | Concentration (µM) | Baseline | Post-AZD7009 | Change |
| Action Potential Duration (APD90) | Atria | 2 | 224 ± 7 ms | 318 ± 7 ms | +94 ms |
| Effective Refractory Period (ERP) | Atria | 2 | 241 ± 7 ms | 378 ± 17 ms | +137 ms |
| Action Potential Duration (APD90) | Ventricle | 2 | 257 ± 5 ms | 283 ± 7 ms | +26 ms |
| Effective Refractory Period (ERP) | Ventricle | 2 | 253 ± 12 ms | 300 ± 11 ms | +47 ms |
Signaling Pathways and Mechanism of Action
This compound's antiarrhythmic effect, particularly in the atria, is achieved through a synergistic blockade of multiple ion channels. This multi-channel approach leads to a delay in repolarization and an increase in the refractory period of atrial tissue.[1][2] The inhibition of the late sodium current is a key factor in its low proarrhythmic potential, as it counteracts excessive action potential duration prolongation and the development of early afterdepolarizations (EADs), especially in susceptible cells like Purkinje fibers.[1][4]
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of AZD7009: An In-Depth Technical Review for Arrhythmia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of AZD7009, a novel antiarrhythmic agent. The document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to offer a thorough understanding of the compound's core characteristics.
Executive Summary
This compound is an antiarrhythmic agent that has demonstrated a predominant effect on atrial electrophysiology, showing high efficacy in terminating and preventing atrial fibrillation (AF) in various preclinical models.[1][2] Its mechanism of action involves a mixed ion channel blockade, which contributes to its therapeutic effects and a potentially favorable safety profile regarding proarrhythmic risk.[3] This guide delves into the quantitative preclinical data that defines the electrophysiological signature of this compound and the experimental frameworks used to establish its antiarrhythmic potential.
Electrophysiological Properties and Mechanism of Action
This compound exerts its antiarrhythmic effects through the modulation of multiple cardiac ion channels. This multi-channel action is believed to be the basis for its efficacy and relative cardiac safety.
Ion Channel Inhibition
Preclinical studies have quantified the inhibitory effects of this compound on a range of human cardiac ion channels expressed in mammalian cells. The half-maximal inhibitory concentrations (IC50) reveal a potent blockade of the rapid delayed rectifier potassium current (IKr), with subsequent effects on sodium and other potassium currents at higher concentrations.
Table 1: this compound IC50 Values for Human Cardiac Ion Channels [3]
| Ion Channel | Current | IC50 (µM) |
| hERG | IKr | 0.6 |
| Nav1.5 | INa | 8 |
| Kv4.3/KChIP2.2 | Ito | 24 |
| Kv1.5 | IKur | 27 |
| Kir3.1/Kir3.4 | IKACh | 166 |
| KvLQT1/minK | IKs | 193 |
| L-type Ca2+ | ICaL | 90 |
Data from whole-cell patch-clamp studies on expressed human ion channels in mammalian cells.
This compound also demonstrates a concentration-dependent inhibition of the late sodium current in rabbit atrial and ventricular myocytes, with approximately 50% inhibition at a concentration of 10 µM.[3]
Cellular Electrophysiological Effects
The multi-ion channel blockade by this compound translates into significant effects on the cardiac action potential, particularly in atrial tissue.
Table 2: Effects of this compound on Action Potential Duration (APD) and Effective Refractory Period (ERP) in Canine Myocardium [4]
| Tissue | Parameter | Control (ms) | 2 µM this compound (ms) |
| Atria | APD90 | 224 ± 7 | 318 ± 7 |
| ERP | 241 ± 7 | 378 ± 17 | |
| Ventricle | APD90 | 257 ± 5 | 283 ± 7 |
| ERP | 253 ± 12 | 300 ± 11 |
In vitro data from microelectrode recordings in canine atrial and ventricular tissue.
These data highlight the preferential prolongation of atrial refractoriness by this compound.[4]
Antiarrhythmic Efficacy in Preclinical Models
The antiarrhythmic potential of this compound has been evaluated in several well-established animal models of atrial and ventricular arrhythmias.
Atrial Fibrillation Models
Canine Sterile Pericarditis Model: In a canine model of sterile pericarditis, which mimics post-operative atrial fibrillation, this compound demonstrated high efficacy in terminating and preventing the re-induction of atrial fibrillation and flutter.[1]
Table 3: Efficacy of this compound in the Canine Sterile Pericarditis Model [1]
| Parameter | Effect of this compound |
| AF/AFL Termination | 23 of 23 episodes terminated |
| Prevention of Re-induction | Failed in 19 of 20 attempts |
| Arrhythmia Cycle Length | Prolonged from 121 ± 7.8 ms (B15284909) to 157 ± 9.7 ms |
| Atrial Refractoriness (at 400ms CL) | Increased by 33% |
| Ventricular Refractoriness (at 400ms CL) | Increased by 17% |
| QT Interval (at 400ms CL) | Increased by 9% |
Acutely Dilated Rabbit Atria Model: In an in vitro model of acutely dilated rabbit atria, a substrate for AF, this compound effectively prevented the induction of AF and restored sinus rhythm.[5][6]
Table 4: Efficacy of this compound in the Acutely Dilated Rabbit Atria Model [5][6]
| Parameter | Control | This compound (3 µM) |
| AF Inducibility | 80% | 0% |
| Atrial Effective Refractory Period (AERP) | 50 ± 4.5 ms | 136 ± 6.6 ms |
| Restoration of Sinus Rhythm | N/A | 6 of 6 hearts |
Proarrhythmia Models
The proarrhythmic potential of this compound has been assessed in comparison to other antiarrhythmic agents in models of Torsades de Pointes (TdP).
Arterially Perfused Canine and Rabbit Left Ventricular Wedge Preparation: In this ex vivo model, this compound lengthened the action potential duration (APD) and QT interval in a self-limited, bell-shaped manner, contrasting with the more pronounced and linear effects of dofetilide (B1670870).[7] this compound showed a more homogenous prolongation of the APD across the myocardial cell layers compared to dofetilide, which predominantly prolonged the midmyocardial and endocardial APD, leading to an increased transmural dispersion of repolarization (TDR).[7]
Table 5: Proarrhythmic Effects in the Rabbit Left Ventricular Wedge Preparation [7]
| Compound (Concentration) | Early Afterdepolarizations (EADs) | R-on-T Extrasystoles | Torsades de Pointes (TdP) |
| This compound (1 µM) | 1 of 4 preparations | 0 of 4 preparations | 0 of 4 preparations |
| Dofetilide (starting at 0.03 µM) | 6 of 6 preparations | 5 of 6 preparations | 4 of 6 preparations |
Methoxamine-Sensitized Rabbit Model: In this in vivo model of TdP, intravenous infusion of this compound was associated with a significantly lower incidence of TdP compared to dofetilide and azimilide.[7]
Table 6: Incidence of Torsades de Pointes in the Methoxamine-Sensitized Rabbit Model [7]
| Compound (Infusion Rate) | Incidence of TdP |
| This compound (210 nmol/kg/minute) | 0 of 8 rabbits |
| Dofetilide (2 nmol/kg/minute) | 5 of 8 rabbits |
| Azimilide (3.33 µmol/kg/minute) | 5 of 8 rabbits |
Furthermore, this compound was shown to promptly suppress TdP induced by dofetilide in 5 out of 5 rabbits.[7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the core experimental protocols used in the evaluation of this compound.
In Vitro Ion Channel Electrophysiology
-
Cell Lines and Channel Expression: Human cardiac ion channels (hERG, Nav1.5, Kv4.3/KChIP2.2, Kv1.5, Kir3.1/Kir3.4, KvLQT1/minK, and L-type Ca2+) were expressed in mammalian cell lines (e.g., HEK293 or CHO cells).
-
Patch-Clamp Recordings: Whole-cell patch-clamp recordings were performed to measure the effects of a range of this compound concentrations on the specific ion currents.
-
Voltage Protocols: Specific voltage protocols were applied to elicit the target currents and to assess the voltage- and frequency-dependence of the block.
-
Data Analysis: Concentration-response curves were generated to determine the IC50 values for each ion channel.
Arterially Perfused Canine Left Ventricular Wedge Preparation
-
Tissue Preparation: A transmural wedge of the canine left ventricular free wall, supplied by a branch of the left coronary artery, was dissected and cannulated for arterial perfusion.[2]
-
Perfusion: The preparation was perfused with oxygenated Tyrode's solution at a constant pressure.
-
Electrophysiological Recordings: Transmembrane action potentials were recorded from the epicardial, M-region, and endocardial surfaces using floating microelectrodes. A transmural ECG was also recorded.[2]
-
Pacing Protocol: The preparation was paced from the endocardial or epicardial surface at various cycle lengths.
-
Drug Application: this compound and comparator drugs were added to the perfusate at increasing concentrations.
-
Data Analysis: Changes in APD, TDR, and the incidence of EADs and TdP were quantified.
Methoxamine-Sensitized Rabbit Model of Torsades de Pointes
-
Animal Preparation: Rabbits were anesthetized, and ECG leads were placed to monitor cardiac activity.
-
Sensitization: Methoxamine, an α-adrenergic agonist, was continuously infused to induce bradycardia and sensitize the heart to proarrhythmic events.[8][9]
-
Drug Infusion: this compound or comparator drugs were infused intravenously at specified rates.
-
Endpoint Measurement: The primary endpoint was the incidence of TdP. The QT interval and heart rate were continuously monitored.
Canine Sterile Pericarditis Model of Atrial Fibrillation
-
Surgical Procedure: Under sterile conditions, a right thoracotomy was performed in dogs, and sterile talc (B1216) was insufflated into the pericardial space to induce pericarditis.[4] Pacing and recording electrodes were sutured to the atria.
-
Arrhythmia Induction: After a recovery period, atrial fibrillation or flutter was induced by rapid atrial pacing.[6]
-
Electrophysiological Study: Atrial and ventricular refractory periods, conduction times, and arrhythmia cycle lengths were measured at baseline and during this compound infusion.
-
Efficacy Assessment: The ability of this compound to terminate ongoing AF/AFL and prevent its re-induction was evaluated.
Acutely Dilated Rabbit Atria Model of Atrial Fibrillation
-
Heart Preparation: Rabbit hearts were isolated and Langendorff-perfused.[10]
-
Atrial Dilation: Atrial dilation was induced by increasing the intra-atrial pressure, creating a substrate for AF.[11]
-
Electrophysiological Measurements: Atrial effective refractory period (AERP) and the inducibility of AF were measured.
-
Drug Perfusion: this compound and comparator drugs were perfused through the heart at various concentrations.
-
Efficacy Evaluation: The effects of the drugs on AERP, AF inducibility, and the termination of sustained AF were assessed.[10]
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of action of this compound.
Experimental Workflows
Caption: Workflow for the methoxamine-sensitized rabbit model.
Caption: Workflow for the canine sterile pericarditis model.
Conclusion
The preclinical data for this compound reveal a compound with a multi-ion channel blocking profile that translates to a potent and predominantly atrial antiarrhythmic effect. Its efficacy in terminating and preventing atrial fibrillation in relevant animal models, coupled with a lower proarrhythmic potential compared to more selective IKr blockers, underscores its potential as a therapeutic agent for atrial arrhythmias. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development in the field of antiarrhythmic drugs.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Characteristics and distribution of M cells in arterially perfused canine left ventricular wedge preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Reliable pace termination of postoperative atrial fibrillation in the canine sterile pericarditis model: Implications for atypical atrial flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Onset of induced atrial flutter in the canine pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anaesthetised methoxamine-sensitised rabbit model of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental models of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Mechano-Electric Feedback and Atrial Arrhythmias - Mechanosensitivity in Cells and Tissues - NCBI Bookshelf [ncbi.nlm.nih.gov]
AZD7009: An In-Depth Technical Guide on Atrial Electrophysiological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7009 is an antiarrhythmic agent that has demonstrated significant effects on atrial electrophysiology, positioning it as a compound of interest for the management of atrial fibrillation (AF). Experimental studies have highlighted its ability to predominantly influence atrial tissue with a low proarrhythmic potential.[1] This technical guide provides a comprehensive overview of the core electrophysiological effects of this compound on the atria, detailing its mechanism of action, quantitative effects on key electrophysiological parameters, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its antiarrhythmic effects through a mixed ion channel blockade, targeting several key potassium and sodium currents involved in the cardiac action potential.[1] This multi-channel approach is believed to contribute to its high antiarrhythmic efficacy and atrial-selective action. The primary molecular targets of this compound include:
-
Rapid delayed rectifier potassium current (IKr): Inhibition of IKr, carried by the hERG channel, leads to a prolongation of the action potential duration (APD), a key mechanism for terminating and preventing re-entrant arrhythmias.[2][3]
-
Transient outward potassium current (Ito) and Ultra-rapid delayed rectifier potassium current (IKur): Blockade of these currents, which are prominently expressed in the atria, further contributes to APD prolongation specifically in atrial tissue.[2][3]
-
Sodium current (INa): this compound also inhibits both the peak and late components of the sodium current.[2][4] The inhibition of the late sodium current is thought to counteract excessive APD prolongation in ventricular and Purkinje tissues, potentially explaining the low proarrhythmic potential of the compound.[2][4]
The synergistic inhibition of these multiple ion channels results in a significant increase in the atrial effective refractory period (AERP) and a delay in repolarization, which are crucial for the termination and prevention of AF.[2][3]
Quantitative Electrophysiological Data
The following tables summarize the quantitative effects of this compound on key atrial electrophysiological parameters from preclinical studies.
Table 1: Effect of this compound on Ion Channel Currents (IC50 Values)
| Ion Channel | Current | Species | Cell Type | IC50 (µM) | Reference |
| hERG | IKr | Human | Mammalian cells | 0.6 | [2][3] |
| Nav1.5 | INa (peak) | Human | Mammalian cells | 8 | [2][3] |
| Nav1.5 | INa (late) | Human | CHO K1 cells | 11 ± 2 | [4] |
| Kv4.3/KChIP2.2 | Ito | Human | Mammalian cells | 24 | [2][3] |
| Kv1.5 | IKur | Human | Mammalian cells | 27 | [2][3] |
| Kir3.1/Kir3.4 | IKACh | Human | Mammalian cells | 166 | [2][3] |
| KvLQT1/minK | IKs | Human | Mammalian cells | 193 | [2][3] |
| Cav1.2 | ICaL | Rabbit | Ventricular myocytes | 90 | [2] |
Table 2: Effect of this compound on Atrial Effective Refractory Period (AERP) in Rabbit Atria
| Condition | This compound (µM) | Baseline AERP (ms) | Post-drug AERP (ms) | Change in AERP (ms) | Reference |
| Non-dilated | 3 | 82 ± 1.3 | - | 65 ± 3.6 | [1] |
| Dilated | 0.1 | 50 ± 4.5 | - | - | [1][5] |
| Dilated | 0.3 | 50 ± 4.5 | - | - | [1][5] |
| Dilated | 1 | 50 ± 4.5 | - | - | [1][5] |
| Dilated | 3 | 50 ± 4.5 | 136 ± 6.6 | 90 ± 5.6 | [1][5] |
Table 3: Effect of this compound on Atrial and Ventricular Electrophysiology in Dogs
| Parameter | Tissue | This compound (µM) | Baseline (ms) | Post-drug (ms) | Reference |
| APD90 | Atrial | 2 | 224 ± 7 | 318 ± 7 | [6] |
| ERP | Atrial | 2 | 241 ± 7 | 378 ± 17 | [6] |
| APD90 | Ventricular | 2 | 257 ± 5 | 283 ± 7 | [6] |
| ERP | Ventricular | 2 | 253 ± 12 | 300 ± 11 | [6] |
| AERP (in vivo) | Atrial | - | - | ↑ 48 ± 7 (max) | [6] |
| VERP (in vivo) | Ventricular | - | - | ↑ 8 ± 4 | [6] |
| Atrial Conduction Time (in vivo, CL 400ms) | Atrial | - | - | ↑ 8 ± 1.4 | [7] |
| Atrial Conduction Time (in vivo, CL 200ms) | Atrial | - | - | ↑ 13.2 ± 1.6 | [7] |
Experimental Protocols
The following sections describe the key experimental methodologies used to characterize the effects of this compound on atrial electrophysiology.
In Vitro Studies: Isolated Langendorff-Perfused Rabbit Heart
This model is used to assess the direct effects of a compound on cardiac electrophysiology in an ex vivo setting, preserving the three-dimensional structure and syncytial nature of the heart.
-
Heart Preparation: Male New Zealand White rabbits are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus. The aorta is cannulated for retrograde perfusion with a Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature (e.g., 37°C).
-
Electrophysiological Recordings: Bipolar platinum electrodes are placed on the epicardial surface of the right atrium for pacing and recording. The atrial effective refractory period (AERP) is determined by delivering a train of stimuli at a fixed cycle length, followed by a premature stimulus. The AERP is defined as the longest coupling interval at which the premature stimulus fails to elicit a propagated response.
-
Induction of Atrial Fibrillation: In a model of atrial dilation, intra-atrial pressure is increased to induce shortening of the AERP and increase the susceptibility to AF.[1] AF can then be induced by rapid atrial pacing or programmed electrical stimulation.
-
Drug Perfusion: this compound is added to the perfusate at increasing concentrations (e.g., 0.1–3 µM).[1][5] Electrophysiological parameters are measured at baseline and after a stabilization period at each concentration.
In Vitro Studies: Microelectrode Recordings from Isolated Cardiac Tissues
This technique allows for the direct measurement of action potentials from multicellular cardiac preparations.
-
Tissue Preparation: Tissues from the right atrial free wall and right ventricular papillary muscles are dissected from canine hearts. The preparations are placed in a tissue bath and superfused with Tyrode's solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Action Potential Recordings: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl. Tissues are stimulated at a constant cycle length.
-
Parameter Measurement: Action potential duration at 90% repolarization (APD90) and the effective refractory period (ERP) are measured before and after the application of this compound at various concentrations.
In Vivo Studies: Anesthetized Dog Model
In vivo studies are crucial for understanding the integrated electrophysiological effects of a compound in a whole-animal system.
-
Animal Preparation: Anesthetized dogs are instrumented for the recording of electrocardiograms (ECG) and intracardiac electrograms. Catheter electrodes are positioned in the right atrium and right ventricle for pacing and recording.
-
Electrophysiological Measurements: Baseline measurements of AERP, ventricular effective refractory period (VERP), and QT interval are obtained.
-
Drug Administration: this compound is administered intravenously to achieve pseudo steady-state plasma concentrations.[6]
-
Post-Drug Measurements: Electrophysiological parameters are reassessed at each concentration to determine the in vivo effects of the drug.
Canine Sterile Pericarditis Model
This model is used to create a substrate for sustained atrial fibrillation, mimicking a pro-arrhythmic clinical condition.
-
Model Creation: Sterile pericarditis is induced in dogs, which leads to atrial remodeling and an increased propensity for AF.
-
Electrophysiological Study: Several days post-procedure, an electrophysiological study is performed. Sustained AF or atrial flutter is induced by programmed electrical stimulation.
-
Drug Efficacy Testing: this compound is infused intravenously to assess its efficacy in terminating the induced arrhythmia and preventing its re-induction.[7] Biatrial mapping can be used to study the mechanism of arrhythmia termination.[7]
Whole-Cell Patch-Clamp Technique
This technique is used to measure the effects of this compound on specific ion currents in isolated cardiac myocytes or cell lines expressing specific ion channels.
-
Cell Preparation: Atrial or ventricular myocytes are enzymatically isolated from animal hearts, or cell lines stably expressing the human cardiac ion channel of interest are cultured.
-
Recording Configuration: The whole-cell configuration of the patch-clamp technique is established using a glass micropipette to form a high-resistance seal with the cell membrane.
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure the current of interest (e.g., IKr, INa). The cell membrane potential is clamped at a holding potential, and a series of depolarizing or hyperpolarizing steps are applied to elicit the ionic current.
-
Drug Application: this compound is applied to the bath solution at various concentrations to determine its inhibitory effect on the specific ion current and to calculate the IC50 value.
Conclusion
This compound is a potent antiarrhythmic agent with a well-characterized profile of effects on atrial electrophysiology. Its mixed ion channel blockade, particularly its prominent effects on atrial-specific potassium currents, leads to a significant and preferential prolongation of the atrial effective refractory period. The quantitative data from a range of preclinical models consistently demonstrate its potential for the management of atrial fibrillation. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this and similar compounds in the field of cardiac electrophysiology.
References
- 1. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Assessment of the proarrhythmic potential of the novel antiarrhythmic agent this compound and dofetilide in experimental models of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent this compound: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety of transvenous atrial defibrillation: studies in the canine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of AZD7009: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of AZD7009, a novel antiarrhythmic agent. The document summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes the underlying mechanisms and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development and investigation of antiarrhythmic therapies.
Core Efficacy Data: Ion Channel Inhibition and Electrophysiological Effects
This compound exhibits a unique multichannel blocking profile, contributing to its potent and predominantly atrial antiarrhythmic effects. The following tables summarize the key quantitative data from various in vitro studies.
Table 1: Inhibitory Potency (IC50) of this compound on Human Cardiac Ion Channels
| Ion Channel | Current | Gene | IC50 (µM) | Reference |
| hERG | IKr | KCNH2 | 0.6 | [1] |
| Nav1.5 | INa (peak) | SCN5A | 8 | [1] |
| Nav1.5 | INa (late) | SCN5A | 11 ± 2 | [2] |
| Kv4.3/KChIP2.2 | Ito | KCND3 | 24 | [1] |
| Kv1.5 | IKur | KCNA5 | 27 | [1] |
| Cav1.2 | ICaL | CACNA1C | 90 | [1] |
| Kir3.1/Kir3.4 | IKACh | KCNJ3/KCNJ5 | 166 | [1] |
| KvLQT1/minK | IKs | KCNQ1/KCNE1 | 193 | [1] |
Table 2: Effects of this compound on Action Potential Duration (APD) and Effective Refractory Period (ERP) in Canine Cardiac Tissues
| Tissue | Parameter | Concentration (µM) | Baseline (ms) | Post-AZD7009 (ms) | Change (ms) | Reference |
| Atrium | APD90 | 2 | 224 ± 7 | 318 ± 7 | +94 | [3] |
| Atrium | ERP | 2 | 241 ± 7 | 378 ± 17 | +137 | [3] |
| Ventricle | APD90 | 2 | 257 ± 5 | 283 ± 7 | +26 | [3] |
| Ventricle | ERP | 2 | 253 ± 12 | 300 ± 11 | +47 | [3] |
Table 3: Efficacy of this compound in an In Vitro Model of Atrial Fibrillation (Dilated Rabbit Atria)
| Parameter | Condition | This compound (3 µM) | Outcome | Reference |
| Atrial ERP | Dilated Atria | 50 ± 4.5 ms (B15284909) to 136 ± 6.6 ms | Significant Prolongation | [4] |
| AF Inducibility | Dilated Atria | 80% to 0% | Complete Prevention | [4] |
| AF Termination | Sustained AF | N/A | Restoration of Sinus Rhythm in 6/6 Hearts | [4] |
Experimental Protocols
This section details the methodologies for the key in vitro experiments cited in this guide.
Whole-Cell Patch Clamp Electrophysiology for Ion Channel Characterization
Objective: To determine the inhibitory potency (IC50) of this compound on various human cardiac ion channels expressed in mammalian cell lines (e.g., CHO, HEK293).
Methodology:
-
Cell Culture: Stably transfected mammalian cell lines expressing the human cardiac ion channel of interest (e.g., hERG, Nav1.5, Kv1.5) are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for patch-clamp recording.
-
Solutions:
-
External Solution (Tyrode's Solution): Composition in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Composition in mM: 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, and 1.5 MgATP, with pH adjusted to 7.3 with KOH.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 3-7 MΩ are used.
-
A gigaohm seal (>1 GΩ) is formed between the pipette and the cell membrane before rupturing the membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to elicit the ionic current of interest. Examples include:
-
hERG (IKr): A depolarizing step to +40 mV followed by a repolarizing ramp to -80 mV is used to elicit the characteristic tail current.[5][6]
-
Nav1.5 (INa): A series of depolarizing steps from a holding potential of -120 mV are used to elicit the peak sodium current.[5][6]
-
Kv1.5 (IKur): Depolarizing steps from a holding potential of -80 mV are applied to activate the outward potassium current.
-
-
Data Analysis: The peak current amplitude is measured before and after the application of various concentrations of this compound. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.
Action Potential Duration and Effective Refractory Period Measurement in Isolated Cardiac Tissues
Objective: To assess the effect of this compound on the action potential duration (APD) and effective refractory period (ERP) in atrial and ventricular tissues.
Methodology:
-
Tissue Preparation: Hearts are excised from anesthetized animals (e.g., dogs, rabbits). Trabeculae or papillary muscles from the atria and ventricles are dissected and mounted in an organ bath.
-
Superfusion: The tissues are superfused with oxygenated Tyrode's solution at a constant temperature (typically 37°C).
-
Microelectrode Recording:
-
Sharp glass microelectrodes filled with 3 M KCl are used to impale the cardiac myocytes and record transmembrane action potentials.
-
A programmable stimulator is used to pace the tissue at a constant cycle length.
-
-
Parameter Measurement:
-
Action Potential Duration (APD): The APD is measured at 90% repolarization (APD90).
-
Effective Refractory Period (ERP): The ERP is determined by introducing premature stimuli (S2) after a train of basic stimuli (S1) at a fixed cycle length. The ERP is the longest S1-S2 interval at which the S2 fails to elicit a propagated action potential.
-
-
Drug Application: Tissues are allowed to equilibrate before baseline measurements are taken. This compound is then added to the superfusate at increasing concentrations, and the effects on APD and ERP are recorded.
In Vitro Model of Atrial Fibrillation in Dilated Rabbit Atria
Objective: To evaluate the efficacy of this compound in preventing the induction and terminating sustained atrial fibrillation (AF) in a model of atrial dilation.
Methodology:
-
Heart Preparation: Rabbit hearts are isolated and mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Tyrode's solution.
-
Atrial Dilation: A balloon catheter is inserted into the right atrium, and the pressure is increased to induce atrial dilation, which is known to promote AF.
-
Electrophysiological Measurements:
-
Bipolar electrodes are placed on the right atrial appendage for pacing and recording of the atrial electrogram.
-
The atrial effective refractory period (AERP) is measured.
-
-
Induction of Atrial Fibrillation: AF is induced by a programmed electrical stimulation protocol, typically involving burst pacing at a high frequency.[7]
-
Drug Perfusion: this compound is perfused through the coronary arteries at various concentrations.
-
Efficacy Assessment:
-
Prevention of AF Induction: The ability of this compound to prevent the induction of AF by the stimulation protocol is assessed.
-
Termination of Sustained AF: For hearts with sustained AF, the ability of this compound to restore sinus rhythm is evaluated.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the experimental workflows described above.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vitro efficacy assessment.
Caption: Logical relationship of this compound's antiarrhythmic effect.
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. fda.gov [fda.gov]
- 6. fda.report [fda.report]
- 7. The Propensity for Inducing Atrial Fibrillation: A Comparative Study on Old versus Young Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
AZD7009's Role in Restoring Sinus Rhythm: A Technical Guide
Executive Summary
AZD7009 is a potent antiarrhythmic agent characterized by its mixed ion channel blocking properties and predominant electrophysiological effects on the atria. By simultaneously inhibiting multiple potassium and sodium currents, this compound effectively prolongs the atrial action potential duration and effective refractory period, key mechanisms for terminating re-entrant circuits that sustain atrial fibrillation (AF). Preclinical studies in various animal models have demonstrated its high efficacy in converting AF to sinus rhythm and preventing its re-induction. Clinical data from a Phase II trial confirmed its ability to convert persistent AF to sinus rhythm, particularly in patients with shorter AF durations.[1] The compound's inhibition of the late sodium current is believed to contribute to a lower proarrhythmic potential compared to more selective IKr blockers.[2][3] This guide provides an in-depth overview of the mechanism, efficacy, and experimental basis for this compound's role in restoring sinus rhythm.
Mechanism of Action: A Multi-Channel Approach
This compound exerts its antiarrhythmic effects through the synergistic inhibition of several key cardiac ion channels, which results in a pronounced, atrial-selective increase in refractoriness.[3][4] This multi-channel blockade is considered crucial for its high efficacy and potentially favorable safety profile.[5]
Primary Ion Channel Targets:
-
Potassium Currents (Delayed Repolarization): this compound blocks multiple repolarizing potassium currents. Its most potent action is on the rapid delayed rectifier potassium current (IKr, encoded by hERG), a primary target for Class III antiarrhythmics.[3][5] Additionally, it inhibits the ultra-rapid delayed rectifier potassium current (IKur, Kv1.5) and the transient outward current (Ito, Kv4.3), both of which are more prominent in the atria than the ventricles.[3][6] This combined inhibition leads to a significant prolongation of the action potential duration (APD).
-
Sodium Currents (Reduced Excitability and Proarrhythmia): The agent blocks the peak sodium current (INa, Nav1.5), which can slow conduction.[4] Crucially, it also inhibits the late component of the sodium current (late INa).[2][3] Inhibition of the late INa is a key mechanism for preventing early afterdepolarizations (EADs), a trigger for Torsades de Pointes (TdP), thereby potentially reducing the proarrhythmic risk associated with significant APD prolongation.[2]
This combined blockade of atrial-predominant potassium channels and both peak and late sodium channels leads to a powerful increase in the atrial effective refractory period (ERP) through both APD lengthening and post-repolarization refractoriness, terminating the re-entrant wavelets of AF.[4][7]
References
- 1. Rapid conversion of persistent atrial fibrillation to sinus rhythm by intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Action of Antiarrhythmic Drugs in Atrial Fibrillation | Thoracic Key [thoracickey.com]
Methodological & Application
Application Notes and Protocols for AZD7009 in Rabbit Atria Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental use of AZD7009 in rabbit atrial models, focusing on its electrophysiological effects and antiarrhythmic properties. The protocols are compiled from established research to guide the design and execution of similar studies.
Introduction
This compound is an experimental antiarrhythmic agent that has demonstrated a significant ability to increase atrial refractoriness with a low proarrhythmic potential.[1][2] Its mechanism of action involves a mixed ion channel blockade, primarily targeting potassium and sodium currents, which contributes to its predominant effects on atrial electrophysiology.[2][3] Studies in isolated rabbit atria, a well-established model for atrial fibrillation (AF) research, have been crucial in elucidating the pharmacological profile of this compound.[3][4]
Mechanism of Action
This compound exerts its antiarrhythmic effects through the synergistic inhibition of multiple cardiac ion channels.[2][5] This multi-channel blockade leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in atrial tissue.[2][6] The primary targets of this compound include:
-
Rapid delayed rectifier potassium current (IKr): Inhibition of IKr, mediated by the hERG channel, is a key mechanism for prolonging repolarization.[2][5]
-
Transient outward potassium current (Ito): Blockade of this current contributes to the early phases of repolarization.[2][3]
-
Ultrarapid delayed rectifier potassium current (IKur): This atrial-specific current is another important target for increasing atrial refractoriness.[2][3]
-
Sodium current (INa): this compound inhibits both the peak and late components of the sodium current, which can suppress arrhythmogenic activity.[1][2][3]
The combined effect of blocking these channels results in a potent antiarrhythmic profile, particularly in the atria.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the Atrial Effective Refractory Period (AERP) in isolated rabbit atria, both in non-dilated and acutely dilated models, which mimic conditions conducive to atrial fibrillation.
Table 1: Effect of this compound on AERP in Non-Dilated Rabbit Atria
| This compound Concentration (µM) | Baseline AERP (ms, mean ± SEM) | AERP after this compound (ms, mean ± SEM) | Change in AERP (ms) |
| 0.1 | 82 ± 1.3 | - | - |
| 0.3 | 82 ± 1.3 | - | - |
| 1.0 | 82 ± 1.3 | - | - |
| 3.0 | 82 ± 1.3 | 147 ± 3.6 | 65 ± 3.6 |
Data extracted from studies on isolated Langendorf-perfused rabbit hearts.[3][4][7]
Table 2: Effect of this compound on AERP in Acutely Dilated Rabbit Atria
| This compound Concentration (µM) | Baseline AERP (ms, mean ± SEM) | AERP after this compound (ms, mean ± SEM) | Change in AERP (ms) |
| 0.1 | 49 ± 1.0 | - | - |
| 0.3 | 49 ± 1.0 | - | - |
| 1.0 | 49 ± 1.0 | - | - |
| 3.0 | 50 ± 4.5 | 136 ± 6.6 | 86 ± 6.6 |
Acute atrial dilation was induced by increasing intra-atrial pressure, which significantly shortens the AERP, making the atria more susceptible to AF.[3][4][7]
Table 3: Effect of this compound on Atrial Fibrillation (AF) Inducibility and Termination in Dilated Rabbit Atria
| This compound Concentration | AF Inducibility (%) | Termination of Sustained AF |
| Baseline | 80-92% | - |
| 3 µM | 0% | 6 out of 6 hearts |
These results highlight the potent antiarrhythmic efficacy of this compound in a model of increased AF vulnerability.[3][4][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in rabbit atria models.
Isolated Langendorff-Perfused Rabbit Heart Preparation
This ex vivo model allows for the study of cardiac electrophysiology in a controlled environment.
Protocol:
-
Animal Preparation: New Zealand White rabbits are anesthetized, and their hearts are rapidly excised.
-
Langendorff Perfusion: The heart is immediately mounted on a Langendorff apparatus and retrogradely perfused through the aorta with warm (37°C), oxygenated Tyrode's solution.
-
Atrial Preparation: The right atrium is isolated and opened to expose the endocardial surface.
-
Electrode Placement: A stimulation electrode is placed on the atrial appendage, and a recording electrode is positioned on the endocardial surface to record monophasic action potentials or bipolar electrograms.
-
Pacing: The atrium is paced at a constant cycle length (e.g., 200 ms).
-
Atrial Dilation (Optional): To induce a model of AF susceptibility, acute atrial dilation can be achieved by increasing the intra-atrial pressure (e.g., to 10 cm H2O).[3][4][7]
-
Drug Administration: this compound is added to the perfusate at increasing concentrations (e.g., 0.1, 0.3, 1, and 3 µM).[4][7]
-
Data Acquisition: Electrophysiological parameters, including AERP and action potential duration (APD), are measured at baseline and after drug administration.
Measurement of Atrial Effective Refractory Period (AERP)
AERP is a critical measure of atrial excitability.
Protocol:
-
Pacing Protocol: A train of stimuli (e.g., 8-10 beats) is delivered at a fixed cycle length.
-
Premature Stimulus: An extra stimulus (S2) is introduced after the last beat of the train (S1).
-
Determination of AERP: The S1-S2 coupling interval is progressively shortened until the S2 fails to elicit a propagated atrial response. The longest S1-S2 interval that fails to produce a response is defined as the AERP.
Induction and Termination of Atrial Fibrillation (AF)
This protocol assesses the antiarrhythmic efficacy of this compound.
Protocol:
-
AF Induction: In the dilated atrial preparation, AF can be induced by introducing a premature stimulus after a train of regular pacing.[3]
-
Sustained AF: The arrhythmia is considered sustained if it persists for a defined period (e.g., 5 minutes).
-
Drug Perfusion: Once sustained AF is established, perfusion with this compound is initiated.
-
Monitoring: The atrial electrogram is continuously recorded to monitor for the termination of AF and restoration of sinus rhythm. The time to conversion is also recorded.
Cellular Electrophysiology: Action Potential Recordings
This method is used to study the effects of this compound on the morphology and duration of atrial action potentials.
Protocol:
-
Tissue Preparation: Small tissue pieces are dissected from the rabbit atrium.
-
Microelectrode Impalement: Glass microelectrodes filled with KCl are used to impale individual atrial myocytes.
-
Action Potential Recording: Transmembrane action potentials are recorded during steady-state pacing.
-
Drug Application: The tissue is superfused with Tyrode's solution containing different concentrations of this compound.
-
Parameter Measurement: Changes in action potential duration at 90% repolarization (APD90) and other parameters are measured.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on cardiac ion channels.
Experimental Workflow for Assessing this compound in Rabbit Atria
Caption: Workflow for studying this compound in isolated rabbit atria.
References
- 1. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. academic.oup.com [academic.oup.com]
- 4. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent this compound: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. Mechanisms of Action of Antiarrhythmic Drugs in Atrial Fibrillation | Thoracic Key [thoracickey.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Langendorff Perfusion Method Using AZD7009
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart apparatus provides a robust and controlled ex vivo environment for assessing the direct effects of pharmacological agents on cardiac function, independent of systemic neural and hormonal influences.[1][2][3] This makes it an invaluable tool in cardiovascular research and drug development. These application notes provide a detailed protocol for utilizing the Langendorff perfusion method to investigate the electrophysiological effects of AZD7009, a novel antiarrhythmic agent.
This compound has been shown to be a mixed ion channel blocker with a primary mechanism of action involving the inhibition of several potassium currents (IKr, IKs, Ito, and IKur) and the late sodium current (INa).[4][5] This multi-channel blockade contributes to its potent antiarrhythmic properties, particularly in atrial tissue, by prolonging the action potential duration (APD) and the effective refractory period (ERP).[4][5][6] The Langendorff setup allows for the precise measurement of these electrophysiological changes in response to varying concentrations of this compound.
Core Principles of Langendorff Perfusion
The Langendorff technique involves the retrograde perfusion of an isolated heart through the aorta. The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries, which supply the myocardium with oxygen and nutrients. This method maintains the heart's viability and allows for the stable recording of various cardiac parameters.[2]
Experimental Protocols
I. Preparation of the Langendorff System
-
Perfusion Buffer Preparation: Prepare fresh Tyrode's solution. A typical composition is (in mM): NaCl, 120; NaHCO₃, 25; KCl, 4; CaCl₂, 1.8; MgSO₄, 0.5; Na₂HPO₄, 1.8; glucose, 9; and pyruvic acid, 2.[7]
-
Gassing and Temperature Control: Continuously gas the Tyrode's solution with a mixture of 95% O₂ and 5% CO₂ to maintain a physiological pH of 7.4.[7] The perfusion reservoir should be heated to maintain the perfusate temperature at 37°C.[7]
-
System Assembly: Assemble the Langendorff apparatus, ensuring all tubing is free of air bubbles. The system typically includes a perfusion reservoir, a bubble trap, a heat exchanger, and the heart chamber.
II. Animal Preparation and Heart Isolation
Ethical Note: All animal procedures must be performed in accordance with local ethical guidelines and approved by the relevant institutional animal care and use committee.
-
Anesthesia: Anesthetize the experimental animal (e.g., male New Zealand White rabbit) with an appropriate anesthetic, such as sodium pentobarbital (B6593769) (60–70 mg/kg i.v.).[7]
-
Anticoagulation: Administer heparin (e.g., 1000 IU) to prevent blood clotting.[7]
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart. Immediately place the heart in cold (10°C) Tyrode's solution to arrest metabolism.[7]
III. Cannulation and Perfusion
-
Aortic Cannulation: Carefully identify the aorta and cannulate it with an appropriately sized cannula.
-
Initiate Perfusion: Secure the aorta to the cannula and immediately initiate retrograde perfusion with the oxygenated Tyrode's solution at a constant pressure of 60 mmHg.[7]
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor for a stable heart rate and rhythm.
IV. Administration of this compound
-
Stock Solution: Prepare a stock solution of this compound in an appropriate solvent.
-
Drug Perfusion: Introduce this compound into the perfusate at the desired concentrations. Studies have investigated concentrations ranging from 0.1 µM to 10 µM.[7][8] The drug can be added to the perfusion reservoir to create a recirculating system or infused into the perfusion line before the heart.
-
Concentration-Response: To assess concentration-dependent effects, incrementally increase the concentration of this compound in the perfusate, allowing for a steady-state effect to be reached at each concentration (typically 15 minutes).[7]
V. Data Acquisition and Analysis
-
Electrophysiological Recordings: Place electrodes on the epicardial surface of the atria and ventricles to record electrograms.
-
Parameter Measurement:
-
Atrial Effective Refractory Period (AERP): Determined by introducing premature stimuli after a train of regular pacing.
-
Action Potential Duration (APD): Can be measured using microelectrodes.
-
Inducibility of Atrial Fibrillation (AF): Assessed by programmed electrical stimulation.
-
-
Data Recording: Continuously record all electrophysiological parameters using a suitable data acquisition system.
Data Presentation
The following tables summarize the quantitative effects of this compound on key cardiac electrophysiological parameters as reported in published studies.
Table 1: Effect of this compound on Atrial Effective Refractory Period (AERP) in Isolated Rabbit Hearts [7]
| This compound Concentration (µM) | AERP in Non-dilated Atria (ms, mean ± SEM) | AERP in Dilated Atria (ms, mean ± SEM) |
| Pre-drug (Control) | 82 ± 1.3 | 49 ± 1.0 |
| 0.1 | - | 50 ± 4.5 |
| 0.3 | - | - |
| 1.0 | - | - |
| 3.0 | 136 ± 6.6 | 136 ± 6.6 |
Table 2: Concentration-Dependent Effects of this compound on Action Potential Duration (APD90) and Effective Refractory Period (ERP) in Dog Atrial and Ventricular Tissue (in vitro) [6]
| Tissue | Parameter | Control (ms, mean ± SEM) | 2 µM this compound (ms, mean ± SEM) |
| Atria | APD90 | 224 ± 7 | 318 ± 7 |
| ERP | 241 ± 7 | 378 ± 17 | |
| Ventricles | APD90 | 257 ± 5 | 283 ± 7 |
| ERP | 253 ± 12 | 300 ± 11 |
Table 3: IC₅₀ Values of this compound for Various Cardiac Ion Channels [4][5]
| Ion Channel | Current | IC₅₀ (µM) |
| hERG | IKr | 0.6 |
| Nav1.5 | INa | 8 |
| Kv4.3/KChIP2.2 | Ito | 24 |
| Kv1.5 | IKur | 27 |
| Kir3.1/Kir3.4 | IKACh | 166 |
| KvLQT1/minK | IKs | 193 |
| L-type Ca²⁺ | ICaL | 90 |
Mandatory Visualizations
Caption: Experimental workflow for Langendorff perfusion with this compound.
Caption: Signaling pathway of this compound in cardiac myocytes.
References
- 1. Langendorff Heart Studies - CorDynamics [cordynamics.com]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent this compound: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD7009 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of AZD7009, a potent mixed ion channel blocker with known effects on cardiac electrophysiology. The following sections detail the effective concentrations of this compound in various experimental setups, provide established protocols for key assays, and illustrate the relevant signaling pathways and experimental workflows.
Overview of this compound
This compound is an antiarrhythmic agent that exerts its effects through the blockade of multiple cardiac ion channels.[1] Its primary mechanism of action involves the inhibition of potassium currents, including the rapid delayed rectifier potassium current (IKr) mediated by the hERG channel, and sodium currents (INa).[1] This combined blockade leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP), particularly in atrial tissue.[2][3] These electrophysiological effects make this compound a subject of interest for studies on atrial fibrillation and other cardiac arrhythmias.
Recommended this compound Concentrations for In Vitro Experiments
The effective concentration of this compound varies depending on the experimental model and the specific ion channels being investigated. The following table summarizes the concentrations and their observed effects in various in vitro studies.
| Experimental Model | Concentration Range | Key Findings | Reference(s) |
| Isolated Langendorff-perfused rabbit heart | 0.1 - 3 µM | Concentration-dependent increase in atrial effective refractory period (AERP) and prevention of atrial fibrillation (AF) induction.[4][5] At 3 µM, complete prevention of AF induction was observed.[4][5] | [4][5] |
| Isolated dog atrial and ventricular tissue | 2 µM | More pronounced increase in action potential duration (APD90) and effective refractory period (ERP) in atrial tissue compared to ventricular tissue.[2][3] | [2][3] |
| Mammalian cells expressing human cardiac ion channels | IC50 values: hERG (IKr): 0.6 µM, Nav1.5 (INa): 8 µM, Kv4.3/KChIP2.2 (Ito): 24 µM, Kv1.5 (IKur): 27 µM | Demonstrates potent blockade of hERG channels and significant effects on other key cardiac ion channels.[1] | [1] |
| Rabbit atrial and ventricular myocytes | ~10 µM | Approximately 50% inhibition of the late sodium current. | [1] |
Experimental Protocols
Preparation of this compound Stock Solutions
For in vitro experiments, it is crucial to prepare this compound stock solutions correctly.
Materials:
-
This compound powder
-
Tartaric acid (0.1 M)
-
Distilled water
-
Appropriate solvent (e.g., DMSO, if necessary, though aqueous solutions are preferable)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
To prepare a stock solution of this compound, dissolve the drug substance in an equimolar amount of 0.1 M tartaric acid and distilled water.[6][7]
-
For example, to make a 10 mM stock solution, weigh the appropriate amount of this compound and dissolve it in the calculated volume of the tartaric acid solution.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
If the compound does not fully dissolve, a small amount of a solvent like DMSO can be used, followed by dilution in the aqueous buffer. Note the final solvent concentration and include a vehicle control in your experiments.
-
Prepare fresh stock solutions on the day of the experiment and keep them at room temperature.[6][7]
-
Dilute the stock solution with the appropriate physiological buffer (e.g., Tyrode's solution) to the desired final concentrations for your experiment.[6][7]
Electrophysiology: Whole-Cell Patch Clamp Recording
This protocol outlines the general procedure for recording ion channel activity in isolated cardiomyocytes or cell lines expressing specific ion channels using the whole-cell patch-clamp technique.
Materials:
-
Isolated cardiomyocytes or cultured cells expressing the ion channel of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and fire-polisher
-
Extracellular (bath) solution (e.g., Tyrode's solution)
-
Intracellular (pipette) solution
-
This compound stock solution
-
Data acquisition and analysis software
Protocol:
-
Prepare the extracellular and intracellular solutions with the appropriate ionic compositions for the channel being studied.
-
Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Plate the cells in a recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline ion channel activity using appropriate voltage-clamp protocols.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.
-
Record the changes in ion channel currents in the presence of the drug.
-
Wash out the drug with the control extracellular solution to observe any reversal of the effects.
-
Analyze the data to determine the effects of this compound on channel kinetics (e.g., current amplitude, activation, inactivation).
Cell Viability Assay: MTT Assay
This protocol describes a colorimetric assay to assess the potential cytotoxicity of this compound on cultured cells.
Materials:
-
Cultured cells (e.g., HEK293, CHO, or a cardiac cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)[8]
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Radioligand Binding Assay for hERG (IKr) Channel
This protocol outlines a competitive binding assay to determine the affinity of this compound for the hERG potassium channel.
Materials:
-
Membrane preparations from cells stably expressing the hERG channel (e.g., HEK293-hERG)
-
Radiolabeled ligand specific for the hERG channel (e.g., [3H]-dofetilide or [3H]-astemizole)[1]
-
Unlabeled this compound for competition
-
Assay buffer
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
In a 96-well plate, combine the hERG membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known hERG blocker (e.g., unlabeled dofetilide).
-
To determine total binding, include wells with the membrane preparation and the radioligand only.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
Visualizations
References
- 1. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutral red uptake cytotoxicity tests for estimating starting doses for acute oral toxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iivs.org [iivs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for AZD7009 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of AZD7009, a potent antiarrhythmic agent. This compound is an inhibitor of multiple cardiac ion channels, including the late sodium current (I_Na), with electrophysiological effects predominantly on the atrial tissue.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo research settings. This document outlines the necessary materials, step-by-step procedures, and safety precautions for dissolving and storing this compound.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Weight | 446.548 g/mol | [2] |
| Solubility in DMSO | 10 mM / 60 mg/mL (134.37 mM) | [2][3] |
| Appearance | Solid | [2] |
Note: Sonication is recommended to facilitate the dissolution of this compound in DMSO.[3]
Recommended Solvents and Storage Conditions
For most research applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. Aqueous solutions are typically prepared by diluting the DMSO stock solution with the appropriate aqueous buffer or cell culture medium.
| Parameter | Recommendation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage of Solid Compound | -20°C for up to 12 months; 4°C for up to 6 months[2] |
| Storage of DMSO Stock Solution | -80°C for up to 6 months; -20°C for up to 6 months[2] |
Important Considerations:
-
It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.
-
Repeated freeze-thaw cycles of the stock solution should be avoided. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.465 mg of this compound (Molecular Weight = 446.548 g/mol ).
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound:
-
Vortex the solution vigorously for several minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[3] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2]
Preparation of Working Solutions
Working solutions are typically prepared by diluting the concentrated DMSO stock solution into an aqueous buffer or cell culture medium.
Important Note: When diluting a DMSO stock solution into an aqueous medium, the compound may precipitate out of solution. To minimize this, it is recommended to add the stock solution to the aqueous medium while vortexing. The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced effects on the experimental system.
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the primary mechanism of action of this compound, which involves the inhibition of multiple cardiac ion channels. This mixed ion channel blockade contributes to its antiarrhythmic effects, predominantly in the atria.[1][4]
Caption: Mechanism of action of this compound.
Experimental Workflow for Stock Solution Preparation
The diagram below outlines the logical workflow for preparing this compound stock and working solutions for research applications.
Caption: Workflow for this compound solution preparation.
Safety Precautions
This compound is a bioactive molecule and should be handled with appropriate care.
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.
References
Application Notes and Protocols for Electrophysiological Recording Techniques with AZD7009
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing electrophysiological techniques for the study of AZD7009, a mixed ion-channel blocker with significant antiarrhythmic properties, particularly in the context of atrial fibrillation (AF). The following sections detail the mechanism of action of this compound, protocols for key electrophysiological experiments, and a summary of its quantitative effects on various cardiac ion channels.
Introduction to this compound
This compound is an antiarrhythmic agent that has demonstrated high efficacy in terminating and preventing atrial fibrillation with a low potential for proarrhythmic events.[1][2][3] Its mechanism of action involves the blockade of multiple cardiac ion channels, with a predominant effect on atrial electrophysiology.[4][5][6] This atrial-selective action makes it a compound of interest for the development of targeted AF therapies.[7][8]
Mechanism of Action
This compound exhibits a complex pharmacological profile by blocking several key potassium and sodium channels involved in the cardiac action potential.[1][2][3][9] This multi-channel blockade contributes to its potent antiarrhythmic effects. The primary ion channel targets of this compound include:
-
Potassium Channels:
-
Rapidly activating delayed rectifier potassium current (IKr), mediated by hERG channels.
-
Ultra-rapid delayed rectifier potassium current (IKur), mediated by Kv1.5 channels.
-
Transient outward potassium current (Ito), mediated by Kv4.3 channels.
-
Slowly activating delayed rectifier potassium current (IKs), mediated by KvLQT1/minK channels.
-
Acetylcholine-activated inward rectifier potassium current (IKACh), mediated by Kir3.1/Kir3.4 channels.
-
-
Sodium Channels:
-
Calcium Channels:
The synergistic inhibition of these channels, particularly the atrial-specific IKur, leads to a pronounced prolongation of the atrial action potential duration (APD) and effective refractory period (AERP), which are key mechanisms for terminating and preventing re-entrant arrhythmias like AF.[2][3][6]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound on various human cardiac ion channels and its electrophysiological effects observed in preclinical models.
Table 1: Inhibitory Effects of this compound on Human Cardiac Ion Channels [2][3]
| Ion Channel Current | Gene | IC50 (µM) |
| IKr | hERG | 0.6 |
| INa | Nav1.5 | 8 |
| Ito | Kv4.3/KChIP2.2 | 24 |
| IKur | Kv1.5 | 27 |
| IKACh | Kir3.1/Kir3.4 | 166 |
| IKs | KvLQT1/minK | 193 |
| ICaL | Cav1.2 | 90 |
| Late INa | hNav1.5 | 11 |
Table 2: Electrophysiological Effects of this compound in Animal Models
| Species | Preparation | Parameter | Control | This compound | P-value |
| Dog[4] | In vivo (Sterile Pericarditis Model) | Arrhythmia Cycle Length | 121 ± 7.8 ms (B15284909) | 157 ± 9.7 ms | < 0.001 |
| Dog[4] | In vivo (Sterile Pericarditis Model) | Atrial Refractoriness (400 ms CL) | Increase | 33% | < 0.001 vs Ventricular |
| Dog[4] | In vivo (Sterile Pericarditis Model) | Ventricular Refractoriness (400 ms CL) | Increase | 17% | |
| Dog[6] | In vitro Atrial Tissue (2 µM this compound) | APD90 | 224 ± 7 ms | 318 ± 7 ms | |
| Dog[6] | In vitro Atrial Tissue (2 µM this compound) | ERP | 241 ± 7 ms | 378 ± 17 ms | |
| Dog[6] | In vitro Ventricular Tissue (2 µM this compound) | APD90 | 257 ± 5 ms | 283 ± 7 ms | |
| Dog[6] | In vitro Ventricular Tissue (2 µM this compound) | ERP | 253 ± 12 ms | 300 ± 11 ms | |
| Rabbit[1][11] | Isolated Dilated Atria (3 µM this compound) | AERP | 50 ± 4.5 ms | 136 ± 6.6 ms | < 0.001 |
| Rabbit[1][11] | Isolated Dilated Atria | AF Inducibility | 80% | 0% | < 0.001 |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Ion Currents
This protocol is designed for studying the effects of this compound on specific ion channels expressed in mammalian cell lines (e.g., HEK293 or CHO cells).[12][13][14][15][16][17][18][19]
Materials:
-
Cell line stably expressing the target ion channel.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with KOH.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Culture cells expressing the target ion channel to 60-80% confluency on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull glass microelectrodes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol specific to the ion channel of interest to elicit and record ionic currents.
-
After obtaining a stable baseline recording, perfuse the chamber with external solution containing the desired concentration of this compound.
-
Record the currents in the presence of this compound to determine the extent of inhibition.
-
Perform recordings at multiple concentrations to generate a concentration-response curve and calculate the IC50 value.
Microelectrode Recording of Action Potentials in Cardiac Tissue
This protocol is suitable for assessing the effects of this compound on action potential duration and other parameters in isolated cardiac tissue preparations (e.g., atrial or ventricular muscle, Purkinje fibers).[6][10]
Materials:
-
Isolated cardiac tissue from a suitable animal model (e.g., rabbit or dog).
-
Tyrode's solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH, bubbled with 95% O2/5% CO2.
-
Dissection microscope and tools.
-
Tissue bath with stimulating and recording electrodes.
-
Glass microelectrodes (10-30 MΩ resistance) filled with 3 M KCl.
-
High-input impedance amplifier and data acquisition system.
Procedure:
-
Isolate the desired cardiac tissue (e.g., right atrial appendage or ventricular papillary muscle) and place it in the tissue bath perfused with oxygenated Tyrode's solution at 37°C.
-
Allow the tissue to equilibrate for at least 60 minutes.
-
Pace the tissue at a constant cycle length (e.g., 1 Hz) using stimulating electrodes.
-
Carefully impale a cell with a glass microelectrode to record transmembrane action potentials.
-
Record stable baseline action potentials.
-
Introduce this compound into the perfusate at the desired concentration.
-
Record action potentials after the drug has reached a steady-state effect.
-
Analyze the recordings to determine changes in action potential duration (APD90, APD50), resting membrane potential, and upstroke velocity (Vmax).
-
To measure the effective refractory period (ERP), introduce premature stimuli after a train of regular pacing and determine the shortest coupling interval that elicits a propagated action potential.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for electrophysiological recordings.
Caption: Logical flow of this compound's electrophysiological effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel ion channel targets in atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Electrophysiological Recording of Potassium Currents in Hippocampal Neurons | Atlantis Press [atlantis-press.com]
- 13. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Integrating drug effects on individual cardiac ionic currents and cardiac action potentials to understand nonclinical translation to clinical ECG changes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. Patch Clamp Protocol [labome.com]
Application Notes and Protocols for Utilizing AZD7009 in Sterile Pericarditis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterile pericarditis, an inflammation of the pericardium not caused by infection, serves as a valuable experimental model for studying the inflammatory and electrophysiological consequences of pericardial injury. This condition often leads to atrial fibrillation (AF) and flutter (AFL), providing a platform to investigate novel anti-arrhythmic therapies. AZD7009 is a potent mixed ion-channel blocker with predominant effects on atrial electrophysiology. These application notes provide a comprehensive guide for the utilization of this compound in pre-clinical sterile pericarditis models, focusing on its application in managing inflammation-induced atrial arrhythmias. While some ion channel blockers have exhibited anti-inflammatory properties, the primary therapeutic action of this compound in this context is attributed to its modulation of cardiac ion channels.
Mechanism of Action of this compound
This compound is a mixed ion-channel blocker that primarily targets several key currents involved in cardiac repolarization and depolarization.[1] Its main mechanism of action involves the inhibition of:
-
The rapid delayed rectifier potassium current (IKr): Prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial tissue.[2]
-
The ultra-rapid delayed rectifier potassium current (IKur): An atrial-specific current, contributing to its atrial-predominant effects.[2]
-
The transient outward potassium current (Ito): Further contributes to the modulation of the early phase of repolarization.[2]
-
The late sodium current (INa): This action is thought to contribute to its low pro-arrhythmic potential by preventing excessive APD prolongation.[3][4]
This combined channel blockade results in a significant increase in atrial refractoriness with only modest effects on ventricular electrophysiology, making it a promising candidate for the treatment of atrial arrhythmias.[5]
Key Applications in Sterile Pericarditis Models
-
Termination of Acute Atrial Fibrillation/Flutter: this compound has demonstrated high efficacy in terminating induced AF and AFL in the canine sterile pericarditis model.[1][5]
-
Prevention of Arrhythmia Reinduction: Following termination of an arrhythmic episode, this compound is effective in preventing the re-initiation of AF/AFL.[1][5]
-
Investigation of Atrial Electrophysiology: The model allows for detailed study of the effects of this compound on atrial refractoriness, conduction, and excitability in an inflammatory setting.[5]
Data Presentation
The following tables summarize the quantitative electrophysiological effects of this compound in a canine sterile pericarditis model.
Table 1: Effects of this compound on Atrial and Ventricular Electrophysiology
| Parameter | Baseline | After this compound | Percentage Change | P-value |
| Atrial Effective Refractory Period (AERP) at 400 msec CL | 121 ± 7.8 msec | 157 ± 9.7 msec | 33% | < 0.001 |
| Ventricular Effective Refractory Period (VERP) at 400 msec CL | - | - | 17% | < 0.001 vs AERP |
| QT Interval | - | - | 9% | - |
| Atrial Conduction Time at 400 msec CL | - | Increased by 8 ± 1.4 msec | - | < 0.001 |
| Ventricular Conduction Time | Unchanged | Unchanged | - | NS |
Data adapted from Goldstein et al., 2004.[5]
Table 2: Efficacy of this compound in Terminating and Preventing Atrial Fibrillation/Flutter
| Outcome | Number of Episodes/Attempts | Success Rate |
| Termination of AF/AFL Episodes | 23/23 | 100% |
| Prevention of AF/AFL Reinduction | 19/20 | 95% |
Data adapted from Goldstein et al., 2004.[1][5]
Experimental Protocols
Protocol 1: Induction of Sterile Pericarditis (Canine Model)
This protocol is adapted from established methods to induce sterile pericarditis, which leads to a high incidence of inducible atrial fibrillation.
Materials:
-
Adult mongrel dogs
-
Sterile surgical instruments
-
Sterile talc (B1216) powder
-
Sterile gauze
-
Anesthesia (e.g., sodium pentobarbital)
-
Ventilator
-
ECG and hemodynamic monitoring equipment
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and initiate mechanical ventilation. Perform a left lateral thoracotomy to expose the heart.
-
Pericardiotomy: Create a pericardial cradle by incising the pericardium.
-
Induction of Inflammation: Gently abrade the epicardial surfaces of the atria and ventricles with sterile gauze. Apply a thin, uniform layer of sterile talc powder to the epicardial surfaces.
-
Closure: Loosely close the pericardium and suture the thoracotomy incision in layers.
-
Post-operative Care: Provide appropriate analgesic and antibiotic coverage. Monitor the animal closely for recovery. The inflammatory response and susceptibility to AF typically develop within 2-3 days.
Protocol 2: Evaluation of this compound Efficacy
Materials:
-
Canine model with sterile pericarditis (2-3 days post-surgery)
-
This compound for intravenous infusion
-
Programmable electrical stimulator
-
Multipolar electrode catheters for cardiac mapping and stimulation
-
ECG and intracardiac electrogram recording system
Procedure:
-
Catheter Placement: Under anesthesia, introduce electrode catheters via vascular access to the right atrium and coronary sinus for recording and stimulation.
-
Baseline Electrophysiological Study:
-
Measure baseline atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation.
-
Measure atrial and ventricular conduction times.
-
Induce atrial fibrillation/flutter using rapid atrial pacing or programmed stimulation. Confirm sustained AF/AFL (lasting >1 minute).
-
-
This compound Administration:
-
Administer a loading dose of this compound intravenously, followed by a continuous infusion to achieve and maintain therapeutic plasma concentrations.
-
-
Assessment of AF/AFL Termination:
-
Monitor the intracardiac electrograms for termination of the arrhythmia and restoration of sinus rhythm. Record the time to conversion.
-
-
Post-Drug Electrophysiological Study:
-
After termination of the arrhythmia, repeat the electrophysiological measurements (AERP, VERP, conduction times) to quantify the effects of this compound.
-
-
Assessment of Reinduction Prevention:
-
Attempt to re-induce AF/AFL using the same stimulation protocol as at baseline. Document the success or failure of reinduction.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasome Overactivation in Patients with Aneurysmal Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD7009 in Canine Arrhythmia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AZD7009 in preclinical canine models of cardiac arrhythmia. The information is compiled from peer-reviewed studies and is intended to guide researchers in designing and executing experiments to evaluate the electrophysiological properties and antiarrhythmic efficacy of this compound.
Introduction
This compound is an antiarrhythmic agent with a distinctive electrophysiological profile, demonstrating a predominant effect on atrial tissue.[1][2] In canine models, it has shown high efficacy in the termination and prevention of atrial fibrillation (AF) and atrial flutter (AFL).[1] Its mechanism of action involves a combination of effects on cardiac ion channels, primarily impacting repolarization and sodium current-dependent parameters.[2] These characteristics make this compound a compound of interest for the development of atrial-selective antiarrhythmic therapies with a potentially lower risk of ventricular proarrhythmia.[3]
Mechanism of Action
This compound exerts its antiarrhythmic effects through a multi-channel blocking mechanism. It has been shown to inhibit the rapid delayed rectifier potassium current (IKr), which contributes to action potential duration (APD) prolongation.[4] Additionally, it affects the sodium current system, reducing the maximum upstroke velocity (Vmax) of the action potential in a concentration-dependent manner.[2] This combined action on both repolarization and depolarization phases leads to an increase in the effective refractory period (ERP), particularly in atrial tissue.[2] The suppression of the late sodium current by this compound may also contribute to its low proarrhythmic potential.[4]
Data Presentation: Electrophysiological Effects of this compound in Canines
The following tables summarize the quantitative data from key preclinical studies on this compound in canine models.
Table 1: In Vivo Electrophysiological Effects of this compound in a Canine Sterile Pericarditis Model[1]
| Parameter | Baseline (Control) | After this compound Infusion | Percentage Change |
| Atrial Fibrillation/Flutter Cycle Length (ms) | 121 ± 7.8 | 157 ± 9.7 | +29.8% |
| Atrial Refractoriness (at 400ms cycle length) | - | - | +33% |
| Ventricular Refractoriness (at 400ms cycle length) | - | - | +17% |
| QT Interval (at 400ms cycle length) | - | - | +9% |
| Atrial Capture Threshold (mA at 400ms cycle length) | 1.8 ± 0.3 | 2.2 ± 0.3 | +22.2% |
| Atrial Capture Threshold (mA at 300ms cycle length) | 2.1 ± 0.3 | 2.8 ± 0.5 | +33.3% |
| Atrial Capture Threshold (mA at 200ms cycle length) | 2.2 ± 0.3 | 5.3 ± 0.8 | +140.9% |
| Ventricular Capture Threshold (mA at 400ms cycle length) | 0.95 ± 0.05 | 0.98 ± 0.06 | +3.2% (NS) |
| Atrial Conduction Time (ms at 400ms cycle length) | - | Increased by 8 ± 1.4 | - |
| Ventricular Conduction Time | - | Unchanged | 0% |
NS: Not Significant
Table 2: In Vitro Effects of this compound (2 µM) on Canine Cardiac Tissue[2]
| Parameter | Tissue | Baseline (Control) (ms) | After this compound (ms) |
| Action Potential Duration at 90% Repolarization (APD90) | Atrial | 224 ± 7 | 318 ± 7 |
| Ventricular | 257 ± 5 | 283 ± 7 | |
| Effective Refractory Period (ERP) | Atrial | 241 ± 7 | 378 ± 17 |
| Ventricular | 253 ± 12 | 300 ± 11 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vivo Electrophysiological Study in a Canine Model of Sterile Pericarditis
Objective: To evaluate the efficacy of this compound in terminating and preventing induced atrial fibrillation/flutter and to assess its effects on cardiac electrophysiological parameters.
Animal Model: Adult mongrel dogs with sterile pericarditis induced to create a substrate for sustained atrial arrhythmias.
Materials:
-
This compound for infusion
-
Anesthesia (e.g., sodium pentobarbital)
-
Multipolar electrode catheters for cardiac mapping and stimulation
-
Programmable stimulator
-
ECG recording system
-
Intracardiac mapping system
Procedure:
-
Animal Preparation: Anesthetize the dog and maintain a stable plane of anesthesia throughout the experiment. Introduce electrode catheters via femoral artery and vein access to the right atrium, right ventricle, and coronary sinus.
-
Baseline Measurements: Record baseline electrophysiological parameters including sinus cycle length, atrial and ventricular effective refractory periods (AERP and VERP) at various cycle lengths (e.g., 400ms, 300ms, 200ms), and atrioventricular (AV) nodal conduction times.
-
Arrhythmia Induction: Induce atrial fibrillation or flutter using programmed electrical stimulation (e.g., burst pacing).
-
This compound Administration: Once sustained arrhythmia is established, begin intravenous infusion of this compound.
-
Data Acquisition during Infusion: Continuously record intracardiac electrograms and surface ECG. Perform simultaneous multisite biatrial mapping to analyze the arrhythmia.
-
Efficacy Assessment: Monitor for termination of the arrhythmia. Record the time to termination and the arrhythmia cycle length just prior to termination.
-
Post-Termination Analysis: After arrhythmia termination, repeat the baseline electrophysiological measurements to assess the effects of this compound on refractoriness, conduction, and capture thresholds.
-
Re-induction Attempts: Attempt to re-induce the arrhythmia using the same stimulation protocol to evaluate the prophylactic efficacy of this compound.
Protocol 2: In Vitro Microelectrode Study on Isolated Canine Cardiac Tissue
Objective: To characterize the effects of this compound on action potential parameters in isolated canine atrial and ventricular tissues.
Materials:
-
Canine heart tissue (atrial and ventricular)
-
Tyrode's solution
-
This compound stock solution
-
Glass microelectrodes
-
Microelectrode amplifier
-
Data acquisition system
-
Tissue bath with temperature control and superfusion capabilities
Procedure:
-
Tissue Preparation: Isolate atrial and ventricular muscle preparations from a canine heart and place them in a tissue bath superfused with oxygenated Tyrode's solution at 37°C.
-
Microelectrode Impalement: Impale a cardiac myocyte with a glass microelectrode to record transmembrane action potentials.
-
Baseline Recordings: Record stable baseline action potentials. Measure parameters such as action potential duration at 90% repolarization (APD90) and maximum upstroke velocity (Vmax).
-
This compound Application: Introduce this compound into the superfusate at the desired concentration (e.g., 2 µM).
-
Data Recording: After a period of equilibration, record action potentials in the presence of the drug.
-
Parameter Measurement: Measure the same action potential parameters as in the baseline condition to determine the effects of this compound.
-
Washout: If required, perform a washout by superfusing with a drug-free Tyrode's solution to assess the reversibility of the effects.
Conclusion
This compound demonstrates significant and predominantly atrial-selective antiarrhythmic properties in canine models. Its ability to effectively terminate and prevent atrial fibrillation and flutter, coupled with modest effects on ventricular electrophysiology, suggests a favorable safety profile. The detailed protocols and compiled data provided herein serve as a valuable resource for researchers investigating novel antiarrhythmic therapies, particularly those targeting atrial arrhythmias. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the proarrhythmic potential of the novel antiarrhythmic agent this compound and dofetilide in experimental models of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Infusion of AZD7009 in Clinical Trials
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a synthesized compilation based on publicly available data regarding AZD7009. Specific clinical trial protocols are proprietary and should be followed as designed by the sponsoring entity.
Introduction
This compound is an investigational antiarrhythmic agent with a novel mechanism of action, primarily targeting atrial electrophysiology. It functions as a mixed ion-channel blocker, demonstrating inhibitory effects on both potassium and sodium channels.[1][2] This multi-channel blockade is believed to contribute to its high antiarrhythmic efficacy and a potentially low proarrhythmic profile.[3] Clinical investigations have focused on its utility in the conversion of atrial fibrillation (AF) to sinus rhythm.[4][5] An intravenous formulation has been developed for acute conversion of AF.[2]
These application notes provide a generalized protocol for the preparation and administration of this compound via intravenous infusion in a clinical trial setting, based on published study data.
Data Presentation
Table 1: Summary of this compound Infusion Parameters from a Phase II Clinical Trial[4]
| Infusion Protocol | Infusion Rate (mg/min) | Infusion Duration (minutes) | Total Dose (mg) |
| A | 3.25 | 15 | 48.75 |
| B | 4.4 | 15 | 66.0 |
| C | 3.25 | 30 | 97.5 |
| Placebo | N/A | 15 or 30 | N/A |
Table 2: Electrophysiological Effects of this compound
| Parameter | Effect | Tissue Specificity |
| Atrial Effective Refractory Period (AERP) | Concentration-dependent increase | Predominantly atrial |
| Ventricular Effective Refractory Period (VERP) | Small, non-concentration-dependent increase | Minimal ventricular effect |
| QT Interval | Small, non-concentration-dependent increase | Minimal ventricular effect |
| Atrial Conduction Time | Increased | Atrial-selective |
| Ventricular Conduction Time | Unchanged | No significant ventricular effect |
Source: Data synthesized from animal studies.
Table 3: IC50 Values of this compound for Various Cardiac Ion Channels[3]
| Ion Channel | Current | IC50 (µM) |
| hERG | IKr | 0.6 |
| Nav1.5 | INa | 8 |
| Kv4.3/KChIP2.2 | Ito | 24 |
| Kv1.5 | IKur | 27 |
| Kir3.1/Kir3.4 | IKACh | 166 |
| KvLQT1/minK | IKs | 193 |
| L-type Ca2+ | ICaL | 90 |
Experimental Protocols
Investigational Product Preparation (Representative Protocol)
Note: The precise formulation and diluent for clinical use are proprietary. The following is a representative protocol based on common practices for intravenous solutions.
-
Reconstitution:
-
Aseptically reconstitute the lyophilized this compound vial with a specified volume of Sterile Water for Injection.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Visually inspect the reconstituted solution for any particulate matter or discoloration. The solution should be clear and colorless.
-
-
Dilution for Infusion:
-
Based on the patient's assigned treatment arm, calculate the total volume of reconstituted this compound solution required.
-
Withdraw the calculated volume from the vial using a sterile syringe.
-
Add the this compound solution to a pre-filled infusion bag containing a compatible diluent, such as 0.9% Sodium Chloride (Normal Saline) or 5% Dextrose in Water (D5W).
-
Gently invert the infusion bag several times to ensure thorough mixing of the solution.
-
The final concentration in the infusion bag should be standardized to a protocol-specified level to ensure accurate administration.
-
Patient Screening and Enrollment
-
Inclusion Criteria (Example):
-
Patients with a clinical indication for cardioversion of Atrial Fibrillation.
-
Effective oral anticoagulation as per local guidelines or a transesophageal echocardiogram (TEE) confirming the absence of intracardiac thrombus.
-
-
Exclusion Criteria (Example):
-
Clinically significant sinus and/or atrioventricular (AV) node dysfunction.
-
Serum potassium levels outside the range of 3.8-5.0 mmol/L.
-
Corrected QT interval (Bazett's formula) >450 ms.
-
QRS duration >150 ms.
-
Drug Administration and Monitoring
-
Baseline Assessments:
-
Record baseline vital signs, including blood pressure, heart rate, and respiratory rate.
-
Perform a 12-lead electrocardiogram (ECG) to assess baseline cardiac rhythm and intervals (QTc, QRS duration).
-
Collect blood samples for baseline serum chemistry, including electrolytes.
-
-
Infusion Procedure:
-
Administer the prepared this compound or placebo solution intravenously using a calibrated infusion pump.
-
The infusion rate and duration must strictly adhere to the assigned treatment arm as specified in the clinical trial protocol (e.g., 3.25 mg/min for 30 minutes).
-
-
Monitoring During and Post-Infusion:
-
Continuous ECG monitoring is mandatory throughout the infusion and for a specified period post-infusion to monitor for conversion to sinus rhythm and any proarrhythmic events.
-
Monitor vital signs at regular intervals (e.g., every 15 minutes) during the infusion and for a defined period afterward.
-
A key safety monitoring parameter is the QTc interval, as mean QTc has been observed to increase by 15% to 20% in patients receiving this compound.[4]
-
Monitor for any adverse events, with particular attention to cardiac-related symptoms.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound leading to the termination of atrial fibrillation.
Experimental Workflow for a Clinical Trial Infusion
Caption: Generalized workflow for this compound administration in a clinical trial setting.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. A new pragmatic design for dose escalation in phase 1 clinical trials using an adaptive continual reassessment method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Atrial Effective Refractory Period with AZD7009
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7009 is an antiarrhythmic agent known for its predominant effects on atrial electrophysiology, demonstrating high efficacy in terminating and preventing atrial fibrillation (AF) with a low proarrhythmic potential.[1][2] Its mechanism of action involves a mixed ion channel blockade, which synergistically prolongs the atrial action potential duration (APD) and increases the atrial effective refractory period (AERP).[1][2] Measuring the AERP is a critical step in evaluating the efficacy of antiarrhythmic drugs like this compound. This document provides detailed protocols for measuring AERP in preclinical models when assessing the effects of this compound.
This compound's primary mechanism involves the inhibition of multiple cardiac ion channels. It blocks the rapid delayed rectifier potassium current (IKr), the ultra-rapid delayed rectifier potassium current (IKur), the transient outward potassium current (Ito), and the sodium current (INa).[1][2][3] This combined blockade leads to a more pronounced effect on atrial tissue compared to ventricular tissue, contributing to its atrial-selective antiarrhythmic properties.[3][4]
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on various electrophysiological parameters from preclinical and clinical studies.
| Parameter | Species/Model | Concentration/Dose | Effect | Reference |
| AERP | Anesthetized Dogs | Up to 2 µM | Concentration-dependent increase of up to 48 ± 7 ms (B15284909) | [4] |
| Anesthetized Dogs (Sterile Pericarditis Model) | Infusion | 33% increase | [3][5] | |
| Isolated Rabbit Atria (Acutely Dilated) | 3 µM | Increase from 50 ± 4.5 ms to 136 ± 6.6 ms | [6] | |
| VERP | Anesthetized Dogs | Up to 2 µM | Small, non-concentration-dependent increase of 8 ± 4 ms | [4] |
| Anesthetized Dogs (Sterile Pericarditis Model) | Infusion | 17% increase | [3][5] | |
| QT Interval | Anesthetized Dogs | Up to 2 µM | Small, non-concentration-dependent increase of 2 ± 5.5 ms | [4] |
| Anesthetized Dogs (Sterile Pericarditis Model) | Infusion | 9% increase | [3][5] | |
| APD90 (Atrial) | Isolated Dog Atria | 2 µM | Increase from 224 ± 7 ms to 318 ± 7 ms | [4] |
| APD90 (Ventricular) | Isolated Dog Ventricles | 2 µM | Increase from 257 ± 5 ms to 283 ± 7 ms | [4] |
| AF Conversion Rate | Humans (Persistent AF) | 3.25 mg/min for 30 min | 50% conversion to sinus rhythm | [7][8] |
| Ion Channel Inhibition (IC50) | Mammalian Cells | hERG (IKr): 0.6 µM | [1][2] | |
| Nav1.5 (INa): 8 µM | [1][2] | |||
| Kv4.3/KChIP2.2 (Ito): 24 µM | [1][2] | |||
| Kv1.5 (IKur): 27 µM | [1][2] | |||
| Kir3.1/Kir3.4 (IKACh): 166 µM | [1][2] | |||
| KvLQT1/minK (IKs): 193 µM | [1][2] | |||
| ICaL (Rabbit Ventricular Myocytes): 90 µM | [1][2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound, illustrating the inhibition of multiple ion channels.
Experimental Workflow for AERP Measurement
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent this compound: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid conversion of persistent atrial fibrillation to sinus rhythm by intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Whole-Cell Patch Clamp Analysis of AZD7009 Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the whole-cell patch clamp analysis of the electrophysiological effects of AZD7009, a mixed ion channel blocker with antiarrhythmic properties.
Introduction
This compound is an antiarrhythmic agent that has shown efficacy in terminating and preventing atrial fibrillation (AF).[1] Its mechanism of action involves the modulation of multiple cardiac ion channels, leading to a predominant effect on atrial electrophysiology with a low proarrhythmic potential.[2][3] Whole-cell patch clamp is a critical technique to elucidate the specific effects of this compound on individual ion currents, providing valuable insights into its therapeutic and potential proarrhythmic actions.
Mechanism of Action
This compound exhibits a complex pharmacological profile by blocking several key cardiac ion channels. It is a mixed ion-channel blocker, targeting the rapid delayed rectifier potassium current (IKr), the sodium current (INa), and the ultra-rapid delayed rectifier potassium current (IKur).[1] This multi-channel blockade contributes to its predominant effects on the atria.[1] The synergistic inhibition of IKr, the transient outward potassium current (Ito), IKur, and INa is believed to underlie its high antiarrhythmic efficacy.[2][3] Furthermore, its inhibition of the late sodium current may explain its low proarrhythmic potential by counteracting excessive action potential duration (APD) prolongation.[2][3]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on various cardiac ion channels and its electrophysiological consequences.
Table 1: Inhibitory Concentration (IC50) of this compound on Human Cardiac Ion Channels [2][3]
| Ion Channel | Current | IC50 (µM) |
| hERG | IKr | 0.6 |
| Nav1.5 | INa (peak) | 8 |
| hNav1.5 | INa (late) | 11 ± 2 |
| Kv4.3/KChIP2.2 | Ito | 24 |
| Kv1.5 | IKur | 27 |
| Kir3.1/Kir3.4 | IKACh | 166 |
| KvLQT1/minK | IKs | 193 |
| Cav1.2 | ICaL | 90 |
Table 2: Electrophysiological Effects of this compound in Canine Tissue [4]
| Parameter | Tissue | Effect |
| Atrial Effective Refractory Period (AERP) | Atria | Concentration-dependent increase (by 48 ± 7 ms (B15284909) maximum) |
| Ventricular Effective Refractory Period (VERP) | Ventricle | Small, non-concentration-dependent increase (8 ± 4 ms) |
| QT Interval | Ventricle | Small, non-concentration-dependent increase (2 ± 5.5 ms) |
| Vmax | Atria & Ventricle | Concentration-dependent reduction |
| Action Potential Duration at 90% Repolarization (APD90) | Atria | Increase from 224 ± 7 to 318 ± 7 ms (at 2 µM) |
| Action Potential Duration at 90% Repolarization (APD90) | Ventricle | Increase from 257 ± 5 to 283 ± 7 ms (at 2 µM) |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of Ionic Currents in Isolated Cardiomyocytes
This protocol describes the methodology for recording ionic currents from isolated cardiac myocytes to assess the effects of this compound.
1. Cell Preparation:
-
Isolate single ventricular or atrial myocytes from animal models (e.g., rabbit, guinea pig, or canine) using enzymatic digestion methods.
-
Plate the isolated myocytes onto glass coverslips and allow them to adhere for at least 30 minutes before recording.
2. Solutions:
-
External Solution (Tyrode's Solution): Composition (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (for K+ currents): Composition (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.
-
Internal (Pipette) Solution (for Na+ and Ca2+ currents): Substitute K+ with Cs+ to block K+ channels. Composition (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Recording Procedure:
-
Place the coverslip with myocytes in the recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a constant flow rate.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a myocyte with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction or a voltage "zap" to achieve the whole-cell configuration.
-
Compensate for cell capacitance and series resistance using the amplifier's circuitry.
-
Apply specific voltage-clamp protocols to elicit the ionic current of interest (e.g., step- and ramp-protocols for I-V curves).
-
Record baseline currents in the absence of the drug.
-
Apply different concentrations of this compound via the perfusion system and record the resulting changes in the ionic currents.
Protocol 2: Action Potential Recording in Current-Clamp Mode
This protocol details the methodology for recording action potentials from isolated cardiomyocytes to evaluate the effects of this compound on APD and other parameters.
1. Cell Preparation and Solutions:
-
Follow the same procedures as in Protocol 1. Use the K+-based internal solution.
2. Recording Procedure:
-
Establish a whole-cell configuration as described in Protocol 1.
-
Switch the amplifier to current-clamp mode.
-
Elicit action potentials by injecting brief suprathreshold depolarizing current pulses (e.g., 1-2 ms, 1-2 nA) at a steady frequency (e.g., 1 Hz).
-
Record baseline action potentials.
-
Perfuse the chamber with various concentrations of this compound and record the changes in action potential morphology, including APD at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and upstroke velocity (Vmax).
Mandatory Visualizations
Whole-cell patch clamp experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZD7009 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with AZD7009 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an antiarrhythmic agent that functions as a mixed ion channel blocker, primarily targeting cardiac sodium and potassium channels. Like many small molecule drug candidates, this compound has limited intrinsic solubility in neutral aqueous solutions, which can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results. Achieving a stable, dissolved state is critical for accurate in vitro and in vivo studies.
Q2: What are the initial recommended solvents for preparing a stock solution of this compound?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is a recommended solvent. A supplier datasheet indicates that this compound is soluble in DMSO up to 60 mg/mL.[1] For experiments sensitive to DMSO, an alternative is to prepare a stock solution using an acidic aqueous medium, as detailed in the experimental protocols section.
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What happened and how can I prevent this?
This phenomenon is known as antisolvent precipitation. This compound is significantly more soluble in DMSO than in aqueous buffers. When the DMSO stock is added to the buffer, the DMSO disperses, and the local concentration of this compound may exceed its solubility limit in the mixed solvent system, causing it to crash out of solution.
To prevent this, consider the following:
-
Lower the final concentration: Ensure the final concentration of this compound in your aqueous buffer is below its solubility limit in that specific medium.
-
Rapid mixing: Add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This promotes quick dispersion and prevents the formation of localized high concentrations.
-
Minimize the percentage of DMSO: Keep the final concentration of DMSO in your experimental medium as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts.
Troubleshooting Guide
Issue: Precipitate observed in the this compound solution.
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Concentration | Method | Source |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (approx. 134 mM) | Not specified | [1] |
| 0.1 M Tartaric Acid / Distilled Water | Equimolar | Stock Solution Preparation | [2] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes is recommended.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous this compound Stock Solution using Tartaric Acid
This method is adapted from a published study and is suitable for experiments where an aqueous stock solution is preferred.[2]
-
Molar Calculation: Calculate the molar amount of this compound to be dissolved (Molecular Weight: 446.55 g/mol ).
-
Tartaric Acid Preparation: Prepare a 0.1 M solution of tartaric acid in distilled water.
-
Dissolution: Dissolve the this compound drug substance in an equimolar amount of the 0.1 M tartaric acid solution. For example, for every 446.55 mg of this compound, use 10 mL of the 0.1 M tartaric acid solution.
-
Dilution: Further dilute with distilled water to the desired final stock concentration.
-
Usage: It is recommended to prepare this stock solution fresh on the day of use and keep it at room temperature.[2]
Mechanism of Action: Signaling Pathway
This compound is a mixed ion channel blocker that affects cardiac action potential by inhibiting several key currents. Its antiarrhythmic effect, particularly in atrial fibrillation, is achieved through a synergistic blockade of these channels.
References
Optimizing AZD7009 dosage for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD7009. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a mixed ion channel blocker with predominant effects on atrial electrophysiology.[1][2][3] It exerts its antiarrhythmic effects through the synergistic inhibition of multiple cardiac ion currents, including the rapid delayed rectifier potassium current (IKr), the transient outward potassium current (Ito), the ultra-rapid delayed rectifier potassium current (IKur), and the sodium current (INa).[1][3] This combined blockade leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) primarily in atrial tissue.[4] The inhibition of the late sodium current may also contribute to its low proarrhythmic potential by counteracting excessive APD prolongation in susceptible cells.[1][5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For in vitro experiments, stock solutions of this compound can be prepared by dissolving the drug substance in an equimolar amount of 0.1 M tartaric acid and distilled water.[2][6]
Q3: What are the known IC50 values of this compound for different ion channels?
The half-maximal inhibitory concentrations (IC50) of this compound for various human cardiac ion channels expressed in mammalian cells are summarized in the table below.
| Ion Channel | Current | IC50 (µM) |
| hERG | IKr | 0.6 |
| Nav1.5 | INa | 8 |
| hNa(v)1.5 (late current) | INa | 11 ± 2 |
| Kv4.3/KChIP2.2 | Ito | 24 |
| Kv1.5 | IKur | 27 |
| Kir3.1/Kir3.4 | IKACh | 166 |
| KvLQT1/minK | IKs | 193 |
| L-type Ca2+ channel | ICaL | 90 |
Data compiled from multiple sources.[1][5]
Troubleshooting Guides
Problem 1: Inconsistent or weaker than expected effects on atrial action potential duration (APD) in vitro.
-
Possible Cause 1: Suboptimal drug concentration.
-
Troubleshooting Step: Ensure that the concentrations of this compound being used are appropriate for the experimental model. Refer to the concentration-dependent effects observed in published studies. For example, in isolated rabbit atria, concentrations of 0.1 to 3 µM have been shown to significantly increase the atrial effective refractory period (AERP).[2][7]
-
-
Possible Cause 2: Issues with drug solution stability.
-
Possible Cause 3: Experimental model variability.
-
Troubleshooting Step: The effects of this compound can vary between different animal models and tissue preparations. For instance, the APD and ERP increases are more pronounced in atrial than in ventricular tissue.[4] Ensure that the chosen model is appropriate for investigating the desired atrial-specific effects.
-
Problem 2: Observing ventricular proarrhythmic events, such as early afterdepolarizations (EADs), in in vitro preparations.
-
Possible Cause 1: Excessive IKr blockade.
-
Troubleshooting Step: While this compound has a low proarrhythmic potential, high concentrations can lead to excessive IKr blockade, a known risk factor for proarrhythmia.[1] Consider reducing the concentration of this compound.
-
-
Possible Cause 2: Co-application with other IKr blockers.
-
Troubleshooting Step: The proarrhythmic risk can be exacerbated when this compound is used in combination with other selective IKr blockers. Studies have shown that this compound can suppress EADs induced by the selective IKr blocker E-4031 in Purkinje fibers, likely through its inhibition of the late sodium current.[1][5] However, the net effect will be concentration-dependent. If co-application is necessary, use the lowest effective concentrations of both agents.
-
Problem 3: Difficulty in translating in vitro findings to in vivo models.
-
Possible Cause 1: Pharmacokinetic and pharmacodynamic differences.
-
Troubleshooting Step: In vivo efficacy is influenced by factors such as drug absorption, distribution, metabolism, and excretion, which are not present in in vitro models. In anesthetized dogs, intravenous infusion of this compound to achieve pseudo steady-state plasma concentrations has been shown to predominantly increase atrial refractoriness with smaller effects on ventricular refractoriness.[4]
-
-
Possible Cause 2: Complex physiological environment.
-
Troubleshooting Step: The in vivo environment involves autonomic tone and other systemic factors that can modulate the effects of this compound. The sterile pericarditis model in dogs is a well-established model for studying the effects of antiarrhythmic drugs on atrial fibrillation and flutter in a more clinically relevant setting.[3][8]
-
Experimental Protocols
In Vitro Electrophysiological Study in Isolated Rabbit Heart
This protocol is based on methodologies described in studies investigating the effects of this compound on the dilated rabbit atria.[2][6][7]
-
Animal Preparation: Euthanize a New Zealand White rabbit and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Perfuse with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.
-
Atrial Dilation (optional): To induce a substrate for atrial fibrillation, increase the volume of a balloon inserted into the left atrium to induce acute atrial dilation.
-
Electrophysiological Recordings: Place recording and stimulation electrodes on the right atrial epicardium.
-
Baseline Measurements: Record baseline atrial effective refractory period (AERP) and assess the inducibility of atrial fibrillation (AF) using programmed electrical stimulation.
-
Drug Perfusion: Prepare fresh dilutions of this compound in Tyrode's solution from a stock solution. Perfuse the heart with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, and 3 µM).
-
Data Acquisition: At each concentration, re-measure AERP and AF inducibility.
-
Data Analysis: Compare the concentration-dependent effects of this compound on AERP and AF inducibility to baseline values.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Acutely Dilated Rabbit Atria
| Concentration (µM) | Atrial Effective Refractory Period (AERP) (ms) | Atrial Fibrillation (AF) Inducibility (%) |
| Pre-drug | 50 ± 4.5 | 80 |
| 0.1 | Increased | Reduced |
| 0.3 | Increased | Reduced |
| 1.0 | Increased | Reduced |
| 3.0 | 136 ± 6.6 | 0 |
Data from a study in acutely dilated right atrium of the rabbit in vitro.[2][7]
Table 2: In Vivo Effects of this compound in a Canine Sterile Pericarditis Model
| Parameter | Baseline | After this compound Infusion |
| Arrhythmia Cycle Length (ms) | 121 ± 7.8 | 157 ± 9.7 |
| Atrial Fibrillation/Flutter Termination | - | 23 of 23 episodes |
| Arrhythmia Reinduction | - | Failed in 19 of 20 attempts |
| Atrial Refractoriness Increase | - | 33% |
| Ventricular Refractoriness Increase | - | 17% |
| QT Interval Increase | - | 9% |
Data from a study in a canine sterile pericarditis model.[8]
Table 3: Clinical Trial Results of Intravenous this compound for Conversion of Persistent Atrial Fibrillation
| Dosing Regimen | Conversion Rate within 90 minutes |
| Placebo | 0% (0 of 42 patients) |
| 3.25 mg/min for 15 minutes | 18% (7 of 39 patients) |
| 4.4 mg/min for 15 minutes | 19% (7 of 36 patients) |
| 3.25 mg/min for 30 minutes | 50% (21 of 42 patients) |
Data from a randomized, double-blind clinical trial.[9][10]
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow for this compound.
Caption: Troubleshooting inconsistent in vitro results.
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent this compound: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid conversion of persistent atrial fibrillation to sinus rhythm by intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: AZD7009 Proarrhythmic Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the proarrhythmic effects of AZD7009.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its proarrhythmic potential?
This compound is an antiarrhythmic agent with a mixed ion channel blocking profile.[1][2][3] It primarily acts by inhibiting multiple cardiac ion channels, including the rapid delayed rectifier potassium current (IKr) mediated by hERG, the late sodium current (INa), the ultra-rapid delayed rectifier potassium current (IKur), and the transient outward potassium current (Ito).[2][3][4] This multi-channel blockade leads to a prolongation of the action potential duration (APD) and an increase in the atrial refractory period, which are key to its antiarrhythmic efficacy, particularly in atrial fibrillation.[2][5] The relatively low proarrhythmic potential of this compound is attributed to its synergistic inhibition of both IKr and the late INa.[2][3] The inhibition of the late sodium current helps to counteract excessive APD prolongation and the development of early afterdepolarizations (EADs), which are common triggers for arrhythmias like Torsades de Pointes (TdP).[2][6]
Q2: Why am I observing significant QT interval prolongation in my ventricular preparations with this compound?
While this compound is known to prolong the QT interval, its effects are generally more pronounced in atrial tissue compared to ventricular tissue.[4][5][7] However, significant QT prolongation in ventricular preparations can occur, particularly at higher concentrations. This compound's primary target for repolarization delay is the IKr (hERG) channel, a key determinant of ventricular repolarization.[2][8] The extent of QT prolongation can be influenced by experimental conditions such as pacing frequency and the specific animal model or cell type used.[5][6] It is crucial to carefully titrate the concentration of this compound and monitor for a bell-shaped concentration-response curve for APD and QT interval prolongation, as observed in some studies.[6]
Q3: I am seeing early afterdepolarizations (EADs) and Torsades de Pointes (TdP)-like activity in my model. Is this expected with this compound?
The development of EADs and TdP is a known risk with drugs that prolong the QT interval. However, this compound is characterized by a low proarrhythmic potential compared to more selective IKr blockers like dofetilide (B1670870).[6][9] In experimental models, this compound has been shown to suppress EADs induced by other agents and has a low incidence of inducing TdP.[10][6] If you are observing EADs or TdP, consider the following:
-
Concentration: High concentrations of this compound may increase the risk of proarrhythmia.
-
Model Sensitivity: The specific experimental model (e.g., methoxamine-sensitized rabbit model) can be highly sensitive to proarrhythmic effects.[6]
-
Concomitant Factors: Factors such as hypokalemia or bradycardia can exacerbate the proarrhythmic effects of QT-prolonging drugs.
Q4: My results show a less pronounced effect of this compound on atrial refractoriness than expected. What could be the reason?
This compound's predominant effect is on atrial electrophysiology.[1][4][5] If you are observing a weaker than expected effect on atrial refractoriness, several factors could be at play:
-
Drug Concentration: Ensure the correct concentration of this compound is being used.
-
Experimental Model: The atrial tissue preparation and its condition (e.g., dilated vs. undilated atria) can influence the drug's effect.[1]
-
Pacing Protocol: The pacing frequency can affect the observed changes in refractory period.[5]
-
Drug Stability: Verify the stability and proper dissolution of the this compound stock solution.[1]
Troubleshooting Guides
Issue 1: Inconsistent Action Potential Duration (APD) Prolongation
-
Problem: You are observing variable or inconsistent prolongation of the APD in your cardiac preparations upon application of this compound.
-
Possible Causes & Solutions:
-
Inaccurate Drug Concentration:
-
Troubleshooting Step: Verify the preparation of your this compound stock solution and the final dilution in your experimental buffer. Ensure accurate pipetting and mixing.
-
-
Tissue Viability:
-
Troubleshooting Step: Assess the health of your cardiac preparation (e.g., isolated myocytes, tissue slices) before and after the experiment. Ensure adequate superfusion and oxygenation.
-
-
Recording Stability:
-
Troubleshooting Step: Check the stability of your electrophysiological recording setup. Ensure a stable baseline and minimal drift over the course of the experiment.
-
-
Frequency Dependence:
-
Issue 2: Unexpected Proarrhythmic Events
-
Problem: You are observing proarrhythmic events such as EADs, triggered activity, or TdP-like arrhythmias that are not consistent with the reported low proarrhythmic profile of this compound.
-
Possible Causes & Solutions:
-
Supraphysiological Concentrations:
-
Troubleshooting Step: Review the concentrations of this compound used. High concentrations can lead to exaggerated electrophysiological effects and increase the likelihood of proarrhythmia. Perform a careful dose-response study.
-
-
Specific Experimental Model:
-
Underlying Pathophysiological Conditions:
-
Troubleshooting Step: If using an animal model of heart disease, the underlying pathology may predispose the tissue to proarrhythmic events. Characterize the baseline electrophysiological properties of your model.
-
-
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of this compound on Various Cardiac Ion Channels
| Ion Channel | Current | IC50 (µM) | Cell Type |
| hERG | IKr | 0.6 | Mammalian cells |
| Nav1.5 | INa (peak) | 8 | Mammalian cells |
| Nav1.5 | INa (late) | 11 ± 2 | CHO K1 cells |
| Kv1.5 | IKur | 27 | Mammalian cells |
| Kv4.3/KChIP2.2 | Ito | 24 | Mammalian cells |
| KvLQT1/minK | IKs | 193 | Mammalian cells |
| Kir3.1/Kir3.4 | IKACh | 166 | Mammalian cells |
| Cav1.2 | ICaL | 90 | Rabbit ventricular myocytes |
Data compiled from multiple sources.[2][3][10][8][11]
Table 2: Effects of this compound on Action Potential Duration (APD) and Effective Refractory Period (ERP) in Canine Tissue
| Tissue | Parameter | Control (ms) | This compound (2 µM) (ms) |
| Atria | APD90 | 224 ± 7 | 318 ± 7 |
| ERP | 241 ± 7 | 378 ± 17 | |
| Ventricles | APD90 | 257 ± 5 | 283 ± 7 |
| ERP | 253 ± 12 | 300 ± 11 |
Data adapted from in vitro studies on dog cardiac tissue.[5]
Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings of hERG Current
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel in appropriate media.
-
Cell Preparation: Plate cells on glass coverslips for electrophysiological recordings.
-
Electrophysiological Recording:
-
Use the whole-cell configuration of the patch-clamp technique.
-
External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.
-
Voltage Protocol: From a holding potential of -80 mV, apply depolarizing pulses to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds to elicit the hERG tail current.
-
-
Drug Application:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).[1]
-
Dilute the stock solution to the desired final concentrations in the external solution immediately before use.
-
Perfuse the cells with the drug-containing solution.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Calculate the percentage of current inhibition at each concentration to determine the IC50 value.
-
Protocol 2: Action Potential Recordings in Isolated Cardiac Tissue
-
Tissue Preparation:
-
Isolate hearts from a suitable animal model (e.g., rabbit, dog).
-
Dissect the desired cardiac tissue (e.g., atrial trabeculae, ventricular papillary muscle, or Purkinje fibers).
-
Mount the tissue in an organ bath continuously superfused with oxygenated Tyrode's solution at 37°C.
-
Tyrode's Solution (in mM): NaCl 136, KCl 5.4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.33, glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.
-
-
Electrophysiological Recording:
-
Impale a cell with a sharp glass microelectrode filled with 3 M KCl to record transmembrane action potentials.
-
Pace the tissue at a constant cycle length (e.g., 1 Hz).
-
-
Drug Application:
-
After a stabilization period with stable baseline recordings, switch the superfusion to a Tyrode's solution containing the desired concentration of this compound.
-
-
Data Analysis:
-
Measure the action potential duration at 90% repolarization (APD90).
-
Compare the APD90 before and after drug application.
-
Visualizations
Caption: Mechanism of action of this compound leading to its antiarrhythmic efficacy and low proarrhythmic potential.
Caption: Troubleshooting workflow for inconsistent action potential duration (APD) prolongation in experiments with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the proarrhythmic potential of the novel antiarrhythmic agent this compound and dofetilide in experimental models of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blocking characteristics of hERG, hNav1.5, and hKvLQT1/hminK after administration of the novel anti-arrhythmic compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blocking characteristics of hKv1.5 and hKv4.3/hKChIP2.2 after administration of the novel antiarrhythmic compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD7009 Technical Support Center: Overcoming Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of AZD7009 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound exhibits poor aqueous solubility. However, it is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1] Specific quantitative data for its solubility in DMSO is provided in the table below.
Q2: How can I prepare a stock solution of this compound for in vitro experiments?
A2: A common method for preparing an this compound stock solution for in vitro assays involves the use of an organic acid to aid dissolution. A published protocol recommends dissolving this compound in an equimolar amount of 0.1 M tartaric acid and distilled water.[2] For detailed steps, please refer to the Experimental Protocols section.
Q3: Are there any established methods to improve the aqueous solubility of this compound?
A3: While specific protocols for this compound are not widely published, general techniques for enhancing the solubility of poorly water-soluble drugs can be applied. These include the use of co-solvents, cyclodextrins, and lipid-based formulations.[3][4][5] Further investigation and formulation development would be required to optimize these methods specifically for this compound.
Q4: What is the mechanism of action of this compound?
A4: this compound is a mixed ion-channel blocker that predominantly affects atrial electrophysiology. It inhibits multiple cardiac ion channels, including the rapid delayed rectifier potassium current (IKr), the ultra-rapid delayed rectifier potassium current (IKur), the transient outward potassium current (Ito), and the sodium current (INa).[1] This multi-channel blockade contributes to its antiarrhythmic efficacy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer during in vitro assay. | The aqueous solubility of this compound is low, and dilution of a concentrated stock into an aqueous medium can lead to precipitation. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay medium is kept to a minimum, typically below 0.5%, to avoid solvent effects on the cells. - Consider using a formulation approach to increase aqueous solubility, such as complexation with cyclodextrins.[5] - Prepare fresh dilutions for each experiment and avoid storing diluted aqueous solutions of this compound. |
| Inconsistent results in in vivo studies. | Poor bioavailability due to low solubility can lead to variable drug exposure. The formulation used for in vivo administration may not be optimal. | - For intravenous administration, ensure complete solubilization in a suitable vehicle. While a specific vehicle for this compound is not detailed in the search results, development of an IV formulation has been mentioned.[1] - For oral administration, consider formulation strategies for poorly soluble drugs, such as lipid-based delivery systems or solid dispersions, to enhance absorption.[3][4] |
| Difficulty dissolving this compound powder. | This compound is a poorly water-soluble compound. | - For in vitro stock solutions, use the tartaric acid method described in the protocols section. - For creating a stock solution in an organic solvent, use DMSO and sonication may be recommended to aid dissolution.[1] |
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Solubility | Molar Concentration |
| DMSO | 60 mg/mL | 134.37 mM |
Data sourced from TargetMol product information.[1]
Table 2: IC50 Values of this compound for Various Ion Channels
| Ion Channel | IC50 (µM) |
| hERG (IKr) | 0.6 |
| Nav1.5 (INa) | 8 |
| Kv4.3/KChIP2.2 (Ito) | 24 |
| Kv1.5 (IKur) | 27 |
| Kir3.1/Kir3.4 (IKACh) | 166 |
| KvLQT1/minK (IKs) | 193 |
| L-type Ca2+ current (ICaL) | 90 |
Data sourced from a study on the mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol is adapted from a published study by Löfberg et al.[2]
Materials:
-
This compound powder
-
0.1 M Tartaric acid solution
-
Distilled water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder.
-
Calculate the equimolar amount of 0.1 M tartaric acid required.
-
In a sterile microcentrifuge tube, add the this compound powder.
-
Add the calculated volume of 0.1 M tartaric acid.
-
Add distilled water to achieve the desired final concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
This stock solution can then be diluted in the appropriate cell culture medium or buffer for your experiment. It is recommended to prepare this stock solution fresh on the day of use.
Mandatory Visualization
Caption: Mechanism of action of this compound in an atrial cardiomyocyte.
Caption: Experimental workflow for using this compound.
References
AZD7009 Technical Support Center: Stability and Storage Guidelines
For researchers, scientists, and drug development professionals utilizing AZD7009, this technical support center provides essential information on its stability and storage. Adherence to these guidelines is crucial for ensuring the integrity and efficacy of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
Q2: What is the recommended procedure for preparing this compound stock solutions?
Based on published research, stock solutions of this compound should be prepared fresh on the day of use. This practice minimizes the risk of degradation and ensures the use of the compound at its intended concentration and activity.
Two methods for preparing stock solutions have been described in literature:
-
Method 1: Dissolving this compound in an equimolar amount of 0.1 M tartaric acid and distilled water.
-
Method 2: Creating a 1 mM stock solution by dissolving the compound in a vehicle consisting of 0.25 mL DMSO, 1.25 mL PEG400, and 8.5 mL distilled water.
The choice of solvent will depend on the specific requirements of your experimental system.
Q3: Can I store this compound stock solutions for later use?
It is strongly recommended to prepare this compound solutions fresh for each experiment. The lack of available data on the long-term stability of this compound in solution means that storing solutions, even at low temperatures, could lead to a decrease in potency and the formation of unknown degradation products. One study explicitly states that stock solutions were "prepared fresh on the day of use, kept at room temperature".
Q4: I am observing inconsistent results in my experiments. Could this be related to this compound stability?
Inconsistent results can stem from various factors, but the stability of this compound is a critical parameter to consider. If you are not preparing fresh solutions for each experiment, this is a likely source of variability. Degradation of the compound over time can lead to a lower effective concentration and potentially introduce confounding variables from degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | Degradation of this compound in a stored stock solution. | Always prepare a fresh stock solution of this compound immediately before each experiment. Avoid using solutions that have been stored for any length of time. |
| Incomplete dissolution of the compound. | Ensure the compound is fully dissolved in the chosen solvent system. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation with excessive heat. | |
| Precipitation observed in the stock solution or upon dilution | Poor solubility in the chosen solvent or at the final concentration. | Re-evaluate the solvent system. If using an aqueous-based buffer, ensure the pH is compatible with this compound solubility. Consider using the DMSO/PEG400/water mixture for better solubility. |
| The concentration of the stock solution is too high. | Try preparing a more dilute stock solution and adjust the volume added to your experimental setup accordingly. | |
| Inconsistent results between experiments | Variability in the age of the stock solution used. | Implement a strict protocol of preparing fresh solutions for every experiment to eliminate this as a variable. |
| Improper storage of the solid compound. | Ensure the solid form of this compound is stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider refrigeration or freezing. |
Stability and Storage Summary
| Form | Solvent/Condition | Recommended Storage | Stability Notes |
| Solid (Powder) | N/A | Cool, dry, dark place. Long-term: 4°C or -20°C. | Protect from moisture and light to prevent degradation. |
| Stock Solution | 0.1 M Tartaric Acid & Distilled Water | Prepare fresh on the day of use. | Long-term stability data is not available. Fresh preparation is critical for experimental consistency. |
| Stock Solution | DMSO, PEG400, & Distilled Water | Prepare fresh on the day of use. | Long-term stability data is not available. Fresh preparation is critical for experimental consistency. |
Experimental Protocol: Preparation of this compound Stock Solution (Aqueous-Based)
This protocol is based on methodologies described in published research.
Materials:
-
This compound powder
-
0.1 M Tartaric Acid solution
-
Sterile distilled water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Calculate the required mass of this compound: Based on the desired concentration and final volume of your stock solution, calculate the mass of this compound needed.
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound using a calibrated analytical balance in a fume hood or other contained environment.
-
Prepare the solvent: In a sterile tube, prepare the required volume of the solvent mixture. For example, to achieve an equimolar amount of tartaric acid, you will need to calculate the molar equivalent of tartaric acid to the moles of this compound you are dissolving.
-
Dissolve the compound: Add the solvent to the vial containing the weighed this compound powder.
-
Vortex/Mix: Vortex or mix the solution thoroughly until the this compound is completely dissolved. A brief, gentle sonication may be used if necessary.
-
Use Immediately: The freshly prepared stock solution should be used immediately for your experiments. Do not store for later use.
Experimental Workflow for Fresh Solution Preparation
Caption: Workflow for preparing fresh this compound solutions.
Signaling Pathway Context (Hypothetical)
While the primary focus of this guide is on stability and storage, understanding the experimental context is important. This compound is an antiarrhythmic agent that affects ion channels. A simplified, hypothetical signaling pathway diagram illustrates the general concept of ion channel modulation in a cardiomyocyte, which is the target of compounds like this compound.
Caption: Simplified action of this compound on ion channels.
Addressing off-target effects of AZD7009 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the multi-channel effects of AZD7009 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known molecular targets?
This compound is an antiarrhythmic agent that exerts its effects by blocking multiple cardiac ion channels. Its primary mechanism involves the synergistic inhibition of several potassium and sodium currents, which leads to a prolongation of the action potential duration (APD) and refractory period, particularly in atrial tissue.[1][2] This mixed ion channel blockade is thought to contribute to its high antiarrhythmic efficacy and low proarrhythmic potential.[1][2]
The compound's inhibitory profile has been characterized across a range of ion channels, with varying potencies. The half-maximal inhibitory concentrations (IC50) for key human cardiac ion channels are summarized below.
Table 1: Inhibitory Potency (IC50) of this compound on Human Cardiac Ion Channels
| Ion Channel | Current | IC50 (µM) |
| hERG | IKr | 0.6 |
| Nav1.5 | INa | 8 |
| Kv4.3/KChIP2.2 | Ito | 24 |
| Kv1.5 | IKur | 27 |
| Kir3.1/Kir3.4 | IKACh | 166 |
| KvLQT1/minK | IKs | 193 |
| Cav1.2 (L-type) | ICaL | 90 (in rabbit ventricular myocytes) |
| Data sourced from studies on heterologously expressed human ion channels and isolated rabbit myocytes.[1][2] |
The following diagram illustrates the primary and secondary targets of this compound in a cardiac myocyte.
Q2: My experimental results show a greater effect than expected based on IKr inhibition alone. How can I confirm the involvement of other ion channels?
This is a common observation due to this compound's multi-channel activity. To dissect the contributions of different ion channels, a combination of electrophysiological and pharmacological approaches is recommended.
Troubleshooting Workflow:
-
Concentration-Response Analysis: Perform a detailed concentration-response curve in your experimental model. The observed EC50 for the phenotype (e.g., APD prolongation) can be compared to the known IC50 values for different channels (Table 1). A phenotype observed at concentrations in the low micromolar range likely involves inhibition of IKr, INa, IKur, and Ito.
-
Use of Selective Channel Blockers: To isolate the effect of this compound on a specific current, first apply a highly selective blocker for another channel that this compound is known to inhibit. For example, to assess the contribution of INa inhibition, you can measure the effect of this compound in the presence of a potent and selective IKr blocker like E-4031.[1][3]
-
Voltage Clamp Electrophysiology: The most direct method is to use patch-clamp electrophysiology to measure the effect of this compound on individual ionic currents (e.g., IKr, INa, IKur) in isolated cells.
The following diagram outlines a logical workflow to investigate multi-channel effects.
Q3: How do I design an experiment to differentiate between atrial and ventricular effects of this compound?
This compound is known to have predominant effects on atrial electrophysiology.[4][5][6] This is partly due to the differential expression of ion channels in atrial versus ventricular myocytes. For example, the IKur current (target of this compound) is more prominent in the atria.
Experimental Protocol: Comparative Atrial vs. Ventricular Electrophysiology
Objective: To compare the effects of this compound on action potential parameters in isolated atrial and ventricular tissues.
Methodology:
-
Tissue Preparation: Isolate atrial and ventricular muscle preparations from a suitable animal model (e.g., rabbit, dog).[4][6] Mount the tissues in an organ bath superfused with oxygenated Tyrode's solution at 37°C.
-
Electrophysiological Recording: Impale the tissue with a sharp microelectrode to record transmembrane action potentials.
-
Pacing: Pace the tissues at a constant cycle length (e.g., 1 Hz) to ensure a stable baseline.
-
Baseline Measurement: Record baseline action potential parameters, including Action Potential Duration at 90% repolarization (APD90), Vmax (maximum upstroke velocity, an indicator of INa availability), and resting membrane potential.
-
Drug Application: Perfuse the tissues with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM). Allow for equilibration at each concentration (typically 15-20 minutes).
-
Data Analysis: Measure the changes in APD90 and Vmax at each concentration in both atrial and ventricular preparations. A significantly greater prolongation of APD90 in atrial tissue compared to ventricular tissue would confirm its atrial-predominant effect.[5][6]
Table 2: Expected Differential Effects of this compound
| Parameter | Atrial Tissue | Ventricular Tissue | Rationale |
| APD90 | Marked Increase | Modest Increase | Synergistic block of IKr and IKur in atria.[5] |
| Vmax | Rate-dependent Decrease | Minor Decrease | Inhibition of INa.[5] |
Troubleshooting Guides
Issue 1: Observed proarrhythmic events (e.g., Early Afterdepolarizations - EADs) in my cellular model.
Possible Cause: While this compound has a low proarrhythmic potential, excessive APD prolongation, especially in models with reduced repolarization reserve (like Purkinje fibers or certain genetic models), could potentially lead to EADs.[1] This is often a consequence of potent IKr (hERG) block.
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of this compound used is appropriate. High concentrations will lead to more pronounced block of multiple channels.
-
Assess Contribution of Late INa: this compound is known to inhibit the late sodium current, an effect that can suppress EADs caused by IKr blockers.[1][3] Co-application with a selective late INa enhancer could unmask proarrhythmic tendencies if the balance of currents is critical in your model.
-
Use Different Cell Types: Test the compound in standard ventricular myocytes versus Purkinje fibers. This compound has been shown to suppress EADs in Purkinje fibers that were induced by selective IKr blockers, highlighting its protective effects via late INa inhibition.[1][3]
Issue 2: Inconsistent results or high variability between experiments.
Possible Cause: Experimental variability can arise from several factors related to the compound and the experimental setup.
Troubleshooting Steps:
-
Compound Stability and Solubility: Confirm the stability of this compound in your experimental buffer and at the experimental temperature. Ensure it is fully solubilized, as precipitation can lead to inconsistent effective concentrations.
-
Rate-Dependence: The effects of this compound, particularly its inhibition of the sodium channel, can be rate-dependent.[5] Ensure that the pacing frequency is consistent across all experiments. Compare effects at different pacing rates to characterize this property.
-
Control for Baseline Ion Channel Function: The baseline state of the ion channels can influence the drug's effect. Ensure consistent external ion concentrations (e.g., potassium) and temperature, as these can alter channel gating and drug binding. For example, low extracellular potassium can potentiate the blocking effect of some IKr inhibitors.[7][8]
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound in the treatment of Atrial Fibrillation [astrazenecaclinicaltrials.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: AZD7009 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD7009 in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for intravenous (IV) administration of this compound in in vivo models?
A1: While specific in vivo formulation details for this compound are not extensively published, a common approach for poorly water-soluble compounds is to use a co-solvent system. For in vitro studies, a stock solution of this compound has been prepared by dissolving it in an equimolar amount of 0.1 M tartaric acid and distilled water. For in vivo applications, a similar approach using a pharmaceutically acceptable acid, such as tartaric acid, to form a salt and increase aqueous solubility is a viable starting point. Alternatively, a co-solvent system such as a mixture of polyethylene (B3416737) glycol (PEG), ethanol (B145695), and water can be explored. It is crucial to perform small-scale solubility and stability tests of your chosen formulation before in vivo administration.
Q2: What are the known ion channel targets of this compound?
A2: this compound is a mixed ion channel blocker. Its primary targets, with their half-maximal inhibitory concentrations (IC50), are:
Q3: What is the primary mechanism of action of this compound in treating atrial fibrillation?
A3: this compound exerts its antiarrhythmic effects primarily by prolonging the action potential duration (APD) and the effective refractory period (ERP) in atrial tissue.[3][4] This is achieved through a synergistic blockade of several key ion channels, including IKr, Ito, IKur, and INa.[1][2] The combined effect on these channels leads to a potent and predominantly atrial-selective increase in refractoriness, which is effective in terminating and preventing atrial fibrillation.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the dosing solution upon preparation or during storage. | - Low solubility of this compound in the chosen vehicle. - pH of the solution is not optimal for solubility. - The concentration of this compound is too high for the vehicle. | - Optimize the vehicle: Consider using a co-solvent system (e.g., PEG 400, ethanol, and saline). The ratio of co-solvents may need to be adjusted. - Adjust pH: If using an acidic solution (e.g., with tartaric acid), ensure the pH is sufficiently low to maintain solubility. Check the pH before and after adding this compound. - Reduce concentration: If precipitation persists, try preparing a lower concentration of the dosing solution and adjusting the infusion rate to achieve the desired dose. - Prepare fresh solutions: Prepare the dosing solution fresh on the day of the experiment. |
| Precipitation of this compound upon intravenous infusion (observed as cloudiness in the IV line or at the injection site). | - The vehicle is not miscible with blood, causing the drug to precipitate upon dilution in the bloodstream. - The infusion rate is too high, leading to a localized high concentration of the drug that exceeds its solubility in blood. | - Select a biocompatible vehicle: Ensure the chosen vehicle is miscible with blood. Co-solvents like PEG 400 and ethanol are generally acceptable at low concentrations. - Decrease the infusion rate: Slowing the infusion rate allows for more rapid dilution of the drug in the bloodstream, reducing the risk of precipitation. - Use a central venous catheter: For larger animal models, administering the drug through a central line into a large vein with high blood flow can enhance dilution and minimize precipitation risk. |
| Inconsistent or unexpected pharmacodynamic effects at a given dose. | - Inaccurate dosing due to precipitation or adsorption of the drug to the infusion apparatus. - Variability in drug delivery due to improper catheter placement or patency issues. - Animal-to-animal variability in metabolism and clearance. | - Ensure complete dissolution: Visually inspect the dosing solution for any particulate matter before administration. Filter the solution through a 0.22 µm filter if necessary and compatible with the formulation. - Verify catheter placement and patency: Confirm proper placement of the intravenous catheter and ensure it is patent by flushing with saline before and after drug administration. - Monitor plasma concentrations: If possible, collect blood samples to determine the plasma concentrations of this compound to correlate with the observed pharmacodynamic effects. This will help to distinguish between delivery issues and biological variability. |
| Adverse events in the animal model during or after infusion (e.g., lethargy, respiratory distress). | - Toxicity related to the vehicle (e.g., high concentrations of ethanol or PEG). - Proarrhythmic effects of this compound, although it is reported to have a low proarrhythmic potential. - Cardiovascular side effects at high doses. | - Conduct a vehicle toxicity study: Administer the vehicle alone to a control group of animals to rule out vehicle-related toxicity. - Monitor ECG continuously: Closely monitor the electrocardiogram for any signs of proarrhythmia, such as excessive QT prolongation or the development of ventricular arrhythmias. - Start with a low dose and titrate upwards: Begin with a lower dose of this compound and gradually increase it while carefully monitoring the animal's vital signs and cardiovascular parameters. |
Data Summary
The following table summarizes the in vivo effects of this compound on the atrial effective refractory period (AERP) in anesthetized dogs. The drug was infused to achieve three pseudo steady-state plasma concentrations.
| Target Plasma Concentration | Achieved Plasma Concentration (mean ± SEM) | Change in AERP from Baseline (mean ± SEM, ms) |
| Low | 0.4 ± 0.1 µM | +25 ± 5 |
| Medium | 1.1 ± 0.2 µM | +40 ± 6 |
| High | 2.5 ± 0.4 µM | +48 ± 7 |
Data adapted from a study in anesthetized dogs.[3]
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Infusion (Proposed)
Materials:
-
This compound powder
-
Tartaric acid, 0.1 M solution
-
Sterile water for injection
-
Sterile 0.9% saline
-
Sterile filters (0.22 µm)
-
Sterile vials and syringes
Procedure:
-
Calculate the required amount of this compound and an equimolar amount of tartaric acid.
-
In a sterile vial, dissolve the this compound powder in the calculated volume of 0.1 M tartaric acid solution with gentle vortexing.
-
Add sterile water for injection to reach the desired stock solution concentration. Ensure the final solution is clear and free of particulates.
-
On the day of the experiment, dilute the stock solution to the final desired concentration for infusion using sterile 0.9% saline.
-
Visually inspect the final infusion solution for any signs of precipitation.
-
Draw the solution into a sterile syringe for infusion. If desired, the final solution can be filtered through a 0.22 µm syringe filter.
Note: This is a proposed protocol based on in vitro methods and general formulation principles. Researchers should perform their own formulation development and stability testing to find the optimal vehicle for their specific in vivo model and experimental conditions.
Protocol 2: In Vivo Electrophysiology Study in an Anesthetized Dog Model
Animal Model:
-
Beagle dogs of either sex.
Anesthesia and Instrumentation:
-
Anesthetize the dogs with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Intubate and ventilate the animals with room air supplemented with oxygen.
-
Place catheters in a femoral artery for blood pressure monitoring and in a femoral vein for drug infusion and blood sampling.
-
Introduce multipolar electrode catheters into the right atrium and ventricle via the jugular veins for electrical stimulation and recording of intracardiac electrograms.
Experimental Procedure:
-
Allow the animal to stabilize for a period after instrumentation.
-
Record baseline electrophysiological parameters, including heart rate, blood pressure, and atrial effective refractory period (AERP). AERP can be determined using programmed electrical stimulation (e.g., delivering a train of 8 stimuli followed by a premature stimulus).
-
Begin a continuous intravenous infusion of this compound at a rate calculated to achieve the first target pseudo steady-state plasma concentration.
-
Allow the infusion to proceed for a sufficient duration to reach a steady state (this may require pharmacokinetic pre-studies to determine the appropriate timing).
-
Once the steady state is achieved, repeat the electrophysiological measurements.
-
Increase the infusion rate to achieve the next target plasma concentration and repeat the measurements.
-
Collect blood samples at baseline and at each steady-state level to determine the plasma concentrations of this compound.
Visualizations
This compound Mechanism of Action on Cardiac Ion Channels
Caption: Signaling pathway of this compound's antiarrhythmic action.
Experimental Workflow for In Vivo Electrophysiology Study```dot
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: AZD7009 and Ventricular Repolarization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of AZD7009 on ventricular repolarization during non-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant QT interval prolongation in our in vivo model with this compound. Is this expected, and how can we mitigate it?
A1: Yes, some level of QT interval prolongation is an expected consequence of this compound's mechanism of action. This compound is a potent inhibitor of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which plays a crucial role in ventricular repolarization.[1][2] Inhibition of this channel (IKr current) delays repolarization, leading to a prolongation of the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).[3][4]
However, a key characteristic of this compound is its simultaneous inhibition of the late sodium current (late INa).[5][6] This secondary effect can counteract the excessive APD prolongation caused by hERG blockade, which is thought to contribute to its lower proarrhythmic potential compared to purely selective hERG blockers.[5][6][7] In some experimental models, this compound has been shown to attenuate APD prolongation induced by selective IKr blockers.[5][6]
Troubleshooting & Mitigation Strategies:
-
Concentration Optimization: Ensure you are using a concentration of this compound that is relevant to its intended therapeutic range. Unnecessarily high concentrations will exacerbate hERG-related effects.
-
Heart Rate Correction: Properly correct the QT interval for heart rate (QTc) using a formula appropriate for your animal model (e.g., Bazett's, Fridericia's). Drug-induced changes in heart rate can confound QT analysis.
-
Electrolyte Balance: Maintain physiological levels of potassium and magnesium in your experimental preparation. Hypokalemia and hypomagnesemia can potentiate the effects of hERG-blocking drugs and increase the risk of arrhythmias.
-
Assess Late INa Blockade: If your experimental setup allows, consider co-application of a selective late INa enhancer to confirm if the observed QT prolongation is indeed being partially mitigated by this compound's effect on this channel.
Q2: Our in vitro patch-clamp experiments show potent hERG channel blockade by this compound. How does this translate to in vivo proarrhythmic risk?
A2: Potent hERG blockade in vitro is a critical finding that necessitates careful evaluation of proarrhythmic risk. However, it does not automatically translate to a high risk of Torsades de Pointes (TdP) in vivo.[3] The proarrhythmic potential of a compound is influenced by its effects on multiple ion channels.
This compound is a mixed ion channel blocker, and its inhibition of other channels, particularly the late sodium current, is a crucial mitigating factor.[5][6][7] This multi-channel effect can lead to a more homogenous prolongation of repolarization across the ventricular wall, reducing the transmural dispersion of repolarization (TDR), a key factor in the genesis of TdP.[3]
Experimental Considerations:
-
Action Potential Duration (APD) Assays: In addition to single-channel studies, it is recommended to perform APD measurements in isolated ventricular myocytes or multicellular preparations (e.g., Purkinje fibers, ventricular wedge). This will provide a more integrated assessment of this compound's net effect on repolarization.
-
Proarrhythmia Models: Utilize established in vitro and ex vivo models of TdP, such as the Langendorff-perfused rabbit heart, to directly assess the arrhythmogenic potential of this compound.
-
Concentration-Response Relationship: Characterize the full concentration-response relationship for hERG blockade and APD prolongation. Some compounds exhibit a bell-shaped concentration-response for QT prolongation, where the effect diminishes at higher concentrations due to the engagement of other ion channels.[3]
Q3: We are designing a study to assess the ventricular repolarization effects of this compound. What are the key experimental parameters to consider?
A3: A comprehensive assessment of this compound's effects on ventricular repolarization should include a combination of in vitro and in vivo studies.
Key Parameters:
-
In Vitro:
-
IC50 for hERG current inhibition: Determine the concentration of this compound that causes 50% inhibition of the hERG current using whole-cell patch-clamp electrophysiology.
-
IC50 for late INa inhibition: Quantify the inhibitory effect on the late sodium current.
-
Action Potential Duration (APD): Measure APD at 50% and 90% repolarization (APD50 and APD90) in isolated ventricular myocytes.
-
Early Afterdepolarizations (EADs): Assess the propensity of this compound to induce EADs, which are cellular precursors to TdP.
-
-
In Vivo:
-
QT and QTc Interval: Measure the QT interval on the surface ECG and correct for heart rate.
-
Ventricular Effective Refractory Period (VERP): Determine the VERP through programmed electrical stimulation.
-
Torsades de Pointes (TdP) Induction: In susceptible models, evaluate the incidence of drug-induced TdP.
-
Quantitative Data Summary
| Parameter | Species/System | Concentration/Dose | Effect | Reference |
| hERG (IKr) Inhibition (IC50) | CHO K1 cells | 0.6 ± 0.07 µM | 50% inhibition of hERG current | [1] |
| hNav1.5 (Peak INa) Inhibition (IC50) | CHO K1 cells (10 Hz) | 4.3 ± 1.20 µM | 50% inhibition of peak sodium current | [1] |
| Late INa Inhibition | Rabbit ventricular myocytes | ~10 µM | ~50% inhibition | [6][7] |
| hKvLQT1/hminK (IKs) Inhibition (IC50) | CHO K1 cells | 193 ± 20 µM | 50% inhibition of IKs current | [1] |
| Ventricular ERP (VERP) Increase | Anesthetized dogs (in vivo) | Not specified | 8 ± 4 ms (B15284909) increase (not concentration-dependent) | [1] |
| QT Interval Increase | Anesthetized dogs (in vivo) | Not specified | 2 ± 5.5 ms increase (not concentration-dependent) | [1] |
| Ventricular APD90 Increase | Dog ventricular tissue (in vitro) | 2 µM | From 257 ± 5 ms to 283 ± 7 ms | [1] |
| Ventricular ERP Increase | Dog ventricular tissue (in vitro) | 2 µM | From 253 ± 12 ms to 300 ± 11 ms | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement
Objective: To determine the inhibitory effect of this compound on the hERG potassium current.
Methodology:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the hERG channel.
-
Cell Preparation: Dissociate cells using a non-enzymatic method and plate them on glass coverslips.
-
Electrophysiological Recording:
-
Use the whole-cell configuration of the patch-clamp technique.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds to activate and subsequently inactivate the hERG channels. Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
-
-
Drug Application: After establishing a stable baseline recording, perfuse the cells with increasing concentrations of this compound. Allow the drug effect to reach a steady state at each concentration.
-
Data Analysis: Measure the peak amplitude of the hERG tail current. Plot the percentage of current inhibition against the drug concentration to determine the IC50 value.
Protocol 2: Action Potential Duration Measurement in Isolated Ventricular Myocytes
Objective: To assess the effect of this compound on the ventricular action potential duration.
Methodology:
-
Myocyte Isolation: Isolate ventricular myocytes from a suitable animal model (e.g., rabbit, guinea pig) using enzymatic digestion.
-
Electrophysiological Recording:
-
Use the current-clamp mode of the patch-clamp technique or sharp microelectrode recordings.
-
Superfuse the myocytes with Tyrode's solution.
-
Pacing: Stimulate the myocytes at a physiological frequency (e.g., 1 Hz).
-
-
Drug Application: After recording stable baseline action potentials, perfuse the myocytes with various concentrations of this compound.
-
Data Analysis: Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90). Compare the APD values before and after drug application.
Visualizations
Caption: Mechanism of this compound's effect on ventricular repolarization.
Caption: Troubleshooting workflow for excessive QT prolongation with this compound.
References
- 1. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the proarrhythmic potential of the novel antiarrhythmic agent this compound and dofetilide in experimental models of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to reduce the risk of drug-induced QT interval prolongation: a pharmaceutical company perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [gupea.ub.gu.se]
- 7. Making sure you're not a bot! [gupea.ub.gu.se]
Adjusting AZD7009 concentration to avoid atrial capture failure
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AZD7009 in electrophysiology experiments. The information herein is intended to assist in optimizing experimental conditions and avoiding common issues such as atrial capture failure.
Troubleshooting Guide: Atrial Capture Failure with this compound
A primary challenge in utilizing this compound is its potent effect on atrial excitability, which can lead to a failure to capture the atrial tissue at higher concentrations. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Problem: Loss of Atrial Capture During Pacing Protocols
Atrial capture failure is characterized by the inability of a pacing stimulus to elicit a corresponding action potential in the atrial myocardium. With this compound, this is typically observed at higher concentrations due to its mechanism of action involving sodium and potassium channel blockade, which increases the atrial effective refractory period (AERP) and capture threshold.[1][2]
Troubleshooting Workflow
Step-by-Step Guidance:
-
Verify Physical and Electrical Connections: Before adjusting chemical parameters, ensure the integrity of your experimental setup. Check that pacing electrodes are in proper contact with the atrial tissue and that the stimulator is functioning correctly and delivering the intended output.
-
Confirm this compound Concentration: Accurately verify the concentration of this compound in your perfusate. Studies have indicated that at concentrations exceeding 3 µM, achieving atrial capture becomes difficult.[3] If your working concentration is in this range, a reduction is the most likely solution.
-
Concentration Adjustment:
-
Reduce Concentration: If you are at or above 3 µM, decrease the this compound concentration. A stepwise reduction is recommended to identify the optimal concentration for your specific preparation and experimental goals.
-
Washout and Re-equilibration: Following a concentration reduction, perform a thorough washout with control solution before introducing the lower concentration of this compound. Allow adequate time for re-equilibration.
-
-
Modify Pacing Protocol: If atrial capture failure persists at lower concentrations, consider adjusting your pacing parameters.
-
Increase Stimulus Amplitude and/or Duration: A modest increase in the stimulus voltage or duration may overcome the increased capture threshold induced by this compound.
-
Adjust Pacing Cycle Length: this compound's effects can be frequency-dependent.[4] Altering the pacing cycle length may influence the degree of channel blockade and subsequent tissue excitability.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antiarrhythmic agent that exhibits a mixed ion channel blockade, primarily targeting both potassium and sodium channels.[3][5] This dual action leads to a prolongation of the action potential duration (APD) and an increase in the atrial effective refractory period (AERP), with a more pronounced effect on atrial versus ventricular tissue.[1][4]
Q2: Why does this compound have a predominant effect on the atria?
A2: The atrial selectivity of this compound is attributed to its synergistic inhibition of multiple ion channels that are more influential in atrial repolarization, such as IKr, IKur, Ito, and INa.[5][6] This mixed-channel blockade contributes to its high antiarrhythmic efficacy in the atria with a lower proarrhythmic potential in the ventricles.[6][7]
Q3: What are the expected electrophysiological effects of this compound at effective concentrations?
A3: At effective concentrations (typically in the 0.1 - 3 µM range), this compound concentration-dependently increases the AERP.[3][8][9] It also prolongs the atrial APD.[4] These effects are beneficial for preventing and terminating atrial fibrillation.[3][8][9]
Q4: Can this compound be used in combination with other ion channel blockers?
A4: Co-administration with other ion channel blockers should be approached with caution. For instance, in the presence of an IKr blocker like E-4031, this compound has been shown to further prolong the APD in atrial cells.[10] Such combinations can have synergistic effects that may increase the risk of proarrhythmia or excessive repolarization prolongation.
Quantitative Data Summary
The following table summarizes the concentration-dependent effects of this compound on key electrophysiological parameters as reported in published studies.
| Species | Preparation | Concentration (µM) | Parameter | Effect | Reference |
| Rabbit | Isolated Langendorff-perfused heart (dilated atria) | 0.1 - 3 | AERP | Concentration-dependent increase (from ~50 ms (B15284909) to 136 ms at 3 µM) | [3][8][9] |
| Dog | In vitro atrial tissue | 2 | APD90 | Increase from 224 ± 7 ms to 318 ± 7 ms | [4] |
| Dog | In vitro atrial tissue | 2 | ERP | Increase from 241 ± 7 ms to 378 ± 17 ms | [4] |
| Rabbit | Isolated atrial and ventricular myocytes | 10 | Late Sodium Current | Approximately 50% inhibition | [6] |
| Human (expressed channels) | Mammalian cells | 0.6 | hERG (IKr) | IC50 | [6] |
| Human (expressed channels) | Mammalian cells | 8 | Nav1.5 (INa) | IC50 | [6] |
Experimental Protocols
Protocol for Assessing Atrial Effective Refractory Period (AERP)
This protocol is adapted from methodologies used in studies with isolated perfused hearts.[3][8]
-
Preparation: Isolate the heart and establish a Langendorff perfusion system with a suitable physiological salt solution (e.g., Tyrode's solution) gassed with 95% O2 / 5% CO2 at 37°C.
-
Electrode Placement: Position a stimulating electrode on the right atrial appendage and a recording electrode on the atrial epicardium.
-
Baseline Measurement: Determine the baseline AERP by delivering a train of 8 stimuli (S1) at a fixed cycle length (e.g., 300 ms), followed by a premature stimulus (S2). The S1-S2 coupling interval is progressively decreased in 10 ms steps until the S2 stimulus fails to elicit a propagated atrial response. The AERP is defined as the longest S1-S2 interval that fails to capture the atrium.
-
This compound Application: Introduce this compound into the perfusate at the desired concentration. Allow for an equilibration period of at least 10-15 minutes.
-
Post-Drug Measurement: Repeat the AERP measurement as described in step 3.
-
Concentration-Response: To establish a concentration-response curve, repeat steps 4 and 5 with increasing concentrations of this compound.
-
Washout: After the final measurement, perfuse the heart with a drug-free solution to demonstrate the reversibility of the effects.
Signaling Pathway and Mechanism of Action
The primary mechanism of this compound involves the direct blockade of several key cardiac ion channels. This is not a classical signaling pathway involving secondary messengers but rather a direct modulation of membrane potential through ion channel inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. Making sure you're not a bot! [gupea.ub.gu.se]
- 7. Assessment of the proarrhythmic potential of the novel antiarrhythmic agent this compound and dofetilide in experimental models of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent this compound: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD7009 Experiments: Technical Support & Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD7009. The information is designed to help interpret unexpected results and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a more pronounced effect of this compound on atrial tissue compared to ventricular tissue. Is this expected?
A1: Yes, this is an expected and well-documented characteristic of this compound. The drug exhibits a predominant action on atrial electrophysiology.[1][2][3][4] This atrial selectivity is attributed to its mixed ion channel blockade, which includes a synergistic inhibition of IKr, Ito, IKur, and INa in atrial tissue.[1][2] In contrast, its effects on ventricular tissue are modest.[3][4] For instance, in a canine model, this compound increased the atrial effective refractory period (AERP) by 33%, while the ventricular effective refractory period (VERP) and QT interval increased by only 17% and 9%, respectively.[3]
Q2: Our results show that this compound prolongs the action potential duration (APD), but we are not observing a significant proarrhythmic effect. Why might this be?
A2: This is a key feature of this compound and is attributed to its unique mechanism of action. While it does prolong APD by blocking potassium channels like hERG (IKr), it also inhibits the late sodium current (INa-late).[1][2][5] The inhibition of the late sodium current is thought to counteract excessive APD prolongation and suppress early afterdepolarizations (EADs), particularly in susceptible cells like Purkinje fibers, which explains its low proarrhythmic potential.[1][2][5] In animal models, this compound has been shown to have a low risk of inducing Torsades de Pointes (TdP).[3]
Q3: We are seeing variable IC50 values for this compound in our ion channel assays. What could be the cause?
A3: Variability in IC50 values can arise from several experimental factors. It is crucial to ensure consistent experimental conditions. Refer to the table below for reported IC50 values of this compound on various human cardiac ion channels expressed in mammalian cells.[1][2]
-
Experimental System: The type of cell line (e.g., HEK, CHO) and the specific clone used can influence expression levels and channel kinetics.[6]
-
Temperature: Ion channel kinetics are highly sensitive to temperature. Ensure strict temperature control during your experiments.[6]
-
Voltage Protocol: The specific voltage clamp protocol used can affect the binding of the drug to the channel.
-
Solution Composition: The ionic composition of your internal and external solutions should be consistent and accurately prepared.
For a general troubleshooting guide on ion channel assays, refer to established assay guidance manuals.[7]
Troubleshooting Guide
Issue 1: Inconsistent prolongation of atrial fibrillation cycle length (AFCL) or failure to terminate induced AF.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Recommendation: Ensure the concentration of this compound is appropriate for the experimental model. In a canine model, this compound was shown to prolong AF/AFL cycle length from 121 +/- 7.8 msec to 157 +/- 9.7 msec before termination.[4] In clinical studies, the rate of decrease in the atrial fibrillatory rate was a predictor of conversion to sinus rhythm.[8]
-
-
Possible Cause 2: Experimental Model Variability.
-
Possible Cause 3: Inadequate Perfusion/Drug Delivery.
-
Recommendation: In ex vivo preparations, ensure adequate perfusion of the tissue with the drug-containing solution. In in vivo studies, verify the infusion rate and drug stability.
-
Issue 2: Unexpected effects on ventricular action potential duration (APD).
-
Possible Cause 1: Interaction with other compounds.
-
Possible Cause 2: Species-specific differences.
Data Presentation
Table 1: IC50 Values of this compound for Various Human Cardiac Ion Channels
| Ion Channel | Current | IC50 (μM) |
| hERG | IKr | 0.6 |
| Nav1.5 (peak) | INa | 8 |
| Nav1.5 (late) | INa-late | 11 |
| Kv4.3/KChIP2.2 | Ito | 24 |
| Kv1.5 | IKur | 27 |
| ICaL | ICaL | 90 |
| Kir3.1/Kir3.4 | IKACh | 166 |
| KvLQT1/minK | IKs | 193 |
| Data sourced from studies on human cardiac ion channels expressed in mammalian cells.[1][2][5] |
Table 2: Electrophysiological Effects of this compound in a Canine Model with Sterile Pericarditis
| Parameter | Baseline | After this compound | % Change |
| Atrial Effective Refractory Period (AERP) | - | - | +33% |
| Ventricular Effective Refractory Period (VERP) | - | - | +17% |
| QT Interval | - | - | +9% |
| Atrial Conduction Time ( CL 400 msec) | - | Increased by 8 +/- 1.4 msec | - |
| Ventricular Conduction Time | - | Unchanged | 0% |
| Data represents changes observed at a cycle length (CL) of 400 msec.[3][4] |
Experimental Protocols
Key Experiment: Whole-Cell Patch Clamp Electrophysiology
This protocol is a generalized method for assessing the effect of this compound on specific ion currents using whole-cell patch-clamp recordings from mammalian cells expressing the channel of interest.
-
Cell Culture: Culture mammalian cells (e.g., HEK293 or CHO) stably or transiently expressing the human cardiac ion channel of interest (e.g., hERG, Nav1.5).
-
Cell Preparation: On the day of the experiment, dissociate cells using a non-enzymatic solution and plate them on glass coverslips in a recording chamber.
-
Solutions:
-
External Solution: Prepare an appropriate physiological saline solution (e.g., Tyrode's solution) containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal Solution: Prepare an internal pipette solution containing (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with KOH.
-
-
Patch Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Use a patch-clamp amplifier and data acquisition software to apply specific voltage protocols to elicit the ionic current of interest.
-
-
Drug Application:
-
Record baseline currents in the absence of the drug.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Allow sufficient time for the drug effect to reach a steady state before recording.
-
-
Data Analysis:
-
Measure the peak current amplitude at each drug concentration.
-
Normalize the current to the baseline recording.
-
Plot the concentration-response curve and fit the data with a Hill equation to determine the IC50 value.[7]
-
Visualizations
Caption: Mechanism of this compound's antiarrhythmic and low proarrhythmic effects.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Rapid slowing of the atrial fibrillatory rate after administration of this compound predicts conversion of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action of Antiarrhythmic Drugs in Atrial Fibrillation | Thoracic Key [thoracickey.com]
- 10. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of AZD7009 and Azimilide for Atrial Fibrillation Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AZD7009 and azimilide (B1662471), two antiarrhythmic agents investigated for the treatment of atrial fibrillation (AF). This document synthesizes experimental data on their mechanisms of action, electrophysiological effects, and efficacy, presenting quantitative data in structured tables and visualizing key concepts through diagrams.
Executive Summary
This compound and azimilide are both antiarrhythmic drugs that have been evaluated for the management of atrial fibrillation. While both aim to restore and maintain normal sinus rhythm, they exhibit distinct pharmacological profiles. This compound is characterized as a mixed ion channel blocker with a predominant effect on atrial tissue, whereas azimilide is primarily a blocker of the delayed rectifier potassium currents. Experimental data suggests that this compound may offer a more potent and atrial-selective antiarrhythmic effect with a potentially lower risk of ventricular proarrhythmia compared to azimilide. However, the clinical development of this compound was discontinued (B1498344) for non-cardiovascular reasons.
Mechanism of Action
The antiarrhythmic properties of this compound and azimilide stem from their interaction with cardiac ion channels, which govern the electrical impulses of the heart.
This compound exerts its effects through a mixed ion-channel blockade.[1][2][3] It synergistically inhibits multiple potassium currents, including the rapid delayed rectifier potassium current (IKr), the transient outward potassium current (Ito), and the ultra-rapid delayed rectifier potassium current (IKur), as well as the sodium current (INa).[2][3] This multi-channel approach is thought to contribute to its high antiarrhythmic efficacy and a low potential for proarrhythmic events.[2] The inhibition of the late sodium current by this compound may counteract excessive action potential duration (APD) prolongation, a factor in reducing the risk of arrhythmias.
Azimilide , on the other hand, is classified as a Class III antiarrhythmic agent.[4][5][6] Its primary mechanism involves blocking both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[5][7][8][9] This action prolongs the cardiac action potential duration and the effective refractory period, which helps to terminate and prevent re-entrant arrhythmias like atrial fibrillation.[5][6][8]
Electrophysiological Effects: A Comparative Overview
Experimental studies in various animal models have provided quantitative data on the electrophysiological effects of this compound and azimilide. These studies highlight the more pronounced atrial-selective effects of this compound.
| Parameter | Drug | Species/Model | Concentration/Dose | Change from Baseline | Reference |
| Atrial Effective Refractory Period (AERP) | This compound | Dog (in vivo) | - | Increased by 48 ± 7 ms (B15284909) (maximum) | [10] |
| Azimilide | Dog (in vivo) | - | Less AERP increase than this compound | [10] | |
| This compound | Rabbit (in vitro, dilated atria) | 3 µM | Increased by 90 ± 5.6 ms | [1][11] | |
| Azimilide | Rabbit (in vitro, dilated atria) | 3 µM | Increased by 53 ± 8.2 ms | [1][11] | |
| Ventricular Effective Refractory Period (VERP) | This compound | Dog (in vivo) | - | Increased by 8 ± 4 ms (not concentration-dependent) | [10] |
| Azimilide | Dog (in vivo) | - | Substantially larger VERP increase than this compound | [10] | |
| QT Interval | This compound | Dog (in vivo) | - | Increased by 2 ± 5.5 ms (not concentration-dependent) | [10] |
| Azimilide | Dog (in vivo) | - | Substantially larger QT interval increase than this compound | [10] | |
| Action Potential Duration at 90% Repolarization (APD90) | This compound | Dog (in vitro, atrial tissue) | 2 µM | Increased from 224 ± 7 to 318 ± 7 ms | [10] |
| This compound | Dog (in vitro, ventricular tissue) | 2 µM | Increased from 257 ± 5 to 283 ± 7 ms | [10] |
Efficacy in Atrial Fibrillation
Both drugs have demonstrated efficacy in terminating and preventing atrial fibrillation in preclinical models. This compound appeared to be more potent in these studies.
| Outcome | Drug | Species/Model | Concentration/Dose | Result | Reference |
| Termination of Sustained AF | This compound | Rabbit (in vitro, dilated atria) | 0.1-3 µM | 6 out of 6 hearts restored to sinus rhythm | [1][11][12] |
| Azimilide | Rabbit (in vitro, dilated atria) | 0.1-3 µM | 5 out of 6 hearts restored to sinus rhythm | [1][11][12] | |
| Prevention of AF Induction | This compound | Rabbit (in vitro, dilated atria) | 3 µM | AF inducibility reduced from 80% to 0% | [1][11][12] |
| Azimilide | Rabbit (in vitro, dilated atria) | 3 µM | AF inducibility reduced from 80% to 0% | [1][11][12] | |
| Termination of AF/Atrial Flutter | This compound | Dog (sterile pericarditis model) | Infusion | Terminated 23 out of 23 episodes | [13] |
| AF Termination | Azimilide | Dog | High-dose | Terminated AF in all dogs | [14] |
Clinical trials with azimilide have shown that doses of 100 mg and 125 mg once daily can prolong the time to symptomatic arrhythmia recurrence in patients with a history of atrial fibrillation or atrial flutter.[15][16] However, another study in patients with structural heart disease did not show a significant reduction in the risk of arrhythmia recurrence.[17] A clinical trial with intravenous this compound showed a 50% conversion rate in the best-dose group for patients with persistent atrial fibrillation.[18][19]
Safety and Tolerability
A critical aspect of antiarrhythmic drug development is the safety profile, particularly the risk of proarrhythmia.
This compound was designed to have a low proarrhythmic potential, and experimental studies have supported this, suggesting a lower risk of Torsades de Pointes (TdP).[1][20][2] In a clinical trial, this compound was generally well tolerated, although one patient experienced a ventricular tachyarrhythmia with features of TdP.[18] The mean QTc interval increased by 15% to 20% in the this compound treatment groups.[18]
Azimilide has been associated with a low overall incidence of TdP (0.5%) in studies for atrial fibrillation.[4] Common adverse effects reported in clinical trials were similar in frequency to placebo and included headache, asthenia, infection, diarrhea, and dizziness.[15] However, infrequent cases of TdP and severe neutropenia have been reported.[15]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols from the cited literature.
In Vitro Rabbit Heart Model for Atrial Fibrillation: This model was utilized to compare the electrophysiological and antiarrhythmic effects of this compound and azimilide.[1][12]
-
Preparation: Hearts from New Zealand White rabbits were isolated and Langendorff-perfused with a modified Tyrode's solution.
-
Atrial Dilation: Acute atrial dilation, a condition known to promote AF, was induced by increasing the pressure in the right atrium.
-
Electrophysiological Measurements: The atrial effective refractory period (AERP) was measured using programmed electrical stimulation. The inducibility of AF was tested by delivering premature stimuli.
-
Drug Perfusion: Increasing concentrations of this compound (0.1–3 µM) or azimilide (0.1–3 µM) were perfused through the hearts.[1][12]
-
Assessment of Efficacy: The effects of the drugs on AERP and AF inducibility were recorded. In separate experiments, sustained AF was induced, and the ability of the drugs to terminate the arrhythmia and restore sinus rhythm was assessed.[1]
Canine Sterile Pericarditis Model: This in vivo model was used to evaluate the efficacy of this compound in terminating and preventing AF and atrial flutter.[13]
-
Model Induction: Sterile pericarditis was induced in dogs to create a substrate for sustained atrial arrhythmias.
-
Electrophysiologic Study: Programmed electrical stimulation was used to induce AF or atrial flutter.
-
Drug Administration: this compound was administered via intravenous infusion.
-
Efficacy Assessment: The primary endpoints were the termination of induced AF/atrial flutter and the prevention of their reinduction following drug administration. Biatrial mapping was used to study the mechanism of arrhythmia termination.[13]
Conclusion
Both this compound and azimilide have demonstrated antiarrhythmic properties relevant to the treatment of atrial fibrillation. Preclinical data suggests that this compound has a more potent and atrial-selective profile compared to azimilide, which may translate to a better safety margin concerning ventricular proarrhythmias. This compound's mixed ion-channel blocking mechanism appears to offer advantages in both efficacy and safety in experimental models. While azimilide has undergone more extensive clinical evaluation, its efficacy has been variable, and it carries a known, albeit low, risk of TdP. The discontinuation of this compound's development for non-cardiovascular reasons means its full clinical potential in treating atrial fibrillation remains unexplored. This comparative guide provides a foundation for researchers and drug development professionals to understand the distinct characteristics of these two agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Azimilide Hydrochloride used for? [synapse.patsnap.com]
- 7. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent this compound: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Azimilide for atrial fibrillation: clinical trial results and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiarrhythmic effects of azimilide in atrial fibrillation: efficacy and dose-response. Azimilide Supraventricular Arrhythmia Program 3 (SVA-3) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiarrhythmic efficacy of azimilide in patients with atrial fibrillation. Maintenance of sinus rhythm after conversion to sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid conversion of persistent atrial fibrillation to sinus rhythm by intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 20. Making sure you're not a bot! [gupea.ub.gu.se]
A Comparative Analysis of the Electrophysiological Effects of AZD7009 and AVE0118
In the landscape of antiarrhythmic drug development, particularly for the management of atrial fibrillation (AF), AZD7009 and AVE0118 have emerged as compounds with significant effects on cardiac electrophysiology. While both agents have been investigated for their potential to terminate and prevent atrial arrhythmias, their mechanisms of action and electrophysiological profiles exhibit notable differences. This guide provides a detailed comparison of their effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to this compound and AVE0118
This compound is a novel antiarrhythmic agent characterized by its mixed ion channel blockade, influencing both potassium and sodium channels.[1] This multi-channel approach is believed to contribute to its high antiarrhythmic efficacy and a potentially low proarrhythmic profile.[2][3] Experimental studies have indicated that this compound's actions are predominantly on atrial electrophysiology.[2][4]
AVE0118 is another antiarrhythmic compound that has been shown to prolong atrial refractoriness.[5] Its mechanism is also attributed to the blockade of multiple ion channels, with a notable effect on atrial-specific potassium channels.[5][6] The atrial-selective nature of AVE0118 has been a key focus of its development, aiming to reduce the risk of ventricular proarrhythmias.[7][8]
Comparative Electrophysiological Effects on Ion Channels
The differential effects of this compound and AVE0118 on various cardiac ion channels underpin their distinct electrophysiological profiles. The following table summarizes the half-maximal inhibitory concentrations (IC50) of each compound on key cardiac currents.
| Ion Channel Current | This compound (IC50) | Experimental Model | AVE0118 (IC50) | Experimental Model |
| IKr (hERG) | 0.6 µM[2][9] | hERG expressed in mammalian cells[2][9] | ~10 µM[5] | HERG expressed in CHO cells[5] |
| IKur (Kv1.5) | 27 µM[2][9] | hKv1.5 expressed in mammalian cells[2][9] | 1.1 µM[5][10] | hKv1.5 expressed in CHO cells[5][10] |
| 5.4 ± 0.7 µM[5] | Pig Kv1.5 expressed in Xenopus oocytes[5] | |||
| 6.2 ± 0.4 µM[5] | hKv1.5 expressed in Xenopus oocytes[5] | |||
| Ito (Kv4.3/KChIP2.2) | 24 µM[2][9] | hKv4.3/KChIP2.2 expressed in mammalian cells[2][9] | 3.4 ± 0.5 µM[5] | hKv4.3/KChIP2.2 expressed in CHO cells[5] |
| INa (Nav1.5) | 8 µM (peak)[2][9] | hNav1.5 expressed in mammalian cells[2][9] | 36.5 ± 6.6% inhibition at 10 µM[7] | SCN5A-WT expressed in HEK293 cells[7] |
| Late INa | 11 ± 2 µM[11] | hNav1.5 expressed in CHO K1 cells[11] | Not Reported | |
| IKACh (Kir3.1/3.4) | 166 µM[2][9] | hKir3.1/Kir3.4 expressed in mammalian cells[2][9] | 4.5 ± 1.6 µM[5] | Isolated pig atrial myocytes[5] |
| IKs (KvLQT1/minK) | 193 µM[2][9] | hKvLQT1/minK expressed in mammalian cells[2][9] | 10 ± 3% inhibition at 10 µM[5] | Isolated guinea pig ventricular myocytes[5] |
| ICaL | 90 µM[2][9] | Rabbit ventricular myocytes[2][9] | 22 ± 13% inhibition at 10 µM[5] | Pig atrial myocytes[5] |
Effects on Atrial and Ventricular Electrophysiology
Both this compound and AVE0118 have been shown to prolong the atrial effective refractory period (AERP), a key factor in the treatment of AF. However, their relative potencies and effects on ventricular parameters differ.
| Parameter | This compound | Experimental Model | AVE0118 | Experimental Model |
| Atrial Effective Refractory Period (AERP) | Concentration-dependent increase.[12][13] At 3 µM, increased AERP from 50±4.5 ms (B15284909) to 136±6.6 ms in dilated rabbit atria.[12][13] | Isolated Langendorf-perfused rabbit heart[12][13] | Concentration-dependent increase.[12][13] At 10 µM, increased AERP from 46±2.8 ms to 85±6.0 ms in dilated rabbit atria.[12][13] | Isolated Langendorf-perfused rabbit heart[12][13] |
| Increased AERP by 48 ± 7 ms (maximum) in anesthetized dogs.[4] | Anesthetized dogs[4] | Prolonged left atrial ERP by 49.6±4.1 ms at 1 mg/kg in anesthetized pigs.[8] | Anesthetized pigs[8] | |
| Ventricular Effective Refractory Period (VERP) | Small, non-concentration-dependent increase (8 ± 4 ms) in anesthetized dogs.[4] | Anesthetized dogs[4] | No effect on left ventricular ERP in anesthetized pigs.[8] | Anesthetized pigs[8] |
| Action Potential Duration (APD) | Concentration-dependent increase in APD in vitro.[4] More pronounced in atrial than ventricular tissue.[4] | Dog atrial and ventricular tissue in vitro[4] | Abbreviated or no effect on APD70-90 in healthy atria.[7] | Canine isolated coronary-perfused right atrial tissue[7] |
| Vmax | Concentration-dependent reduction in Vmax in vitro.[4] | Dog atrial and ventricular tissue in vitro[4] | Reduced Vmax by an average of 15% at 10 µM in atria.[7] | Canine isolated coronary-perfused right atrial tissue[7] |
| QT Interval | Small, non-concentration-dependent increase (2 ± 5.5 ms) in anesthetized dogs.[4] | Anesthetized dogs[4] | No effect on corrected QT (QTc) interval in anesthetized pigs.[8] | Anesthetized pigs[8] |
Signaling Pathways and Mechanisms of Action
The electrophysiological effects of this compound and AVE0118 can be visualized through their interactions with various cardiac ion channels, which collectively shape the cardiac action potential.
Caption: Comparative signaling pathways of this compound and AVE0118 on cardiac ion channels.
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. A general overview of the key techniques is provided below.
Whole-Cell Patch-Clamp Electrophysiology: This technique was employed to measure the effects of this compound and AVE0118 on specific ion channels.[2][5]
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells were stably transfected to express specific human cardiac ion channels (e.g., hERG, hKv1.5, hNav1.5).
-
Myocyte Isolation: Atrial and ventricular myocytes were enzymatically isolated from animal hearts (e.g., rabbit, pig, guinea pig).
-
Recording: Whole-cell currents were recorded using patch-clamp amplifiers. Voltage protocols were designed to isolate specific currents. Drugs were applied via perfusion of the cell bath at varying concentrations to determine IC50 values.
Action Potential and Refractory Period Measurements:
-
In Vitro Tissue Preparations: Isolated cardiac tissues (e.g., atrial and ventricular muscle strips, Purkinje fibers) from animals such as dogs and rabbits were superfused in an organ bath with Tyrode's solution.[4][11] Action potentials were recorded using sharp microelectrodes. The effective refractory period (ERP) was determined by delivering premature stimuli.
-
In Vivo Animal Models: Anesthetized animals (e.g., dogs, pigs) were instrumented to record electrocardiograms (ECGs) and intracardiac electrograms.[4][8] Catheters with electrodes were positioned in the atria and ventricles to measure ERP and conduction times. Drugs were administered intravenously.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the atrial antiarrhythmic drug AVE0118 on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Making sure you're not a bot! [gupea.ub.gu.se]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent this compound: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to the Efficacy of AZD7009 and Other Class III Antiarrhythmics
This guide provides a detailed comparison of the electrophysiological properties and antiarrhythmic efficacy of AZD7009, an investigational mixed ion channel blocker, with established Class III antiarrhythmic drugs. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform preclinical and clinical research.
Executive Summary
This compound is a novel antiarrhythmic agent that exhibits a unique pharmacological profile characterized by a mixed ion channel blockade, with a predominant effect on atrial electrophysiology.[1] Experimental data suggests that this compound has a high antiarrhythmic efficacy and a potentially lower proarrhythmic risk compared to more selective Class III agents.[1][2] This guide will delve into the comparative efficacy, safety, and mechanisms of action of this compound versus other prominent Class III antiarrhythmics such as amiodarone (B1667116), sotalol (B1662669), and dofetilide (B1670870).
Comparative Electrophysiological Profile
The primary mechanism of action for Class III antiarrhythmic drugs is the blockade of potassium channels, which leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiac myocytes.[3][4][5] However, the specific ion channel selectivity and the extent of blockade of other channels can significantly influence a drug's overall efficacy and safety profile.
Ion Channel Blocking Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected Class III antiarrhythmics on key cardiac ion channels. This data provides a quantitative comparison of their potency at the molecular level.
| Ion Channel | This compound | Amiodarone | Dofetilide | Sotalol | Dronedarone (B1670951) |
| IKr (hERG) | 0.6 µM[6] | ~1-10 µM | 0.01-0.1 µM | 30-100 µM | ~0.1 µM |
| IKs | 193 µM[6] | Yes (Potent) | >10 µM | >100 µM | Yes |
| INa (Peak) | 8 µM[6] | 3.6 µM[7] | >10 µM | No | Yes |
| INa (Late) | ~10 µM (50% inhib.)[6] | Yes | No | No | Yes |
| ICaL | 90 µM[6] | Yes | >10 µM | No | Yes |
| IKur | 27 µM[6] | Yes | - | - | Yes |
| Ito | 24 µM[6] | Yes | - | - | Yes |
Note: IC50 values can vary depending on the experimental conditions and cell types used. The data presented here is a synthesis from multiple sources for comparative purposes.
Mechanism of Action of this compound
This compound's unique profile stems from its synergistic inhibition of multiple ion channels. Its potent blockade of IKr is a hallmark of Class III agents, contributing to APD prolongation. Additionally, its inhibition of IKs, IKur, and Ito further enhances this effect, particularly in atrial tissue.[6] The blockade of both peak and late sodium currents (INa) by this compound is a key differentiator. Inhibition of the late sodium current is thought to counteract excessive APD prolongation in ventricular cells, potentially explaining its lower proarrhythmic potential.[6]
Mechanism of action of this compound on cardiac ion channels.
Comparative Efficacy in Preclinical and Clinical Studies
The ultimate measure of an antiarrhythmic drug's utility lies in its ability to terminate arrhythmias and maintain normal sinus rhythm.
Atrial Fibrillation Conversion
In a randomized, double-blind clinical trial, intravenous this compound demonstrated a significant dose-dependent conversion rate of persistent atrial fibrillation (AF) to sinus rhythm.[4][6][8] In the most effective dosing group (3.25 mg/min for 30 minutes), 50% of patients with a mean AF duration of 47 days converted to sinus rhythm within 90 minutes, compared to 0% in the placebo group.[6][8] For patients with AF episodes of 30 days or less, the conversion rate with this regimen was 82%.[6][8]
A meta-analysis of randomized controlled trials on intravenous amiodarone for recent-onset AF showed pooled conversion rates of 72.1% to 82.4%, depending on the comparator (active control or placebo).[9] Intravenous dofetilide has also shown efficacy in converting AF, with one study reporting a 35% conversion rate compared to 4% for both amiodarone and placebo in the acute setting.[10] Sotalol is generally considered ineffective for the acute conversion of AF.[11]
| Drug | Atrial Fibrillation Conversion Rate | Study Population/Conditions |
| This compound | 50% (overall); 82% (AF ≤30 days)[6][8] | Persistent AF (mean 47 days) |
| Amiodarone (IV) | ~72-82%[9] | Recent-onset AF (<7 days) |
| Dofetilide (IV) | 35%[10] | AF or atrial flutter (2h - 6mo) |
| Sotalol | Ineffective[11] | - |
Maintenance of Sinus Rhythm
Long-term maintenance of sinus rhythm is a key goal in the management of recurrent AF. Comparative clinical trials have provided insights into the relative efficacy of established Class III agents.
In the SAFE-T trial, amiodarone was found to be superior to sotalol for maintaining sinus rhythm in patients with persistent AF.[2] The median time to recurrence of AF was 487 days in the amiodarone group compared to 74 days in the sotalol group.[2] Another study found amiodarone and propafenone (B51707) to be superior to sotalol in maintaining long-term normal sinus rhythm.[12] A retrospective study comparing various antiarrhythmic drugs found that amiodarone, class 1C agents, and sotalol were more effective than dronedarone for rhythm control, while dofetilide had similar efficacy to dronedarone.[13]
While long-term data for this compound on maintaining sinus rhythm is not available from late-stage clinical trials, its potent effects on atrial electrophysiology in preclinical models suggest a potential for efficacy in this indication.
| Drug | Efficacy in Maintaining Sinus Rhythm |
| This compound | Data not available from large-scale, long-term trials. |
| Amiodarone | Highly effective, superior to sotalol and propafenone in some studies.[2][12] |
| Sotalol | Less effective than amiodarone and propafenone.[2][12] |
| Dofetilide | Similar efficacy to dronedarone in one retrospective study.[13] |
| Dronedarone | Less effective than amiodarone, sotalol, and class 1C agents.[13] |
Proarrhythmic Potential: A Key Safety Consideration
A major limitation of many Class III antiarrhythmic drugs is the risk of proarrhythmia, most notably Torsades de Pointes (TdP), which is associated with excessive QT interval prolongation.
Comparative Risk of Torsades de Pointes
A head-to-head preclinical study comparing this compound and dofetilide in experimental models of TdP provided significant insights into their relative proarrhythmic potential.[1] In the methoxamine-sensitized rabbit model, TdP was induced in 0 out of 8 rabbits treated with this compound, whereas it was induced in 5 out of 8 rabbits treated with dofetilide.[1] Furthermore, this compound was able to suppress TdP induced by dofetilide.[1]
In the canine left ventricular wedge preparation, this compound prolonged the action potential duration and QT interval in a bell-shaped manner, suggesting a self-limiting effect at higher concentrations.[1] In contrast, dofetilide caused a more pronounced and concentration-dependent QT prolongation.[1] Dofetilide also increased the transmural dispersion of repolarization (TDR), a known factor contributing to TdP, whereas this compound prolonged the APD more homogeneously across the ventricular wall.[1]
| Feature | This compound | Dofetilide |
| TdP Induction (in vivo) | 0/8 rabbits[1] | 5/8 rabbits[1] |
| Effect on Dofetilide-induced TdP | Suppressed TdP[1] | - |
| QT Prolongation | Bell-shaped response[1] | Concentration-dependent increase[1] |
| Transmural Dispersion of Repolarization (TDR) | Homogeneous APD prolongation[1] | Increased TDR[1] |
Experimental Protocols
The following sections detail the methodologies for key preclinical experiments used to evaluate the efficacy and safety of antiarrhythmic drugs.
Isolated Langendorff-Perfused Rabbit Heart
This ex vivo model is widely used to assess the effects of pharmacological agents on cardiac electrophysiology, including action potential duration, refractoriness, and arrhythmia inducibility.
Preparation:
-
New Zealand White rabbits are heparinized and anesthetized.
-
The heart is rapidly excised and mounted on a Langendorff apparatus via aortic cannulation.
-
The heart is retrogradely perfused with oxygenated Tyrode's solution at a constant temperature (37°C) and pressure.
-
Monophasic action potentials (MAPs) are recorded from the epicardial surface using MAP electrodes.
-
A pseudo-ECG is recorded using two electrodes placed in the perfusion chamber.
Arrhythmia Induction and Drug Testing:
-
Atrial fibrillation can be induced by rapid atrial pacing or acetylcholine (B1216132) application.
-
The atrial effective refractory period (AERP) is measured using programmed electrical stimulation.
-
The drug of interest is added to the perfusate at increasing concentrations.
-
Changes in AERP, AF duration, and inducibility are recorded and analyzed.
Experimental workflow for the Langendorff-perfused rabbit heart model.
Canine Left Ventricular Wedge Preparation
This in vitro model is particularly valuable for assessing the proarrhythmic potential of drugs by allowing for the simultaneous recording of transmembrane action potentials from different layers of the ventricular wall and a transmural pseudo-ECG.
Preparation:
-
A transmural wedge of tissue is dissected from the canine left ventricle.
-
The wedge is arterially perfused through a cannulated coronary artery with oxygenated Tyrode's solution.
-
The preparation is placed in a tissue bath, and transmembrane action potentials are recorded from the epicardial, M-cell, and endocardial regions using microelectrodes.
-
A transmural pseudo-ECG is recorded.
Proarrhythmia Assessment:
-
The preparation is paced at a constant cycle length.
-
The drug of interest is added to the perfusate.
-
Changes in action potential duration (APD) at 90% repolarization (APD90) in each cell layer are measured to determine the transmural dispersion of repolarization (TDR).
-
The QT interval on the pseudo-ECG is measured.
-
The induction of early afterdepolarizations (EADs) and Torsades de Pointes (TdP) is monitored.
Experimental workflow for the canine ventricular wedge preparation.
Conclusion
This compound demonstrates a promising preclinical and early clinical profile as a potent antiarrhythmic agent with a potentially favorable safety margin. Its mixed ion channel blockade, particularly the inhibition of the late sodium current, appears to contribute to its high efficacy in converting atrial fibrillation while mitigating the proarrhythmic risk associated with more selective IKr blockers. Compared to established Class III antiarrhythmics, this compound shows comparable or superior efficacy in some preclinical and early clinical settings, with a notably lower propensity for inducing Torsades de Pointes than dofetilide in head-to-head preclinical comparisons.
Further large-scale clinical trials are necessary to fully elucidate the long-term efficacy and safety of this compound in the management of atrial fibrillation and to definitively establish its place in the therapeutic armamentarium alongside current standards of care like amiodarone and sotalol. The data presented in this guide underscores the potential of developing novel antiarrhythmic agents with multi-channel blocking properties to improve the benefit-risk profile for patients with cardiac arrhythmias.
References
- 1. Assessment of the proarrhythmic potential of the novel antiarrhythmic agent this compound and dofetilide in experimental models of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amiodarone versus sotalol for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Antiarrhythmic Effects of Chronic Amiodarone in Canine Pulmonary Vein Sleeve Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Antiarrhythmics - EMCrit Project [emcrit.org]
- 6. Rapid conversion of persistent atrial fibrillation to sinus rhythm by intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of efficacy of proarrhythmia biomarkers in isolated rabbit hearts with attenuated repolarization reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conversion of recent-onset atrial fibrillation with intravenous amiodarone: a meta-analysis of randomized controlled trials [crd.york.ac.uk]
- 10. Safety of Rapid Switching from Amiodarone to Dofetilide in Patients With AF With an ICD - American College of Cardiology [acc.org]
- 11. uspharmacist.com [uspharmacist.com]
- 12. Amiodarone, sotalol, or propafenone in atrial fibrillation: which is preferred to maintain normal sinus rhythm? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative effectiveness of antiarrhythmic drugs for rhythm control of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AZD7009 and Lidocaine for Late Sodium Current Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD7009 and lidocaine (B1675312), focusing on their efficacy and mechanisms in inhibiting the late sodium current (late INa). The following sections detail their comparative potency, selectivity, and effects on cardiac action potential, supported by experimental data and methodologies.
Mechanism of Action: Targeting the Late Sodium Current
The late sodium current is a sustained component of the fast sodium current that can be pathologically enhanced in conditions such as ischemia and heart failure. This persistent inward current contributes to prolonged action potential duration (APD), early afterdepolarizations (EADs), and increased intracellular sodium, which can lead to calcium overload and cardiac arrhythmias. Both this compound and lidocaine target this late INa to exert their antiarrhythmic effects, albeit with different pharmacological profiles. Inhibition of the late INa helps to shorten the APD and suppress EADs, thereby reducing the risk of arrhythmias.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and lidocaine for the late sodium current, providing a direct comparison of their potency.
| Compound | Target | IC50 (µM) | Experimental Model | Reference |
| This compound | Late INa (hNav1.5) | 11 ± 2 | CHO K1 cells expressing hNav1.5 | Persson et al., 2007[1] |
| Late INa | ~10 (for ~50% inhibition) | Rabbit atrial and ventricular myocytes | Persson et al., 2007[1]; GUPEA, 2007[2] | |
| Peak INa (Nav1.5) | 8 | Mammalian cells expressing hNav1.5 | GUPEA, 2007[2] | |
| Lidocaine | Late INa | ~25 | Not specified in review | Antzelevitch et al., 2014 (cited in[3]) |
| Peak INa | ~300 | Not specified in review | Antzelevitch et al., 2014 (cited in[3]) |
Comparative Efficacy and Selectivity
This compound demonstrates a higher potency for inhibiting the late sodium current with an IC50 of 11 µM in a recombinant cell line, and approximately 50% inhibition at 10 µM in native cardiac myocytes.[1][2] In contrast, lidocaine's IC50 for the late INa is reported to be around 25 µM.[3]
In terms of selectivity for the late versus the peak sodium current, lidocaine shows a clear preference for the late component, with an IC50 for the peak current that is more than 10-fold higher than for the late current (~300 µM vs. ~25 µM).[3] this compound also inhibits the peak sodium current with an IC50 of 8 µM, suggesting less selectivity between the late and peak currents compared to lidocaine.[2]
A key functional difference lies in their broader ion channel activity. This compound is a mixed ion channel blocker, also inhibiting other repolarizing potassium currents such as IKr, Ito, and IKur.[2] This multi-channel effect contributes to its antiarrhythmic profile but also differentiates it from the more selective sodium channel blockade of lidocaine.
In functional assays, both this compound and lidocaine have been shown to effectively suppress EADs induced by the IKr blocker E-4031 in rabbit Purkinje fibers, a key indicator of their ability to counteract proarrhythmic triggers by inhibiting the late INa.[1]
Experimental Protocols
Measurement of Late INa in Recombinant Cells (General Protocol)
A common method for measuring the late sodium current involves the use of whole-cell patch-clamp techniques on cell lines stably expressing the human Nav1.5 channel, such as HEK293 or CHO cells.[4]
-
Voltage-Clamp Protocol: To measure the late INa, a depolarizing pulse is applied from a holding potential that ensures the channels are in a resting state (e.g., -100 mV). The pulse, for instance, to -10 mV for a duration of 300 ms (B15284909), elicits both a peak and a late sodium current. The late component is typically measured as the average current during the final 100 ms of this depolarizing pulse.[4]
-
Solutions: The external solution is designed to isolate the sodium current and typically contains (in mM): 130 NaCl, 5 CsCl, 2 CaCl2, 1.2 MgCl2, 10 HEPES, and 5 D-glucose, with the pH adjusted to 7.4. The internal (pipette) solution contains components to maintain the intracellular environment and may include (in mM): 120 Cs-Aspartate, 10 CsCl, 10 HEPES, 10 EGTA, and 5 MgATP, with the pH adjusted to 7.2.[5]
-
Data Analysis: The effect of the compound is determined by applying various concentrations and measuring the reduction in the late INa amplitude. The IC50 value is then calculated from the concentration-response curve. To isolate the Nav1.5-mediated current, the remaining current after the application of a high concentration of a specific blocker like tetrodotoxin (B1210768) (TTX) can be subtracted.[4]
Action Potential Recordings in Myocardial Tissue (Persson et al., 2007)
-
Tissue Preparation: Experiments were conducted on isolated atrial and ventricular tissue and Purkinje fibers from rabbits.[1]
-
Recording: Transmembrane action potentials were recorded using microelectrodes. To induce EADs and prolong the action potential, the selective IKr inhibitor E-4031 (5 µM) was used.[1]
-
Drug Application: Following stabilization with E-4031, either this compound or lidocaine was added to the superfusion solution to assess their effects on the prolonged action potential and EADs.[1]
Conclusion
Both this compound and lidocaine are effective inhibitors of the late sodium current, a key target in the management of cardiac arrhythmias. This compound exhibits higher potency for the late INa, but also has a multi-channel blocking profile. Lidocaine, a classic antiarrhythmic, demonstrates significant selectivity for the late over the peak sodium current. The choice between these agents in a research or drug development context would depend on the desired selectivity profile and the specific pathological condition being investigated. The experimental protocols described provide a framework for the continued investigation and comparison of novel late sodium current inhibitors.
References
- 1. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 4. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Validating the Atrial-Selective Action of AZD7009: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the atrial-selective antiarrhythmic agent AZD7009 with other notable alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to facilitate a comprehensive understanding of their comparative performance.
Atrial-Selective Action of this compound and Alternatives
This compound is an antiarrhythmic agent recognized for its predominant effects on atrial electrophysiology, demonstrating high efficacy in terminating and preventing atrial fibrillation (AF) with a low potential for proarrhythmic events in both animal models and human studies.[1][2] Its mechanism of action involves a mixed-ion channel blockade, contributing to its atrial-selective properties.[1][3] This guide compares this compound with other agents that exhibit atrial-selective properties, including ranolazine, amiodarone (B1667116), vernakalant, azimilide, and AVE0118.
Comparative Analysis of Ion Channel Inhibition
The atrial selectivity of these antiarrhythmic drugs is largely attributed to their differential effects on various cardiac ion channels. The table below summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives on key cardiac ion channels. Lower IC50 values indicate greater potency.
| Ion Channel | This compound | Ranolazine | Amiodarone | Vernakalant | Azimilide | AVE0118 |
| IKur (Kv1.5) | 27 µM[1] | - | - | Potent Blocker | - | Potent Blocker[4][5] |
| IKr (hERG) | 0.6 µM[1] | 11.5 µM[6] | 2.8 µM[7] | Potent Blocker | Potent Blocker[8] | - |
| INa (Nav1.5) | 8 µM[1] | 6 µM (late)[2] | 3.6 µM[9] | Potent Blocker | - | Reduces Peak Current[10] |
| Ito (Kv4.3) | 24 µM[1] | No significant effect[6] | - | - | - | Potent Blocker[4][5] |
| IKs | 193 µM[1] | Weak inhibitor[6] | Minimal effect (short-term)[7] | - | Potent Blocker[8] | - |
| ICaL | 90 µM[1] | 296 µM (peak)[6] | - | - | - | - |
Signaling Pathway of Atrial-Selective Antiarrhythmic Drugs
The primary mechanism of action for these drugs involves the blockade of specific ion channels in cardiomyocytes, which alters the cardiac action potential. The following diagram illustrates the targeted ion channels in an atrial cardiomyocyte.
Caption: Targeted ion channels by atrial-selective antiarrhythmic drugs.
Experimental Protocols
The validation of atrial-selective action relies on precise electrophysiological studies. The following are detailed methodologies for key experiments cited in the validation of these drugs.
Whole-Cell Patch-Clamp Technique
This technique is the gold standard for studying ion channel currents in isolated cardiomyocytes.[11]
Objective: To measure the effect of a drug on specific ion currents (e.g., IKur, IKr, INa, Ito).
Methodology:
-
Cell Isolation: Atrial myocytes are enzymatically isolated from cardiac tissue samples (e.g., from rabbit or human atrial appendages).
-
Pipette Preparation: Glass micropipettes with a tip diameter of ~1-2 µm are filled with an internal solution mimicking the intracellular ionic composition.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette tip, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and specific voltage protocols are applied to elicit and isolate the ion current of interest.
-
Data Acquisition: The resulting currents are recorded and analyzed to determine the drug's effect on current amplitude, kinetics, and voltage dependence.
Caption: Workflow for the whole-cell patch-clamp technique.
Action Potential Duration Measurement
This experiment assesses the overall effect of a drug on the electrophysiological properties of atrial tissue.
Objective: To measure changes in atrial action potential duration (APD) and effective refractory period (ERP) in response to drug application.
Methodology:
-
Tissue Preparation: Isolated atrial muscle strips or trabeculae are mounted in a tissue bath and superfused with a physiological salt solution.
-
Microelectrode Impalement: A sharp glass microelectrode is used to impale a single atrial myocyte to record transmembrane action potentials.
-
Pacing: The tissue is stimulated at a constant cycle length to elicit regular action potentials.
-
Drug Application: The drug is added to the superfusate at various concentrations.
-
Data Recording: Action potentials are recorded before and after drug application.
-
Analysis: Changes in APD at different repolarization levels (e.g., APD50, APD90) and the ERP are measured and compared.
Comparative Electrophysiological Effects
The following table summarizes the key electrophysiological effects of this compound and its alternatives on atrial and ventricular tissue, highlighting their atrial-selective action.
| Parameter | This compound | Ranolazine | Amiodarone | Vernakalant | Azimilide | AVE0118 |
| Atrial ERP | Markedly Increased[2][12] | Increased | Increased | Increased | Increased[8] | Increased[4] |
| Ventricular ERP | Modestly Increased[2][12] | Minimally Affected | Increased | Minimally Affected | Increased | No significant effect[4] |
| Atrial Conduction | Decreased[2] | Decreased | Decreased | Decreased | No significant effect[8] | - |
| Ventricular Conduction | Unchanged[2] | Unchanged | Decreased | Unchanged | No significant effect[8] | - |
| QT Interval | Modestly Prolonged[2] | Prolonged | Prolonged | Minimally Affected | Prolonged | No significant effect[4] |
Conclusion
This compound demonstrates a distinct profile of mixed ion channel blockade, leading to a pronounced atrial-selective electrophysiological effect. Its potent inhibition of IKr, combined with effects on IKur, INa, and Ito, contributes to its efficacy in managing atrial fibrillation while minimizing effects on ventricular tissue.[1] Comparative analysis with alternatives such as ranolazine, amiodarone, vernakalant, azimilide, and AVE0118 reveals different patterns of ion channel inhibition and varying degrees of atrial selectivity. This guide provides a framework for researchers to compare and contrast these agents based on their mechanisms of action and electrophysiological profiles, supported by established experimental methodologies.
References
- 1. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short- and long-term effects of amiodarone on the two components of cardiac delayed rectifier K(+) current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Amiodarone: biochemical evidence for binding to a receptor for class I drugs associated with the rat cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: a new antiarrhythmic drug with predominant effects on the atria effectively terminates and prevents reinduction of atrial fibrillation and flutter in the sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AZD7009 and Amiodarone for Cardiac Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electrophysiological properties and mechanisms of action of two antiarrhythmic agents: AZD7009, a compound noted for its atrial-selective effects, and amiodarone (B1667116), a widely used broad-spectrum antiarrhythmic drug. This objective comparison is supported by preclinical experimental data to inform research and development in the field of cardiac arrhythmias.
Electrophysiological Profile: A Head-to-Head Look
The following tables summarize the quantitative effects of this compound and amiodarone on key cardiac electrophysiological parameters. It is important to note that a direct head-to-head clinical trial providing comparative data is not available. The data presented here is compiled from various preclinical studies, and while efforts have been made to select comparable models, variations in experimental conditions should be considered.
Table 1: Comparative Effects on Atrial and Ventricular Refractory Periods
| Parameter | This compound | Amiodarone | Animal Model |
| Atrial Effective Refractory Period (AERP) | Concentration-dependent increase; 48 ± 7 ms (B15284909) increase at maximum concentration[1] | Prolongs AERP[2] | Dog[1] |
| From 50 ± 4.5 ms to 136 ± 6.6 ms (at 3 µM)[3][4] | - | Rabbit (dilated atria)[3][4] | |
| Ventricular Effective Refractory Period (VERP) | Small, non-concentration-dependent increase (8 ± 4 ms)[1] | Prolongs VERP[2] | Dog[1] |
| QT Interval | Small, non-concentration-dependent increase (2 ± 5.5 ms)[1] | Prolongs QT interval[2] | Dog[1] |
Table 2: Comparative Effects on Action Potential Duration (APD)
| Parameter | This compound | Amiodarone | Animal Model |
| Atrial APD90 | Increased from 224 ± 7 ms to 318 ± 7 ms (at 2 µM)[1] | Prolongs APD[5] | Dog[1] |
| Ventricular APD90 | Increased from 257 ± 5 ms to 283 ± 7 ms (at 2 µM)[1] | Prolongs APD[5] | Dog[1] |
| M-cell APD | - | Shortens APD, leading to a decrease in transmural dispersion of repolarization[5] | Dog[5] |
Table 3: Comparative Effects on Cardiac Ion Channels
| Ion Channel | This compound (IC50) | Amiodarone (Vaughan Williams Class & Primary Action) |
| I_Kr_ (hERG) | 0.6 µM | Class III: Blocks potassium channels[2] |
| I_Na_ | 8 µM | Class I: Blocks sodium channels[2] |
| I_to_ | 24 µM | - |
| I_Kur_ | 27 µM | - |
| I_CaL_ | 90 µM | Class IV: Blocks calcium channels[2] |
| I_Ks_ | 193 µM | - |
| Beta-adrenergic Receptors | - | Class II: Non-competitive antisympathetic action[2] |
Mechanism of Action: A Tale of Two Pathways
This compound and amiodarone exert their antiarrhythmic effects through distinct molecular mechanisms. This compound is a mixed ion channel blocker with a more targeted profile, while amiodarone exhibits broad-spectrum activity across multiple ion channels and receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparative analysis.
Measurement of Atrial and Ventricular Effective Refractory Period (ERP) in Isolated Rabbit Heart
This protocol describes the Langendorff-perfused isolated heart model used to assess the effects of pharmacological agents on cardiac refractory periods.
Methodology:
-
Heart Preparation: New Zealand White rabbits are anesthetized, and their hearts are rapidly excised and placed in ice-cold Tyrode's solution.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Tyrode's solution at a constant temperature (37°C) and pressure.
-
Electrode Placement: Bipolar pacing and recording electrodes are placed on the epicardial surface of the right atrium and right ventricle.
-
ERP Measurement: The effective refractory period is determined using a standard S1-S2 programmed electrical stimulation protocol. A train of eight S1 stimuli at a fixed cycle length is delivered, followed by a premature S2 stimulus. The S1-S2 coupling interval is progressively decreased until the S2 stimulus fails to elicit a propagated response. The longest S1-S2 interval that fails to capture is defined as the ERP.[6]
-
Drug Perfusion: After baseline measurements, the heart is perfused with a solution containing the test compound (this compound or amiodarone) at various concentrations.
-
Data Acquisition: ERP measurements are repeated at each drug concentration to determine the dose-dependent effects.
Whole-Cell Patch Clamp Recording of Cardiac Ion Channels
This protocol outlines the methodology for recording ionic currents from isolated cardiomyocytes to determine the effect of a compound on specific ion channels.
References
- 1. Characterization of the in vivo and in vitro electrophysiological effects of the novel antiarrhythmic agent this compound in atrial and ventricular tissue of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative mechanisms of action of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent this compound: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement variability of right atrial and ventricular monophasic action potential and refractory period measurements in the standing non-sedated horse - PMC [pmc.ncbi.nlm.nih.gov]
AZD7009 vs. Dofetilide: A Comparative Analysis of Proarrhythmic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proarrhythmic potential of the novel antiarrhythmic agent AZD7009 and the established class III antiarrhythmic drug, dofetilide (B1670870). The information presented is collated from preclinical experimental data to assist researchers and drug development professionals in understanding the differential cardiac safety profiles of these two agents.
Executive Summary
Preclinical studies indicate that this compound exhibits a lower proarrhythmic risk compared to dofetilide. While both drugs demonstrate efficacy in prolonging the cardiac action potential, this compound's effects are characterized by a self-limited delay in ventricular repolarization and a more homogenous impact across myocardial cell layers. In contrast, dofetilide produces a more pronounced and less controlled prolongation of the QT interval, coupled with an increased transmural dispersion of repolarization, factors strongly associated with a higher risk of Torsades de Pointes (TdP).
Comparative Electrophysiological and Proarrhythmic Effects
The following tables summarize the key quantitative findings from comparative preclinical studies.
Table 1: Effects on Ventricular Repolarization in Canine and Rabbit Left Ventricular Wedge Preparations
| Parameter | This compound | Dofetilide | Reference |
| Concentration Response | Bell-shaped | Monotonic | [1][2] |
| QT Interval Lengthening (Canine Wedge) | 15.9 +/- 1.3% at 3 µM | 27.7 +/- 1.6% | [1][2] |
| QT Interval Lengthening (Rabbit Wedge) | 46.1 +/- 2.9% at 1 µM | 100.8 +/- 10.0% | [1][2] |
| Action Potential Duration (APD) Prolongation | Homogenous across all cell layers | Predominantly in midmyocardial and endocardial layers | [1][2] |
| Transmural Dispersion of Repolarization (TDR) | Minimal increase | Significant increase | [1][2] |
Table 2: Incidence of Proarrhythmic Events in Experimental Models
| Proarrhythmic Event | This compound | Dofetilide | Reference |
| Early Afterdepolarizations (EADs) (Rabbit Wedge) | 1/4 preparations at 1 µM (Phase 2) | 6/6 preparations starting at 0.03 µM | [1][2] |
| R-on-T Extrasystoles (Rabbit Wedge) | 0/4 preparations | 5/6 preparations | [1][2] |
| Torsades de Pointes (TdP) (Rabbit Wedge) | 0/4 preparations | 4/6 preparations | [1][2] |
| TdP in Methoxamine-Sensitized Rabbits (in vivo) | 0/8 rabbits | 5/8 rabbits | [1][2] |
Mechanism of Action and its Implication for Proarrhythmia
Dofetilide is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[3][4][5] This selective IKr blockade leads to a significant prolongation of the cardiac action potential and the QT interval.[3][4][5] However, this mechanism is also directly linked to an increased risk of TdP.[3][4][5]
This compound , in contrast, exhibits a more complex mechanism of action, functioning as a multiple ion channel blocker.[1][6] It inhibits not only IKr (hERG) but also the late sodium current (INaL) and other repolarizing potassium currents.[1][6][7] The inhibition of the late sodium current is thought to counteract excessive action potential duration prolongation, thereby mitigating the risk of EADs and TdP.[6] This multi-channel effect likely contributes to the observed lower proarrhythmic potential of this compound compared to the more selective IKr blockade of dofetilide.[6]
Experimental Protocols
Arterially Perfused Canine and Rabbit Left Ventricular Wedge Preparation
This ex vivo model allows for the assessment of transmural electrophysiological effects of compounds.
-
Preparation: A transmural wedge of the left ventricular free wall is dissected and cannulated via a native coronary artery.[8][9]
-
Perfusion: The preparation is perfused with oxygenated Tyrode's solution at a constant pressure.[10]
-
Recording: Transmembrane action potentials are recorded from the epicardial, M-region, and endocardial surfaces using floating microelectrodes. A transmural ECG is also recorded.[8][9]
-
Drug Administration: this compound and dofetilide are added to the perfusate at increasing concentrations.
-
Endpoints: Changes in action potential duration (APD) at 90% repolarization (APD90), QT interval, and transmural dispersion of repolarization (TDR) are measured. The incidence of EADs, R-on-T extrasystoles, and TdP is documented.[1][2]
Methoxamine-Sensitized Rabbit Model of Torsades de Pointes (in vivo)
This in vivo model is used to assess the proarrhythmic potential of drugs in a whole-animal system.
-
Sensitization: Methoxamine, an α-adrenergic agonist, is infused to create a sensitized state for the development of TdP.[11][12]
-
Drug Administration: this compound or dofetilide is administered via intravenous infusion.[1][2]
-
Monitoring: A continuous ECG is recorded to monitor heart rate, QT interval, and the occurrence of arrhythmias.[11][12]
-
Endpoint: The primary endpoint is the incidence of TdP.[1][2]
Conclusion
The available preclinical data consistently demonstrate a more favorable cardiac safety profile for this compound compared to dofetilide. The multi-channel blocking mechanism of this compound, particularly its inhibition of the late sodium current, appears to confer a protective effect against the excessive QT prolongation and increased transmural dispersion of repolarization that are characteristic of dofetilide and are known to be proarrhythmic. These findings suggest that this compound may represent a safer alternative for the management of cardiac arrhythmias, although further clinical investigation is warranted to confirm these preclinical observations in humans. It is important to note that development of this compound was discontinued (B1498344) for non-cardiovascular reasons.[13]
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Dofetilide? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [gupea.ub.gu.se]
- 7. Functional effects of the late sodium current inhibition by this compound and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characteristics and distribution of M cells in arterially perfused canine left ventricular wedge preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 11. Frontiers | TdP Incidence in Methoxamine-Sensitized Rabbit Model Is Reduced With Age but Not Influenced by Hypercholesterolemia [frontiersin.org]
- 12. TdP Incidence in Methoxamine-Sensitized Rabbit Model Is Reduced With Age but Not Influenced by Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Benchmarking AZD7009 Against Novel Antiarrhythmic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological properties and clinical efficacy of AZD7009, a novel antiarrhythmic agent, with other recently developed or clinically relevant drugs for the management of atrial fibrillation (AF). The data presented is compiled from a range of preclinical and clinical studies to aid in the evaluation of these compounds for research and drug development purposes.
Mechanism of Action and Ion Channel Selectivity
This compound is a mixed ion channel blocker with a distinctive profile that contributes to its antiarrhythmic effects, particularly in atrial tissue.[1] Its primary mechanism involves the inhibition of multiple potassium and sodium channels that are critical in regulating the cardiac action potential. This multi-channel blockade is believed to be the foundation of its high antiarrhythmic efficacy and a potentially favorable safety profile.[1]
A comparative summary of the half-maximal inhibitory concentrations (IC50) of this compound and other novel antiarrhythmic agents for key cardiac ion channels is presented in Table 1. This data highlights the varied selectivity profiles of these compounds.
Table 1: Comparative IC50 Values (in μM) for Cardiac Ion Channels
| Drug | IKr (hERG) | IKs | INa (peak) | INa (late) | IKur (Kv1.5) | Ito (Kv4.3) | IKACh | ICa,L |
| This compound | 0.6[1] | 193[1] | 8[1] | ~10 (50% inhibition)[1] | 27[1] | 24[1] | 166[1] | 90[1] |
| Azimilide | 0.4 (rapid)[2] | 3 (slow)[2] | - | - | - | - | - | - |
| AVE0118 | ~10[3] | >10 (10% inhibition)[3] | - | - | 1.1 - 6.2[3][4] | 3.4[3][4] | 4.5[3][4] | >10 (22% inhibition)[3] |
| Dronedarone (B1670951) | - | - | 0.7 (state-dependent)[5][6] | - | - | - | - | 0.4[5][6] |
| Vernakalant (B1244702) | ~10 (low potency) | - | Atrial-selective, frequency-dependent | Inhibits | Atrial-selective | Atrial-selective | Potent block | - |
| Ranolazine | 11.5[7] | >30 (17% inhibition)[7] | 294[8] | 5.9[7] | - | No inhibition[9] | - | 296[7] |
| Dofetilide (B1670870) | High affinity | - | - | - | - | - | - | - |
The following diagram illustrates the primary ion channel targets of this compound.
Caption: Primary ion channel targets of this compound.
Preclinical Electrophysiological Effects
Preclinical studies in various animal models have demonstrated the electrophysiological effects of this compound and other novel antiarrhythmic agents. A key feature of this compound is its predominant effect on atrial tissue compared to ventricular tissue, which is a desirable characteristic for reducing the risk of proarrhythmia.
Table 2: Comparative Electrophysiological Effects in Preclinical Models
| Drug | Animal Model | Atrial Action Potential Duration (APD) | Atrial Effective Refractory Period (AERP) | Ventricular Action Potential Duration (APD) | Ventricular Effective Refractory Period (VERP) | Key Findings |
| This compound | Dog | Increased | Markedly Increased | Minimally Increased | Minimally Increased | Predominant atrial effect. |
| Azimilide | Dog | Increased | Increased | Markedly Increased | Markedly Increased | Significant ventricular effects. |
| AVE0118 | Rabbit (dilated atria) | - | Increased | - | No significant effect | Atrial-selective effects. |
| Dronedarone | Rabbit | Prolonged | Prolonged | Prolonged | Prolonged | Similar but more potent than amiodarone.[10] |
| Ranolazine | Canine | Prolonged | Prolonged | Shortened (M-cells), Prolonged (epicardium) | - | Preferential prolongation of epicardial APD.[9] |
| Dofetilide | - | Prolonged | Prolonged | Prolonged | Prolonged | Potent IKr blocker. |
The following diagram illustrates a typical experimental workflow for assessing the antiarrhythmic efficacy of a compound in an isolated heart model.
Caption: Workflow for isolated heart arrhythmia studies.
Clinical Efficacy in Atrial Fibrillation
Clinical trials have evaluated the efficacy of this compound and other novel agents in converting AF to sinus rhythm and maintaining sinus rhythm. The results vary depending on the patient population and the specific trial design.
Table 3: Comparative Clinical Efficacy in Atrial Fibrillation
| Drug | Trial/Study | Patient Population | Conversion Rate (Drug vs. Placebo/Comparator) | Key Outcomes |
| This compound | Randomized, double-blind | Persistent AF | 50% (30-min infusion) vs. 0% (placebo)[11][12][13] | 82% conversion in patients with AF ≤30 days.[11][12] |
| Azimilide | SVA-3 | Symptomatic AF/AFl | Prolonged time to recurrence vs. placebo.[14] | - |
| Dronedarone | ATHENA | Paroxysmal or persistent AF | - | Reduced risk of cardiovascular hospitalization or death by 24% vs. placebo.[15][16] |
| Vernakalant | Phase 3 | Short-duration AF (3h-7d) | 51.7% vs. 4.0% (placebo)[17][18] | Rapid conversion (median time 11 minutes).[17][18] |
| Ranolazine | MERLIN-TIMI 36 | Non-ST elevation ACS | Reduced incidence of clinical AF events over 1 year.[19] | Trend towards fewer AF episodes.[19] |
| Dofetilide | DIAMOND | AF/AFl with reduced LVEF | 59% converted vs. 34% (placebo) over the course of the study.[20][21][22] | 79% maintained sinus rhythm for 1 year vs. 42% (placebo).[20][21] |
The following diagram illustrates the logical relationship of atrial-selective antiarrhythmic action.
Caption: Atrial-selective antiarrhythmic mechanism.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the studies of these antiarrhythmic agents.
1. Langendorff-Perfused Isolated Rabbit Heart Model
This in vitro model is used to assess the direct electrophysiological effects of a drug on the heart, independent of systemic influences.
-
Heart Isolation: Rabbits are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Electrophysiological Recordings: Monophasic action potentials or extracellular field potentials are recorded from the atrial and ventricular epicardium using specialized electrodes. Parameters such as action potential duration (APD) and effective refractory period (ERP) are measured at various pacing cycle lengths.
-
Arrhythmia Induction: Atrial fibrillation is typically induced by rapid burst pacing.
-
Drug Administration: The drug of interest is added to the perfusate at varying concentrations, and its effects on electrophysiological parameters and arrhythmia inducibility or termination are recorded.
2. Canine Sterile Pericarditis Model
This in vivo model is used to create a substrate for sustained atrial fibrillation, mimicking a chronic inflammatory condition.
-
Induction of Pericarditis: Under anesthesia, a sterile talc (B1216) solution is injected into the pericardial space of dogs. This induces a sterile inflammatory response.
-
Electrophysiological Study: After a recovery period (typically several days), an electrophysiological study is performed. Catheters are inserted into the heart to record intracardiac electrograms and to pace the atria.
-
Arrhythmia Induction and Maintenance: Sustained atrial fibrillation is induced by programmed electrical stimulation.
-
Drug Infusion: The antiarrhythmic agent is infused intravenously, and its ability to terminate the arrhythmia and prevent its re-induction is assessed. Atrial and ventricular refractory periods and conduction times are also measured.
3. Methoxamine-Sensitized Rabbit Model of Torsades de Pointes
This in vivo model is designed to assess the proarrhythmic potential of a drug, specifically its propensity to induce Torsades de Pointes (TdP).
-
Anesthesia and Instrumentation: Rabbits are anesthetized, and ECG and blood pressure are monitored.
-
Sensitization: The α1-adrenoceptor agonist methoxamine (B1676408) is infused to induce bradycardia and create conditions favorable for the development of early afterdepolarizations (EADs), the triggers for TdP.
-
Drug Administration: The test drug is infused intravenously at escalating doses.
-
Endpoint Assessment: The primary endpoint is the induction of TdP, a characteristic polymorphic ventricular tachycardia. The incidence and duration of TdP are recorded. This model allows for the comparison of the proarrhythmic risk of different compounds.
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. rndsystems.com [rndsystems.com]
- 3. Effects of the atrial antiarrhythmic drug AVE0118 on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrophysiological effects of ranolazine, a novel antianginal agent with antiarrhythmic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid conversion of persistent atrial fibrillation to sinus rhythm by intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 14. academic.oup.com [academic.oup.com]
- 15. news.sanofi.us [news.sanofi.us]
- 16. news.sanofi.us [news.sanofi.us]
- 17. Vernakalant hydrochloride for rapid conversion of atrial fibrillation: a phase 3, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Efficacy of dofetilide in the treatment of atrial fibrillation-flutter in patients with reduced left ventricular function: a Danish investigations of arrhythmia and mortality on dofetilide (diamond) substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Efficacy of Dofetilide in the Treatment of Atrial Fibrillation-Flutter in Patients With Reduced Left Ventricular Function. A Danish Investigation of Arrhythmia and Mortality On Dofetilide (DIAMOND) Substudy - American College of Cardiology [acc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of AZD7009
This document provides comprehensive, step-by-step guidance for the proper disposal of AZD7009, a chemical compound utilized in laboratory research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS is the primary source of detailed safety, handling, and disposal information.
Personal Protective Equipment (PPE): When handling this compound, including for disposal, the following PPE is mandatory:
-
Eye Protection: Safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
In Case of a Spill: Should a spill occur, it is crucial to act promptly and safely:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Contain the spill using an absorbent, liquid-binding material such as diatomite or universal binders.[1]
-
Collect the contaminated material into a designated, sealable container for hazardous waste.[1]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[1]
-
Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.[1]
Quantitative Data Summary
The following table summarizes the key hazard information for this compound, as identified in its Safety Data Sheet.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral (Category 3) |
| Danger | H301: Toxic if swallowed.[1] |
| Hazardous to the aquatic environment, long-term hazard (Category 4) | None | None | H413: May cause long lasting harmful effects to aquatic life.[1] |
Step-by-Step Disposal Protocol for this compound
The fundamental principle for the disposal of this compound is to treat it as hazardous waste and to prevent its release into the environment.
Step 1: Waste Segregation and Collection
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink. This is to prevent aquatic toxicity.[1][2]
-
Designated Waste Container: All waste containing this compound, including unused product, experimental solutions, and contaminated disposable labware (e.g., pipette tips, gloves), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
Labeling: The container must be labeled as "Hazardous Waste" and should identify the contents, including "this compound".[3][4]
Step 2: Storage of Waste
-
Secure Storage: The hazardous waste container should be stored in a designated, secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.[1]
-
Locked Up: As per the precautionary statements, it is advisable to store the waste in a locked-up location.[1]
Step 3: Final Disposal
-
Professional Disposal Service: The collected hazardous waste must be disposed of through a licensed and certified professional waste disposal service.[5][6][7]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with all applicable local, state, and federal environmental regulations.[1][5][8]
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols for the specific chemical neutralization or degradation of this compound. Therefore, the recommended and mandatory procedure is based on the precautionary principle of containment and disposal via a licensed hazardous waste facility.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. louisville.edu [louisville.edu]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. benchchem.com [benchchem.com]
- 8. static.abclonal.com [static.abclonal.com]
Essential Safety and Handling Protocols for AZD7009
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of AZD7009, an antiarrhythmic agent. The following procedures are designed to ensure the safety of all personnel and to provide a clear operational plan for the use and disposal of this compound. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE for various activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields or goggles | Two pairs of chemotherapy gloves | Long-sleeved, impermeable gown | Elastomeric half-mask with a multi-gas cartridge and P100 filter if packaging is compromised[1] |
| Compounding and Preparation | Goggles or face shield | Two pairs of chemotherapy gloves | Long-sleeved, impermeable gown with closed back and knit cuffs[1][2] | N95 or higher respirator |
| Administration | Goggles or face shield | Two pairs of chemotherapy gloves | Long-sleeved, impermeable gown | Not typically required if performed in a containment primary engineering control (C-PEC) |
| Spill Cleanup | Goggles and face shield | Two pairs of chemotherapy gloves | Long-sleeved, impermeable gown | Elastomeric half-mask with a multi-gas cartridge and P100 filter |
| Disposal | Goggles | Two pairs of chemotherapy gloves | Long-sleeved, impermeable gown | N95 or higher respirator |
Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation :
-
Before handling this compound, ensure all necessary PPE is correctly donned.
-
All weighing and initial dilutions of solid this compound should be performed within a containment primary engineering control (C-PEC), such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Use disposable equipment whenever possible to reduce the risk of cross-contamination.
-
-
Handling and Use :
-
Conduct all experimental work in a well-ventilated area, preferably within a C-PEC.
-
Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately follow the first aid procedures outlined in the safety data sheet.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
-
Cleanup and Decontamination :
-
Following the completion of work, decontaminate all surfaces and equipment using an appropriate cleaning agent.
-
For spills, immediately alert personnel in the area and follow established spill cleanup protocols. Use a spill kit containing absorbent materials and appropriate PPE.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure.
-
Waste Segregation : All waste contaminated with this compound, including gloves, gowns, vials, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.
-
Containerization : Waste containers should be durable, leak-proof, and have a secure lid.
-
Disposal Route : Dispose of hazardous waste through an approved institutional or commercial waste management program. Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.
Mechanism of Action: Ion Channel Blockade
This compound is an antiarrhythmic agent that functions as a mixed ion-channel blocker. Its primary mechanism involves the inhibition of several key cardiac ion channels, which collectively leads to the prolongation of the action potential duration, particularly in the atria.
By adhering to these safety protocols, researchers and scientists can minimize risks and ensure a secure environment when working with this compound. This guidance is intended to supplement, not replace, institutional safety policies and procedures. Always consult your institution's environmental health and safety department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

